molecular formula C20H30ClN7O2 B194544 6-Des(diethanolamino)-6-chloro Dipyridamole CAS No. 54093-92-4

6-Des(diethanolamino)-6-chloro Dipyridamole

Cat. No.: B194544
CAS No.: 54093-92-4
M. Wt: 435.9 g/mol
InChI Key: CWZFYGCEBHRUNO-UHFFFAOYSA-N
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Description

Dipyridamole impurity. An antitumor nucleoside pyrimido pyrimidine.>Dipyridamole impurity.

Properties

IUPAC Name

2-[[2-chloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H30ClN7O2/c21-19-22-15-16(17(24-19)26-7-3-1-4-8-26)23-20(28(11-13-29)12-14-30)25-18(15)27-9-5-2-6-10-27/h29-30H,1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CWZFYGCEBHRUNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClN7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50202431
Record name 6-Des(diethanolamino)-6-chloro dipyridamole
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Molecular Weight

435.9 g/mol
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CAS No.

54093-92-4
Record name 2,2′-[(6-Chloro-4,8-di-1-piperidinylpyrimido[5,4-d]pyrimidin-2-yl)imino]bis[ethanol]
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Record name 6-Des(diethanolamino)-6-chloro dipyridamole
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Record name 6-Des(diethanolamino)-6-chloro dipyridamole
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Record name Ethanol, 2,2'-[(6-chloro-4,8-di-1-piperidinylpyrimido[5,4-d]pyrimidin-2-yl)imino]bis
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Record name 6-DES(DIETHANOLAMINO)-6-CHLORO DIPYRIDAMOLE
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Foundational & Exploratory

"chemical properties of 6-Des(diethanolamino)-6-chloro Dipyridamole"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 6-Des(diethanolamino)-6-chloro Dipyridamole

Executive Summary: This document provides a comprehensive technical overview of this compound, a critical process impurity and synthetic intermediate related to the antiplatelet agent Dipyridamole. Known formally as Dipyridamole EP Impurity C, this compound is of significant interest to researchers, process chemists, and quality control professionals in the pharmaceutical industry. This guide delineates its chemical identity, physicochemical properties, synthetic pathway, and reactivity. Furthermore, it presents a detailed, field-proven protocol for its analytical characterization by RP-HPLC, contextualizing its importance in the manufacturing and regulatory landscape of Dipyridamole.

Introduction

Overview of the Parent Compound: Dipyridamole

Dipyridamole is a well-established medication that inhibits blood clot formation and produces vasodilation.[1][2] Its mechanism involves inhibiting phosphodiesterase enzymes and blocking the cellular uptake of adenosine, which leads to increased levels of cyclic AMP (cAMP) and cGMP, ultimately inhibiting platelet aggregation.[1] Recent studies have also characterized Dipyridamole as a novel inhibitor of ferroptosis, a form of regulated cell death, suggesting its therapeutic potential in conditions like acute respiratory distress syndrome.[3] Given its therapeutic importance, ensuring the purity and quality of the Dipyridamole active pharmaceutical ingredient (API) is paramount.

Significance of this compound

This compound, hereafter referred to as "Impurity C," is a key intermediate in the final synthetic step of Dipyridamole.[4][5][6] Its presence in the final API above specified limits can indicate an incomplete reaction or inadequate purification. As such, understanding its chemical properties, reactivity, and analytical behavior is essential for process optimization, impurity profiling, and ensuring the safety and efficacy of the final drug product. Some literature also identifies it as an antitumor pyrimido pyrimidine nucleoside, highlighting its potential relevance beyond its role as an impurity.[5][7]

Chemical Identity and Physicochemical Properties

Nomenclature and Chemical Identifiers
  • Common Name: this compound

  • Systematic (IUPAC) Name: 2-[[2-chloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol[8]

  • Synonyms: Dipyridamole EP Impurity C, 2-Diethanolamino-6-chloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine[6]

  • CAS Number: 54093-92-4[5][6]

Molecular Structure and Formula

The molecular structure consists of a central pyrimido[5,4-d]pyrimidine core, substituted with two piperidine rings, a diethanolamine group, and a reactive chlorine atom.

  • Molecular Formula: C₂₀H₃₀ClN₇O₂[6][9]

  • Molecular Weight: 435.95 g/mol [6][9]

  • InChI Key: CWZFYGCEBHRUNO-UHFFFAOYSA-N[8][9]

Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of Impurity C.

PropertyValueSource
Appearance Yellow Solid[6]
Melting Point 155-157 °C[6]
Boiling Point (Predicted) 659.5 ± 65.0 °C[6]
Density (Predicted) 1.366 ± 0.06 g/cm³[6]
pKa (Predicted) 13.81 ± 0.10[6]
Solubility Chloroform (Slightly, Heated), DMSO (Slightly, Heated)[6]
Storage Temperature -20°C Freezer[6]

Synthesis and Reactivity

Synthetic Pathway

Impurity C is synthesized from 2,6-Dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine. This precursor is itself derived from the perchlorinated core, 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine.[1][10]

Causality of the Synthesis: The pyrimido[5,4-d]pyrimidine ring system is electron-deficient, making the chlorine-substituted carbons susceptible to nucleophilic aromatic substitution. The chlorine atoms at the C4 and C8 positions are significantly more reactive than those at the C2 and C6 positions.[2] This differential reactivity is exploited to selectively introduce the piperidine groups first at C4 and C8 under milder conditions, yielding the key precursor. The subsequent substitution of the remaining chlorine atoms requires more forcing conditions, such as higher temperatures.[2] Impurity C is formed when only one of the remaining chlorine atoms (at C2 or C6) is substituted by diethanolamine. The complete synthesis of Dipyridamole requires a second substitution with diethanolamine at the final chlorinated position.

G cluster_0 Synthesis of Precursor cluster_1 Formation of Impurity C and Dipyridamole start 2,4,6,8-Tetrachloro- pyrimido[5,4-d]pyrimidine precursor 2,6-Dichloro-4,8-di(piperidin-1-yl)- pyrimido[5,4-d]pyrimidine (CAS: 7139-02-8) start->precursor + Piperidine (Ambient Temp) impurity_c 6-Des(diethanolamino)-6-chloro Dipyridamole (Impurity C) (CAS: 54093-92-4) precursor->impurity_c + Diethanolamine (High Temp, e.g., ~155°C) (Incomplete Reaction) dipyridamole Dipyridamole (Final API) impurity_c->dipyridamole + Diethanolamine (Forced Conditions) (Reaction Completion)

Synthetic route from precursor to Impurity C and final API.
Reactivity Profile

The primary site of reactivity on Impurity C is the remaining chlorine atom at the C6 position. This site is electrophilic and will react with nucleophiles.

  • Nucleophilic Substitution: The C6-Cl bond is susceptible to attack by amines, alcohols, and other nucleophiles, typically under elevated temperatures. The synthesis of Dipyridamole from Impurity C by reaction with another molecule of diethanolamine is a prime example of this reactivity.[2][10]

  • Stability: The compound is stable under standard storage conditions, particularly when kept at low temperatures.[6] However, its solubility in protic solvents at high temperatures could lead to slow solvolysis, replacing the chlorine with a hydroxyl or alkoxyl group, though this is less favorable than reaction with a strong amine nucleophile.

Analytical Characterization

Rationale for Method Selection

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard technique for the analysis of Dipyridamole and its related substances.[11][12]

  • Expertise-Driven Choice: The pyrimido[5,4-d]pyrimidine core and its various substituents give Impurity C a moderate polarity, making it ideally suited for retention on a non-polar stationary phase like C18. A mobile phase consisting of an aqueous buffer and an organic modifier (like acetonitrile) allows for fine-tuning of the retention time and ensures sharp, symmetrical peaks.

  • Trustworthiness through UV Detection: The extensive conjugated π-system in the heterocyclic core results in strong chromophores, making the molecule easily detectable by UV-Vis spectrophotometry. Wavelengths around 288 nm are typically used for robust quantification of Dipyridamole and its analogues.

Detailed Protocol: RP-HPLC Method for Quantification

This protocol is a self-validating system designed for the accurate quantification of Impurity C in relation to the Dipyridamole API.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (DAD).

  • Inertsil ODS-3 (250 mm × 4.6 mm, 5μm particle size) or equivalent C18 column.

  • HPLC-grade Acetonitrile (ACN).

  • HPLC-grade water.

  • Dibasic sodium phosphate and an acid (e.g., phosphoric acid) for buffer preparation.

  • Reference standards for Dipyridamole and Impurity C.

2. Chromatographic Conditions:

ParameterSettingRationale
Mobile Phase Acetonitrile : Phosphate Buffer (pH 4.6) (75:25 v/v)This composition provides optimal retention and separation of Dipyridamole and its related impurities. The acidic pH ensures that the amine functionalities are protonated, leading to consistent interactions and sharp peak shapes.
Mode of Operation IsocraticAn isocratic method is simpler, more robust, and provides faster run times once optimized, which is ideal for quality control environments.
Flow Rate 1.3 mL/minThis flow rate provides a good balance between analysis time and chromatographic resolution on a standard 4.6 mm i.d. column.
Column Temperature Ambient (~25 °C)Maintaining a consistent temperature is crucial for reproducible retention times.
Detection Wavelength 288 nmDipyridamole and its core structure exhibit strong absorbance at this wavelength, providing high sensitivity.
Injection Volume 20 µLA standard volume for achieving good peak response without overloading the column.

3. Solution Preparation:

  • Buffer Preparation: Prepare a suitable concentration of dibasic sodium phosphate in HPLC-grade water and adjust the pH to 4.6 using phosphoric acid. Filter through a 0.45 µm filter.

  • Standard Solution: Accurately weigh and dissolve the Impurity C reference standard in the mobile phase to create a stock solution (e.g., 100 µg/mL). Prepare working standards by serial dilution.

  • Sample Solution: Accurately weigh the Dipyridamole API sample and dissolve it in the mobile phase to a known concentration (e.g., 1000 µg/mL).

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no system contamination.

  • Inject the standard solutions to establish system suitability (checking for tailing factor, theoretical plates) and to generate a calibration curve.

  • Inject the sample solution.

  • Identify the Impurity C peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantify the amount of Impurity C in the sample using the calibration curve or by relative peak area comparison against the main Dipyridamole peak, applying the appropriate relative response factor (RRF).

Analytical Workflow Visualization
Workflow for the RP-HPLC characterization of Impurity C.

Implications in Drug Development

The control of this compound is a critical aspect of Dipyridamole manufacturing. As the direct precursor to the final API, its levels are a direct measure of reaction completion. Regulatory agencies require stringent control over process-related impurities. Therefore, a validated analytical method, such as the one described, is essential for:

  • Process Optimization: Monitoring the consumption of Impurity C to determine optimal reaction times, temperatures, and reagent stoichiometry.

  • Quality Control: Releasing batches of Dipyridamole API by ensuring that Impurity C levels are below the qualification threshold defined by ICH guidelines.

  • Stability Studies: Monitoring for any potential formation of new impurities or degradation pathways related to residual starting materials.

Conclusion

This compound is more than a mere impurity; it is a keystone molecule in the synthesis of Dipyridamole. Its chemical properties are dictated by the electron-deficient pyrimido[5,4-d]pyrimidine core and the reactive C6-Cl bond. A thorough understanding of its synthesis, reactivity, and analytical characterization is indispensable for drug development professionals. The methodologies and insights presented in this guide provide a robust framework for controlling this impurity, thereby ensuring the consistent quality, safety, and efficacy of the Dipyridamole drug product.

References

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  • ResearchGate. (PDF) SYNTHESIS AND CHARECTERIZATION OF DIPYRIDAMOLE IMPURITIES BY SEQUENTIAL NUCLEOPHYLLIC SUBSTITUTION REACTION.
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Sources

Introduction: Re-evaluating a Classic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacology of Dipyridamole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Dipyridamole, a pyrimidopyrimidine derivative first introduced in 1959, has long been a staple in cardiovascular medicine, primarily valued for its antiplatelet and vasodilatory properties.[1][2] Its clinical applications include secondary stroke prevention (often in combination with aspirin) and as an adjunct to warfarin therapy in patients with prosthetic heart valves.[3][4] However, the parent molecule exhibits certain pharmacokinetic limitations, such as poor bioavailability and a short half-life, which has spurred the development of a wide array of derivatives.[5] This guide provides a deep dive into the core pharmacology of dipyridamole and its derivatives, focusing on the mechanistic underpinnings, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.

Part 1: The Dual-Pronged Mechanism of Action

The therapeutic effects of dipyridamole and its derivatives stem from a multifaceted mechanism that primarily targets two distinct but synergistic pathways: the inhibition of phosphodiesterase (PDE) enzymes and the blockade of cellular adenosine reuptake.[1][2][6]

Phosphodiesterase (PDE) Inhibition

Dipyridamole acts as an inhibitor of cyclic nucleotide phosphodiesterases, the enzymes responsible for hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][7] While its inhibition of cAMP-PDE is considered weak, it demonstrates more potent inhibition of cGMP-specific PDEs (such as PDE5) at therapeutic concentrations.[5][7][8]

  • Downstream Effects of PDE Inhibition:

    • In Platelets: By preventing the breakdown of cAMP and cGMP, dipyridamole elevates their intracellular concentrations.[7][9] Increased cAMP levels inhibit platelet activation and aggregation in response to stimuli like ADP and collagen, contributing significantly to the drug's antithrombotic effect.[8][9]

    • In Vasculature: The accumulation of cGMP in vascular smooth muscle cells potentiates the effects of endothelium-derived relaxing factor (nitric oxide), leading to vasodilation and improved blood flow.[7][8]

Adenosine Reuptake Inhibition

A core mechanism of dipyridamole is its ability to block the equilibrative nucleoside transporter (ENT), primarily ENT1, on the surface of erythrocytes, platelets, and endothelial cells.[6][10][11] This blockade prevents the rapid removal of endogenous adenosine from the extracellular space.[7][12]

  • Downstream Effects of Increased Extracellular Adenosine:

    • Vasodilation: The elevated local concentrations of adenosine stimulate A2A receptors on vascular smooth muscle cells, leading to potent vasodilation.[9][10] This is the principle behind its use in cardiac stress testing.[3]

    • Antiplatelet Synergy: Adenosine also acts on A2 receptors on platelets, stimulating adenylate cyclase to produce more cAMP.[8][13] This action synergizes with the effects of PDE inhibition, further amplifying the anti-aggregatory response.[7]

The following diagram illustrates this dual mechanism of action:

Dipyridamole_MoA cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space (Platelet / Smooth Muscle Cell) Adenosine_Ext Adenosine ENT ENT1 Transporter Adenosine_Ext->ENT Uptake A2A_Receptor A2A Receptor Adenosine_Ext->A2A_Receptor Activates Adenosine_Int Adenosine ENT->Adenosine_Int AC Adenylyl Cyclase A2A_Receptor->AC DIP Dipyridamole Derivative DIP->ENT Inhibits PDE Phosphodiesterase (PDE) DIP->PDE Inhibits AMP_GMP AMP / GMP PDE->AMP_GMP Hydrolyzes cAMP_cGMP cAMP / cGMP cAMP_cGMP->PDE Effects Vasodilation Inhibition of Platelet Aggregation cAMP_cGMP->Effects Leads to AC->cAMP_cGMP Generates ATP ATP ATP->AC

Caption: Dual mechanism of Dipyridamole derivatives.

Part 2: Structure-Activity Relationship (SAR) and Derivative Design

The development of dipyridamole derivatives is primarily driven by the need to overcome the parent drug's poor pharmacokinetic profile, especially its rapid metabolism.[5] Research has focused on modifying the pyrimido[5,4-d]pyrimidine core and its substituents to enhance metabolic stability and modulate target specificity.

Core Modifications

Studies involving the synthesis of various analogues have provided key insights into the SAR of this class of compounds.[5][14][15] Modifications often target the diethanolamine chains and the piperidine rings at the 2, 4, 6, and 8 positions of the core.

  • Improving Metabolic Stability: The original dipyridamole has a half-life of only 7 minutes in rat liver microsomes (RLM). By replacing the diethanolamine chains with other heterocycles, researchers have created derivatives with significantly improved stability. For example, compound (S)-4h in one study showed a half-life of 67 minutes in RLM while retaining potent PDE5 inhibitory activity.[5]

  • Modulating PDE Inhibition: The choice of substituent can fine-tune the inhibitory activity against specific PDE isoforms. Compounds with lipophilic tetrahydrothiazole and thiomorpholine rings have shown excellent inhibitory activity against PDE5, whereas smaller rings or fluorine-substituted piperidines can decrease this activity.[5]

Quantitative SAR Data

The following table summarizes representative data from studies on dipyridamole derivatives, illustrating the impact of structural modifications on PDE5 inhibition and metabolic stability.

CompoundKey Structural ModificationPDE5 IC₅₀ (nM)Metabolic Half-Life (T₁/₂) in RLM (min)
Dipyridamole (DIP) Parent Compound~300-4007
Compound 4b Tetrahydrothiazole ring64N/A
Compound 4g Thiomorpholine ring11312
Compound (S)-4h Fluorine-substituted piperidine33267
Sildenafil Positive Control~2-5N/A
(Data synthesized from[5])

Part 3: Expanded Therapeutic Landscape

Beyond their established roles, dipyridamole derivatives are being investigated for a range of pleiotropic effects, including anti-inflammatory and anti-proliferative actions.[11]

  • Anti-inflammatory Effects: Dipyridamole has been shown to selectively inhibit the expression of inflammatory genes in platelet-monocyte aggregates, such as monocyte chemotactic protein-1 (MCP-1) and matrix metalloproteinase-9 (MMP-9).[16] It can also augment the anti-inflammatory response by increasing adenosine, which enhances the release of interleukin-10 (IL-10).[17][18] These properties may contribute to its efficacy in the secondary prevention of stroke.[16]

  • Cardioprotection and Arteriogenesis: Chronic administration of dipyridamole has been shown to improve coronary flow reserve and left ventricular function in patients with ischemic cardiomyopathy.[19] This is attributed to its ability to augment coronary collateralization, a process potentially driven by the chronic elevation of interstitial adenosine.[19][20]

Part 4: Key Experimental Protocols

The evaluation of novel dipyridamole derivatives relies on robust and validated in vitro assays. Here, we detail the methodologies for two foundational experiments: assessing PDE inhibition and measuring adenosine reuptake.

Protocol: In Vitro Phosphodiesterase (PDE) Inhibition Assay

Causality: This assay is essential to quantify the direct inhibitory effect of a derivative on a specific PDE isoform (e.g., PDE5). The principle is based on measuring the amount of cAMP or cGMP that remains after incubation with the enzyme and the test compound. The PDE-Glo™ Assay is a common, luminescence-based method.[21][22]

Workflow Diagram:

PDE_Assay_Workflow A 1. Prepare Reagents (PDE Enzyme, cAMP/cGMP Substrate, Test Compound) B 2. PDE Reaction Incubate Enzyme, Substrate, and Compound A->B C 3. Stop Reaction Add Termination Reagent B->C D 4. Detection Reaction Add ATP, PKA, and Luciferase Reagent C->D E 5. Signal Measurement Read Luminescence on Plate Reader D->E F 6. Data Analysis Calculate % Inhibition and IC₅₀ E->F

Caption: Workflow for a luminescence-based PDE inhibition assay.

Step-by-Step Methodology (Adapted from PDE-Glo™ Assay Principles[22]):

  • Reagent Preparation:

    • Prepare a 5X Reaction Buffer containing the substrate (cAMP or cGMP).

    • Serially dilute the dipyridamole derivative to various concentrations in a suitable vehicle (e.g., DMSO). Prepare a vehicle-only control and a positive control inhibitor (e.g., Sildenafil for PDE5).

    • Dilute the purified PDE enzyme to the desired concentration in buffer.

  • Phosphodiesterase Reaction:

    • In a 384-well plate, add 5 µL of the test compound dilution.

    • Add 12.5 µL of the diluted PDE enzyme solution to each well.

    • Initiate the reaction by adding 7.5 µL of the substrate solution.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Signal Generation and Detection:

    • Terminate the PDE reaction by adding the PDE-Glo™ Termination Reagent.

    • Add the Detection Reagent, which contains Protein Kinase A (PKA), ATP, and a luciferase substrate. The amount of cAMP/cGMP remaining after the PDE reaction determines the amount of ATP consumed by PKA.

    • Incubate for 20 minutes at room temperature to allow the kinase reaction to proceed.

    • Add the Kinase-Glo® Reagent, which contains luciferase. The enzyme will generate a luminescent signal proportional to the amount of ATP remaining.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is inversely proportional to PDE activity (High light = High inhibition).

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol: Cellular Adenosine Reuptake Assay

Causality: This functional, cell-based assay directly measures a compound's ability to block the ENT-mediated transport of adenosine into cells.[23] It provides a crucial validation of one of the primary mechanisms of action. The protocol typically uses a radiolabeled nucleoside to quantify uptake.[24]

Step-by-Step Methodology (Adapted from[23][24][25]):

  • Cell Culture:

    • Culture a suitable cell line known to express ENTs (e.g., U937, HeLa, or MDCK cells) to an appropriate density.

    • On the day of the assay, harvest the cells and resuspend them in a physiological buffer (e.g., modified Tris buffer, pH 7.4) at a concentration of 1 x 10⁶ cells/well.

  • Compound Incubation:

    • Prepare serial dilutions of the dipyridamole derivative. Include a vehicle control (DMSO) and a known ENT inhibitor as a positive control (e.g., NBTI - nitrobenzylthioinosine).

    • In a 96-well plate, pre-incubate the cell suspension with the test compound dilutions for 20 minutes at room temperature. This allows the compound to bind to the transporters.

  • Radiolabeled Adenosine Uptake:

    • Prepare a working solution of radiolabeled adenosine (e.g., [³H]Adenosine) at a final concentration of ~10 nM.

    • Add the [³H]Adenosine solution to each well to initiate the uptake reaction.

    • Incubate for a short period (e.g., 2 minutes) at room temperature. The short duration ensures measurement of the initial transport rate and minimizes metabolic conversion of the adenosine.

  • Termination and Scintillation Counting:

    • Terminate the uptake by rapidly filtering the cell suspension through a glass fiber filter mat using a cell harvester. This separates the cells from the buffer containing unincorporated [³H]Adenosine.

    • Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radiolabel.

    • Place the filter discs into scintillation vials, add scintillation fluid, and quantify the amount of radioactivity taken up by the cells using a liquid scintillation counter.

  • Data Analysis:

    • The counts per minute (CPM) are directly proportional to the amount of adenosine taken up by the cells.

    • Calculate the percent inhibition of uptake for each compound concentration relative to the positive control response.

    • Determine the IC₅₀ value by plotting percent inhibition against the log of the compound concentration.

Conclusion

The pharmacology of dipyridamole derivatives is a rich field, grounded in a well-understood dual mechanism of action that offers significant therapeutic potential. By inhibiting both phosphodiesterases and adenosine reuptake, these compounds exert powerful antithrombotic, vasodilatory, and increasingly recognized anti-inflammatory effects. The scientific integrity of developing novel derivatives hinges on a rational design approach to improve pharmacokinetics and on the rigorous application of validated experimental protocols to quantify their effects on these core pathways. As research continues, the classic pyrimidopyrimidine scaffold of dipyridamole will undoubtedly serve as a foundation for next-generation therapies targeting a range of cardiovascular and inflammatory diseases.

References

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Topic: In Vitro Activity of 6-Des(diethanolamino)-6-chloro Dipyridamole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This guide provides a comprehensive technical framework for evaluating the in vitro activity of 6-Des(diethanolamino)-6-chloro Dipyridamole, a derivative of the well-established antiplatelet and vasodilator agent, Dipyridamole. While specific experimental data on this particular analogue is limited in published literature, its structural relation to Dipyridamole allows for a robust, hypothesis-driven approach to its characterization.[1][2] This document outlines the core mechanisms of action associated with the pyrimidopyrimidine scaffold, presents detailed protocols for key in vitro assays, and offers insights into data interpretation and visualization. The methodologies described herein are grounded in established practices for characterizing Dipyridamole analogues, focusing on phosphodiesterase (PDE) inhibition and equilibrative nucleoside transporter (ENT) blockade.[3][4]

Introduction: Rationale and Molecular Context

Dipyridamole is a multifaceted drug primarily recognized for its antiplatelet and vasodilatory effects.[5][6][7] Its therapeutic action stems from a dual mechanism: the inhibition of phosphodiesterase (PDE) enzymes, which elevates intracellular levels of cyclic nucleotides (cAMP and cGMP), and the blockade of cellular adenosine reuptake, which increases extracellular adenosine concentrations.[6][8] These pathways synergistically suppress platelet aggregation and relax vascular smooth muscle.

The development of Dipyridamole analogues is often aimed at improving potency, selectivity, or pharmacokinetic properties, such as metabolic stability.[3][9] The subject of this guide, this compound, represents a specific structural modification to the parent molecule. The replacement of a diethanolamine group at the 6-position with a chlorine atom can significantly alter the compound's electronic and steric properties, potentially modulating its interaction with biological targets. While some sources classify it as an antitumor agent, detailed public data on its activity is scarce.[1][10]

This guide, therefore, serves as a predictive and methodological resource. It details the essential in vitro experiments required to build a comprehensive activity profile for this compound, enabling researchers to systematically investigate its potential as a modulator of PDE and ENT pathways.

Core Mechanisms of Action: The Pyrimidopyrimidine Scaffold

The biological effects of Dipyridamole and its analogues are rooted in two primary, interconnected signaling pathways. Understanding these pathways is critical for designing relevant experiments and interpreting their results.

Inhibition of Phosphodiesterases (PDEs)

PDEs are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), terminating their signaling roles. Dipyridamole is a non-selective PDE inhibitor, with notable activity against PDE5, which specifically degrades cGMP.[3][11] By inhibiting PDE5, the compound allows cGMP levels to rise, leading to the activation of protein kinase G (PKG). This cascade results in the relaxation of vascular smooth muscle cells (vasodilation) and the inhibition of platelet aggregation.[3][5]

Blockade of Equilibrative Nucleoside Transporters (ENTs)

Adenosine is a potent endogenous signaling molecule that regulates blood flow and platelet function by activating A2A receptors.[5][8] Its action is terminated by rapid uptake into red blood cells and endothelial cells via ENTs, particularly ENT1 and ENT2.[4][8] Dipyridamole is a potent inhibitor of these transporters.[4] By blocking adenosine reuptake, it increases the local extracellular concentration of adenosine, amplifying its vasodilatory and anti-aggregatory effects.[6][8] Some Dipyridamole analogues have also shown potent and selective inhibitory activity against other transporters like ENT4.[4]

The following diagram illustrates the interplay of these two mechanisms.

G cluster_0 Mechanism 1: PDE Inhibition cluster_1 Mechanism 2: ENT Blockade Compound 6-Des(diethanolamino)- 6-chloro Dipyridamole PDE5 Phosphodiesterase 5 (PDE5) Compound->PDE5 Inhibits cGMP cGMP PDE5->cGMP Degrades PKG Protein Kinase G (PKG) cGMP->PKG Activates hydrolysis Hydrolysis GTP GTP sGC Soluble Guanylate Cyclase (sGC) GTP->sGC sGC->cGMP Vasodilation1 Vasodilation & Inhibited Platelet Aggregation PKG->Vasodilation1 Compound2 6-Des(diethanolamino)- 6-chloro Dipyridamole ENT Equilibrative Nucleoside Transporter (ENT1/2) Compound2->ENT Inhibits Adenosine_in Intracellular Adenosine ENT->Adenosine_in Adenosine_out Extracellular Adenosine Adenosine_out->ENT A2A Adenosine A2A Receptor Adenosine_out->A2A Activates cAMP cAMP A2A->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Vasodilation2 Vasodilation & Inhibited Platelet Aggregation PKA->Vasodilation2

Caption: Dual mechanisms of action for Dipyridamole analogues.

Key In Vitro Assays for Activity Profiling

To characterize this compound, a tiered approach is recommended. This begins with target-based enzymatic and transporter assays, followed by cell-based functional assays.

Workflow for In Vitro Characterization

The general workflow involves primary screening against the main hypothesized targets (PDEs and ENTs) to determine potency (e.g., IC50), followed by secondary assays to assess selectivity and functional cellular effects.

G cluster_primary Primary Assays (Potency) cluster_secondary Secondary Assays (Selectivity & Function) start Test Compound (Stock Solution in DMSO) pde_assay PDE5 Enzyme Inhibition Assay start->pde_assay ent_assay ENT1/hENT4 Uptake Assay start->ent_assay data Data Analysis (IC50 Determination) pde_assay->data ent_assay->data pde_panel PDE Isoform Selectivity Panel sar Structure-Activity Relationship (SAR) Analysis pde_panel->sar platelet_assay Platelet Aggregation Assay (e.g., LTA) platelet_assay->sar data->pde_panel data->platelet_assay

Sources

Technical Guide: Spectroscopic and Chromatographic Characterization of 6-Des(diethanolamino)-6-chloro Dipyridamole (Dipyridamole Impurity C)

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for the spectroscopic and chromatographic characterization of 6-Des(diethanolamino)-6-chloro Dipyridamole, a known process-related impurity of the antiplatelet agent Dipyridamole.[1][2] As regulatory scrutiny on pharmaceutical impurities intensifies, robust analytical methods for their identification, quantification, and control are paramount. This document outlines the core analytical techniques—Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Visible Spectroscopy—complemented by High-Performance Liquid Chromatography (HPLC) for separation. The guide is designed to provide both theoretical grounding and practical, field-proven protocols for the unambiguous identification and analysis of this critical impurity.

Introduction and Significance

This compound is a key process-related impurity that can arise during the synthesis of Dipyridamole.[3] It is structurally similar to the active pharmaceutical ingredient (API), with a chlorine atom substituting one of the diethanolamine groups at the C6 position of the pyrimido[5,4-d]pyrimidine core. Its official designation in the European Pharmacopoeia (EP) is Dipyridamole Impurity C.[1][2] The presence and quantity of such impurities must be strictly monitored to ensure the safety and efficacy of the final drug product.[4] This guide provides the necessary spectroscopic and chromatographic methodologies to achieve this.

Compound Identification:

IdentifierValueSource
Chemical Name 2,2'-((6-Chloro-4,8-di(piperidin-1-yl)pyrimido(5,4-d)pyrimidin-2-yl)nitrilo)diethanol[1]
Common Names This compound, Dipyridamole EP Impurity C[1][2]
CAS Number 54093-92-4[2]
Molecular Formula C₂₀H₃₀ClN₇O₂[1][5]
Molecular Weight 435.95 g/mol [1][5]
SMILES C1CCN(CC1)c2c3c(c(nc(n3)N(CCO)CCO)N4CCCCC4)nc(Cl)n2[1]
InChIKey CWZFYGCEBHRUNO-UHFFFAOYSA-N[1]

Analytical Strategy: A Multi-Technique Approach

A robust characterization of a pharmaceutical impurity relies on the orthogonal application of multiple analytical techniques. No single method can provide a complete structural and quantitative picture. Our recommended workflow integrates chromatographic separation with spectroscopic identification.

G cluster_0 Sample Preparation & Separation cluster_2 Data Analysis & Reporting Sample Sample HPLC Reverse-Phase HPLC (Isolation & Quantification) Sample->HPLC LC_MS LC-MS/MS (Mass Confirmation) HPLC->LC_MS Hyphenation NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Structural Elucidation) HPLC->NMR Fraction Collection UV_Vis UV-Vis Spectroscopy (Chromophore Analysis) HPLC->UV_Vis Diode Array Detector Report Comprehensive Characterization Report LC_MS->Report NMR->Report UV_Vis->Report

Caption: Integrated workflow for impurity characterization.

Mass Spectrometry (MS)

Mass spectrometry is the cornerstone for determining the molecular weight and fragmentation pattern of the impurity. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Predicted MS Data

While experimental spectra are definitive, predicted data provides a valuable reference. The predicted Collision Cross Section (CCS) values can aid in identification when using ion mobility-mass spectrometry.

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 436.22225204.3
[M+Na]⁺ 458.20419206.9
[M+K]⁺ 474.17813199.7
[M+NH₄]⁺ 453.24879205.2
Data sourced from PubChemLite predictions.[5]
Experimental Protocol: LC-MS/MS

Rationale: This method provides sensitive detection and structural information through fragmentation analysis, making it ideal for identifying impurities in a complex matrix.[6][7] A triple quadrupole or Q-TOF instrument is recommended.

  • Chromatography (HPLC):

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm).[6]

    • Mobile Phase: Gradient elution with A: 5 mM Ammonium Acetate in Water and B: Methanol.

    • Flow Rate: 0.25 - 0.4 mL/min.[6]

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization, Positive Mode (ESI+).

    • MS1 Scan: Scan a mass range appropriate for the parent ion (e.g., m/z 100-600) to detect the [M+H]⁺ ion at ~436.2 m/z.

    • MS2 (Tandem MS): Select the parent ion (m/z 436.2) for collision-induced dissociation (CID). Key fragment ions would be expected from the loss of the diethanolamine side chain and cleavages within the piperidine rings.

    • Data Analysis: Compare the accurate mass measurement with the theoretical mass of C₂₀H₃₀ClN₇O₂. The mass error should be less than 5 ppm. Analyze the fragmentation pattern to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation. While a specific spectrum for Impurity C is not publicly available, its expected chemical shifts can be inferred from the spectra of Dipyridamole and its analogues.[8][9]

Expected ¹H NMR Spectral Features

The key difference between Dipyridamole and Impurity C is the absence of one diethanolamine group and the presence of a chlorine atom at C6. This will significantly alter the electronic environment and thus the chemical shifts of nearby protons.

  • Piperidine Protons: Multiple signals expected in the δ 1.6-1.7 ppm and 4.0-4.3 ppm regions.[8][9] The protons of the two piperidine rings may become non-equivalent.

  • Diethanolamine Protons: Signals for the -N(CH₂CH₂OH)₂ group are expected. The methylene protons adjacent to the nitrogen (-N-CH₂-) would likely appear around δ 3.6-3.8 ppm, and the methylene protons adjacent to the hydroxyl group (-CH₂-OH) would appear around δ 4.6-4.8 ppm.[8]

  • Aromatic Core: The absence of a bulky diethanolamine group at C6 will influence the electronic shielding of the pyrimidopyrimidine core.

Experimental Protocol: 1D and 2D NMR

Rationale: A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required for full structural assignment.

  • Sample Preparation: Dissolve an isolated and purified sample (minimum 95% purity) of the impurity in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR (Proton):

    • Acquire a standard proton spectrum to identify all proton environments and their integrations.

  • ¹³C NMR (Carbon):

    • Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon atoms. The carbon atom bonded to chlorine (C6) will have a distinct chemical shift.

  • 2D NMR - COSY (Correlation Spectroscopy):

    • Identifies proton-proton (J-coupling) correlations, crucial for mapping the spin systems within the piperidine and diethanolamine moieties.

  • 2D NMR - HSQC (Heteronuclear Single Quantum Coherence):

    • Correlates protons directly to their attached carbons, allowing for unambiguous assignment of both ¹H and ¹³C signals.

  • 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation):

    • Shows correlations between protons and carbons over two to three bonds. This is critical for piecing the fragments together, for instance, by correlating the piperidine protons to the carbons of the central pyrimidopyrimidine core.

G Start Isolated Impurity H1 ¹H NMR (Proton Environments) Start->H1 C13 ¹³C NMR (Carbon Skeleton) Start->C13 COSY 2D COSY (H-H Connectivity) H1->COSY HSQC 2D HSQC (Direct C-H Bonds) H1->HSQC C13->HSQC HMBC 2D HMBC (Long-Range C-H Bonds) COSY->HMBC HSQC->HMBC Structure Final Structure Confirmation HMBC->Structure

Sources

An In-depth Technical Guide to 6-des(diethanolamino)-6-chloro Dipyridamole (C20H30ClN7O2)

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive analysis for researchers, scientists, and drug development professionals.

Introduction: Unveiling a Key Dipyridamole Analogue

6-des(diethanolamino)-6-chloro dipyridamole, with the molecular formula C20H30ClN7O2, is a chloro-substituted analogue of the well-established antiplatelet and vasodilatory drug, Dipyridamole.[1][2] While primarily recognized as an impurity in the synthesis of Dipyridamole (designated as Dipyridamole EP Impurity C), its unique structural modification warrants a deeper investigation into its potential pharmacological and therapeutic profile.[2][3] This guide provides a comprehensive technical overview of this compound, extrapolating from the extensive knowledge of its parent molecule, Dipyridamole, to offer insights for researchers and drug development professionals.

Dipyridamole has been a subject of extensive research due to its multifaceted mechanism of action, which includes the inhibition of phosphodiesterase (PDE) enzymes and the blockage of adenosine reuptake.[4][5] These actions lead to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), as well as elevated extracellular adenosine levels, culminating in vasodilation and inhibition of platelet aggregation.[4][5][6] The substitution of a diethanolamino group with a chlorine atom in this compound presents an intriguing modification that could significantly alter its physicochemical properties, metabolic stability, and interaction with biological targets.

This technical guide will delve into the structural characteristics, plausible synthetic pathways, and a hypothesized mechanism of action for this compound. Furthermore, we will explore its potential applications in drug discovery and development, drawing parallels with and distinctions from Dipyridamole and other pyrimidopyrimidine derivatives.

Physicochemical Properties and Structural Analysis

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its behavior in biological systems. The table below summarizes its key identifiers and computed properties.

PropertyValueSource
Molecular Formula C20H30ClN7O2[1][7]
Molecular Weight 435.95 g/mol [1]
IUPAC Name 2-((6-chloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl)(2-hydroxyethyl)amino)ethan-1-ol[8]
InChIKey CWZFYGCEBHRUNO-UHFFFAOYSA-N[1]
Canonical SMILES C1CCN(CC1)C2=C3C(=NC(=N3)N(CCO)CCO)N=C(N=C2)Cl[1]
Predicted XlogP 2.6[8]
Predicted Boiling Point 659.5±65.0 °C[3]
Predicted Density 1.366±0.06 g/cm3 [3]
Predicted pKa 13.81±0.10[3]
Melting Point 155-157℃[3]

The presence of the chlorine atom in place of a diethanolamino group is expected to increase the lipophilicity of the molecule, which could influence its membrane permeability and volume of distribution. The predicted XlogP of 2.6 suggests a moderate level of lipophilicity.

Synthesis and Manufacturing

While specific, detailed synthetic protocols for this compound are not extensively published in peer-reviewed literature, a plausible synthetic route can be inferred from the known synthesis of Dipyridamole. The synthesis of Dipyridamole often starts from 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine. A common strategy involves the sequential substitution of the chlorine atoms.

A likely synthetic pathway for this compound would involve the reaction of 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine with one equivalent of diethanolamine. This mono-substituted intermediate is a known precursor in some Dipyridamole synthesis processes.[9][10]

Proposed Synthetic Workflow

Synthesis_Workflow A 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine B Reaction with Piperidine A->B Step 1 C 2,6-Dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine B->C D Reaction with Diethanolamine C->D Step 2 E This compound D->E

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

  • Synthesis of 2,6-Dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine:

    • Start with 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine as the precursor.

    • React with a suitable amount of piperidine to selectively substitute the chlorine atoms at the 4 and 8 positions. The reaction conditions (solvent, temperature, and stoichiometry) would need to be carefully controlled to favor the desired disubstitution.

    • Purify the resulting 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine intermediate using standard techniques such as recrystallization or column chromatography.

  • Synthesis of this compound:

    • React the purified 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine with one equivalent of diethanolamine.

    • The reaction is likely carried out in a suitable solvent and may require heating to proceed at a reasonable rate.

    • Upon completion, the reaction mixture would be worked up to isolate the desired product, this compound.

    • Purification would be achieved through chromatographic methods to separate the product from any unreacted starting materials or byproducts.

Hypothesized Mechanism of Action

The mechanism of action of this compound is anticipated to be analogous to that of Dipyridamole, primarily revolving around the modulation of adenosine signaling and intracellular cyclic nucleotide levels.

Core Mechanisms of Dipyridamole and Postulated Effects of the Chloro-Substitution

Dipyridamole exerts its effects through two primary pathways:

  • Inhibition of Phosphodiesterases (PDEs): Dipyridamole inhibits various PDE isoenzymes, leading to reduced degradation of cAMP and cGMP.[4][5] This results in elevated intracellular levels of these second messengers, which in turn mediate a range of physiological responses, including vasodilation and inhibition of platelet aggregation.

  • Inhibition of Adenosine Reuptake: Dipyridamole blocks the equilibrative nucleoside transporters (ENTs), particularly ENT1 and ENT2, preventing the reuptake of adenosine into red blood cells, platelets, and endothelial cells.[4][11][12] This increases the extracellular concentration of adenosine, which can then activate adenosine receptors, leading to vasodilation and other physiological effects.

The replacement of a diethanolamino group with a chlorine atom in this compound could modulate its affinity for both PDEs and ENTs. The increased lipophilicity might enhance its ability to cross cell membranes and interact with intracellular targets. However, the loss of the hydrogen bonding potential from the hydroxyl groups of the diethanolamino moiety could also alter its binding characteristics.

Caption: Hypothesized mechanism of action for this compound.

Potential Applications in Drug Discovery and Development

Given its structural similarity to Dipyridamole, this compound and its derivatives could be valuable tools in several areas of drug discovery.

  • Lead Compound for Novel PDE and ENT Inhibitors: The distinct substitution pattern of this molecule could serve as a starting point for the design of more potent and selective inhibitors of specific PDE isoenzymes or ENT subtypes. Studies on various Dipyridamole analogues have shown that modifications to the pyrimidopyrimidine core can lead to compounds with enhanced metabolic stability and inhibitory activity.[13][14]

  • Probe for Structure-Activity Relationship (SAR) Studies: By comparing the biological activity of this compound with that of Dipyridamole and other analogues, researchers can gain valuable insights into the SAR of this class of compounds. This knowledge can guide the rational design of new therapeutic agents.

  • Potential Therapeutic Applications: Should this compound exhibit a favorable pharmacological profile, it could be investigated for therapeutic applications similar to Dipyridamole, such as the prevention of thromboembolic events and the management of cardiovascular diseases.[15][16] Furthermore, recent research has explored the potential of Dipyridamole and its analogues in treating conditions like idiopathic pulmonary fibrosis, suggesting that novel derivatives could have applications beyond their traditional cardiovascular uses.[13]

Conclusion and Future Directions

This compound represents an intriguing, yet understudied, analogue of Dipyridamole. While currently categorized as an impurity, its unique chemical structure suggests the potential for a distinct pharmacological profile. This technical guide has provided a comprehensive overview based on the extensive knowledge of its parent compound, covering its physicochemical properties, a plausible synthetic route, and a hypothesized mechanism of action.

Future research should focus on the definitive synthesis and purification of this compound to enable thorough in vitro and in vivo characterization. Key experimental steps would include:

  • Definitive structural elucidation using techniques such as NMR and mass spectrometry.

  • In vitro assays to determine its inhibitory potency against a panel of PDE isoenzymes and ENT subtypes.

  • Cell-based assays to assess its effects on platelet aggregation and vasodilation.

  • Pharmacokinetic studies to evaluate its absorption, distribution, metabolism, and excretion (ADME) profile.

By systematically investigating the properties of this and other related Dipyridamole analogues, the scientific community can continue to unlock the therapeutic potential of the pyrimidopyrimidine scaffold.

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  • Dipyridamole analogs as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) | Request PDF - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

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  • Synthesis, Flow Cytometric Evaluation, and Identification of Highly Potent Dipyridamole Analogues as Equilibrative Nucleoside Transporter 1 Inhibitors - PubMed. (2007, August 9). Retrieved January 15, 2026, from [Link]

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Methodological & Application

Application Note & Protocol: Quantification of 6-Des(diethanolamino)-6-chloro Dipyridamole in Pharmaceutical and Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Dipyridamole and its Impurities

Dipyridamole is a widely utilized antiplatelet agent and vasodilator, crucial in the management of cerebrovascular and cardiovascular diseases.[1][2] Its mechanism of action involves the inhibition of phosphodiesterase and adenosine deaminase, leading to an increase in cyclic adenosine monophosphate (cAMP) and adenosine levels, which in turn inhibits platelet aggregation.[1] The manufacturing process and subsequent storage of Dipyridamole can lead to the formation of related substances and impurities. One such critical impurity is 6-Des(diethanolamino)-6-chloro Dipyridamole, also known as Dipyridamole EP Impurity C.[3][4][5] Rigorous quantification of this and other impurities is a non-negotiable aspect of pharmaceutical quality control and drug development, ensuring the safety and efficacy of the final drug product.

This application note provides a comprehensive, field-proven protocol for the sensitive and accurate quantification of this compound. The methodology is founded on the principles of reverse-phase high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a gold standard for bioanalytical and pharmaceutical analysis.[2][6][7] The protocols detailed herein are designed to be robust and adhere to the stringent validation requirements outlined by the International Council for Harmonisation (ICH) M10 guidelines for bioanalytical method validation.[8][9][10][11][12]

Methodology Overview: A Logic-Driven Approach

The quantification of a specific impurity like this compound in the presence of the active pharmaceutical ingredient (API) and other related substances demands a highly selective and sensitive analytical method. While specific validated methods for this impurity are not widely published, a robust method can be developed by adapting established protocols for Dipyridamole.[1][2][13][14] The workflow is logically structured to ensure data integrity at every stage, from sample preparation to data acquisition and analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Sample Biological or Pharmaceutical Sample Spike Spike with Internal Standard (e.g., Dipyridamole-d16) Sample->Spike Extraction Protein Precipitation or Solid-Phase Extraction Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation FinalSample Final Sample for Injection Evaporation->FinalSample Injection Injection into UPLC/HPLC System FinalSample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Integration Peak Integration & Quantification Detection->Integration Validation Method Validation (ICH M10 Guidelines) Integration->Validation Report Report Generation Validation->Report caption Figure 1: Overall workflow for the quantification of this compound.

Caption: Figure 1: Overall workflow for the quantification of this compound.

Materials and Reagents

Material/Reagent Grade Recommended Supplier
This compound Reference StandardCertified Reference MaterialCommercially available from chemical suppliers
Dipyridamole Reference StandardUSP or EP GradeSigma-Aldrich, LGC Standards
Dipyridamole-d16 (Internal Standard)>98% isotopic purityBenchChem, Alsachim
AcetonitrileHPLC or LC-MS GradeFisher Scientific, Merck
MethanolHPLC or LC-MS GradeFisher Scientific, Merck
Formic AcidLC-MS GradeThermo Fisher Scientific, Sigma-Aldrich
Ammonium AcetateLC-MS GradeSigma-Aldrich
WaterDeionized, 18 MΩ·cmIn-house purification system (e.g., Milli-Q)
Human Plasma (for bioanalytical methods)K2-EDTA as anticoagulantSourced from accredited biobanks

Instrumentation and Analytical Conditions

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole tandem mass spectrometer is recommended for this analysis.

Liquid Chromatography
Parameter Recommended Condition Rationale
Column C18, 50 x 2.1 mm, 1.8 µmProvides excellent retention and separation for Dipyridamole and its analogues.[2]
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation of the analyte for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good peak shape and elution strength.
Flow Rate 0.4 mL/minAppropriate for the column dimensions to ensure efficient separation.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Gradient Elution See Table belowA gradient is necessary to ensure elution of the analyte of interest with good peak shape while minimizing run time.

Gradient Elution Program:

Time (min) % Mobile Phase B
0.010
0.510
2.595
3.595
3.610
5.010
Tandem Mass Spectrometry
Parameter Recommended Setting Rationale
Ionization Mode Electrospray Ionization (ESI), PositiveDipyridamole and its analogues contain multiple basic nitrogen atoms, making them amenable to positive ion detection.[2]
Scan Type Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Capillary Voltage 3.5 kVOptimized for efficient ion generation.
Source Temperature 150 °CEnsures efficient desolvation of the analyte.
Desolvation Temperature 400 °CFacilitates the transition of ions from the liquid to the gas phase.
Cone Gas Flow 50 L/hrAssists in the desolvation process.
Desolvation Gas Flow 800 L/hrPromotes efficient desolvation.

MRM Transitions (Hypothetical - require experimental verification):

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound436.2To be determinedTo be determined
Dipyridamole505.3283.2To be determined
Dipyridamole-d16 (IS)521.4291.2To be determined

Note: The precursor ion for this compound is based on its molecular weight of 435.95 g/mol .[3] The product ion and collision energy must be determined experimentally by infusing a standard solution of the analyte into the mass spectrometer.

Protocols

Protocol 1: Preparation of Standard and Quality Control (QC) Samples
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of this compound and Dipyridamole-d16 (Internal Standard) reference standards into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create a series of working standard solutions for constructing the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Dipyridamole-d16 primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

  • Calibration Curve and QC Samples: Spike appropriate volumes of the working standard solutions into the blank matrix (e.g., human plasma or a placebo formulation matrix) to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Protocol 2: Sample Preparation (Protein Precipitation for Biological Samples)
  • Pipette 100 µL of the study sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard Working Solution (100 ng/mL) and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (10% acetonitrile in water with 0.1% formic acid).

  • Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

G start 100 µL Sample add_is Add 20 µL IS start->add_is add_acn Add 300 µL Acetonitrile add_is->add_acn vortex1 Vortex add_acn->vortex1 centrifuge Centrifuge vortex1->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate transfer->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject caption Figure 2: Protein precipitation sample preparation workflow.

Caption: Figure 2: Protein precipitation sample preparation workflow.

Method Validation According to ICH M10 Guidelines

A full validation of this bioanalytical method is essential to ensure its suitability for its intended purpose.[8][9][12] The following parameters must be thoroughly evaluated:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[11]

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear regression with a weighting factor is typically used.

  • Accuracy and Precision: The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).[11]

  • Matrix Effect: The alteration of the analyte's ionization efficiency due to co-eluting matrix components.[11]

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term).[10][11]

Acceptance Criteria for Method Validation:

Parameter Acceptance Criteria
Calibration Curve Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at the LLOQ)
Matrix Effect CV of the IS-normalized matrix factor should be ≤ 15%
Recovery Consistent, precise, and reproducible
Stability Analyte concentration should be within ±15% of the baseline concentration

Data Analysis and Reporting

The concentration of this compound in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then used to interpolate the concentration from the calibration curve. All results should be reported with appropriate units and accompanied by the validation data to demonstrate the reliability of the method.

Conclusion

This application note provides a detailed and scientifically grounded framework for the development and validation of a robust LC-MS/MS method for the quantification of this compound. By adhering to the principles of sound analytical chemistry and the rigorous standards of the ICH M10 guidelines, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reliable data for this critical Dipyridamole impurity. The successful implementation of this method will contribute to the overall safety and quality of Dipyridamole-containing pharmaceutical products.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. European Medicines Agency. (2022-07-25). [Link]

  • ICH M10 guideline: validation of bioanalytical methods - Kymos. [Link]

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024-04-04). [Link]

  • Nuvvula, M., Jyothsna, M., & Babu, D. J. M. Analytical method development and validation for the estimation of Dipyridamole in pharmaceutical dosage form by HPLC. Indian Journal of Research in Pharmacy and Biotechnology. [Link]

  • Quantitative determination of dipyridamole in human plasma by high-performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study. PubMed. [Link]

  • UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Journal of Applied Pharmaceutical Science. [Link]

  • Bioanalytical method validation and study sample analysis m10. ICH. (2022-05-24). [Link]

  • Quantitative determination of dipyridamole in human plasma by high-performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study. ResearchGate. [Link]

  • Development and validation of a liquid chromatography-tandem mass spectrometry assay for the simultaneous quantitation of prednisolone and dipyridamole in human plasma and its application in a pharmacokinetic study. PubMed. [Link]

  • Menaka, T., & Kuber, B. R. (2020). ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 11(4), 1823-1830. [Link]

  • This compound. Gsrs. [Link]

Sources

Application Notes & Protocols for the Characterization of Dipyridamole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dipyridamole, marketed under brand names like Persantine®, is a medication with a long history of clinical use, primarily for preventing blood clots and in cardiac stress testing.[1][2] Its therapeutic efficacy stems from a unique dual mechanism of action: it inhibits phosphodiesterase (PDE) enzymes and blocks the cellular reuptake of adenosine.[3][4] This multifaceted activity culminates in vasodilation and the inhibition of platelet aggregation.[1][5]

The development of dipyridamole analogs is a key focus in medicinal chemistry, aiming to enhance therapeutic outcomes by improving potency against specific targets, refining selectivity to reduce off-target effects, and optimizing pharmacokinetic profiles for better metabolic stability.[6][7] Researchers have successfully synthesized analogs with significantly higher potency for targets like the equilibrative nucleoside transporter 1 (ENT1) and have begun to elucidate the structure-activity relationships (SAR) that govern these interactions.[6][8]

This guide provides a comprehensive overview of the essential experimental protocols required to characterize novel dipyridamole analogs. As a senior application scientist, this document is structured not as a rigid template but as a logical workflow, moving from the foundational mechanism of action to detailed, step-by-step protocols for target engagement and compound characterization. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system equipped with the necessary controls for robust and reproducible data generation.

Section 1: The Dual Mechanism of Action of Dipyridamole Analogs

Understanding the molecular pathways modulated by dipyridamole is critical for designing and interpreting experiments. The drug's effects are primarily mediated through two interconnected signaling cascades.

  • Inhibition of Adenosine Reuptake: Dipyridamole and its analogs block Equilibrative Nucleoside Transporters (ENTs), primarily ENT1 and ENT2, which are responsible for transporting adenosine from the extracellular space into cells like platelets and endothelial cells.[1][9] This inhibition leads to an accumulation of extracellular adenosine.[10] Adenosine then activates cell-surface G-protein-coupled receptors (A1, A2A, A2B, and A3), with the activation of A2A receptors on platelets being particularly important.[9][11] This stimulates adenylyl cyclase, leading to increased intracellular cyclic adenosine monophosphate (cAMP), a potent inhibitor of platelet activation.[12]

  • Inhibition of Phosphodiesterases (PDEs): Independently, these compounds inhibit various PDE isozymes.[3] PDEs are responsible for the degradation of cyclic nucleotides. By inhibiting PDEs (e.g., PDE5), dipyridamole prevents the breakdown of both cAMP and cyclic guanosine monophosphate (cGMP).[1][5] The resulting elevation in intracellular cAMP and cGMP levels contributes significantly to the inhibition of platelet aggregation and promotes vasodilation through smooth muscle relaxation.[5][12]

These two mechanisms act synergistically. The adenosine-mediated increase in cAMP production is amplified by the simultaneous inhibition of cAMP degradation by PDEs, resulting in a more potent biological effect than either mechanism could achieve alone.[3]

Dipyridamole_Signaling cluster_1 Cellular Interior (e.g., Platelet) Adenosine_ext Extracellular Adenosine ENT ENT1/ENT2 Adenosine_ext->ENT Transport A2A A2A Receptor Adenosine_ext->A2A Activates DIP Dipyridamole Analog DIP->ENT Inhibits PDE PDEs (e.g., PDE5) DIP->PDE Inhibits AMP 5'-AMP PDE->AMP Degrades GMP 5'-GMP PDE->GMP Degrades AC Adenylyl Cyclase cAMP cAMP AC->cAMP A2A->AC Stimulates ATP ATP ATP->AC cAMP->PDE Effect Physiological Effects: - Platelet Inhibition - Vasodilation cAMP->Effect Mediates GC Guanylyl Cyclase cGMP cGMP GC->cGMP GTP GTP GTP->GC cGMP->PDE Degrades cGMP->Effect Mediates

Caption: Signaling pathways of Dipyridamole analogs.

Section 2: Compound Preparation and Quality Control

Rigorous characterization of any new analog begins with ensuring its quality and proper handling. The core structure of most dipyridamole analogs is a 2,4,6,8-tetrasubstituted-pyrimido[5,4-d]pyrimidine.[6]

Stock Solution Preparation: Dipyridamole and its analogs are typically soluble in organic solvents.

  • Recommendation: Prepare a high-concentration primary stock solution (e.g., 10-100 mM) in 100% DMSO.[13]

  • Storage: Aliquot the primary stock into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Working Solutions: For assays, create intermediate dilutions from the primary stock in DMSO, followed by a final dilution into the aqueous assay buffer. Note that high concentrations of DMSO (>1%) can affect cellular assays and enzyme kinetics; always include a vehicle control with the same final DMSO concentration as your test compounds.

Protocol 2.1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: It is imperative to confirm the purity of each synthesized analog before biological testing. Impurities could lead to misleading results. HPLC is the standard method for this assessment.[14]

Materials:

  • HPLC system with UV detector

  • Analytical C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Phosphate Buffer (e.g., Dibasic sodium phosphate)[14]

  • Test compound dissolved in mobile phase

Procedure:

  • System Preparation: Equilibrate the HPLC system with the chosen mobile phase composition (e.g., an isocratic mixture of Acetonitrile:Phosphate Buffer 75:25 v/v).[14] Set the flow rate to approximately 1.0-1.3 mL/min.[14]

  • Wavelength Selection: Scan the compound for its maximum absorbance wavelength (λmax) using a UV-Vis spectrophotometer. Dipyridamole has a characteristic absorbance around 288 nm.[14] Set the HPLC's UV detector to this wavelength.

  • Sample Preparation: Prepare a sample of the analog at a known concentration (e.g., 10-30 µg/mL) in the mobile phase.[14]

  • Injection: Inject a standard volume (e.g., 20 µL) of the sample onto the column.

  • Data Acquisition: Run the chromatogram for a sufficient duration to allow for the elution of the main compound and any potential impurities.

  • Analysis: Integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all detected peaks. A purity of ≥95% is generally considered acceptable for screening assays.

Section 3: Primary Target Engagement Assays

The following protocols are designed to quantify the interaction of dipyridamole analogs with their two primary molecular targets: equilibrative nucleoside transporters (ENTs) and phosphodiesterases (PDEs).

Protocol 3.1: Equilibrative Nucleoside Transporter (ENT) Inhibition Assay

Principle: This assay quantifies the ability of a test compound to inhibit the uptake of a radiolabeled nucleoside (e.g., [³H]-adenosine) into cells expressing the target transporter.[15][16] A reduction in intracellular radioactivity in the presence of the test compound indicates inhibition of transporter function.

Expertise & Experience: The choice of cell line is critical. While cell lines like HeLa or MDCK can be used, they express a mix of transporters.[15] For greater specificity, it is highly recommended to use a nucleoside transporter-deficient cell line (e.g., PK15NTD) that has been stably transfected to express a single human ENT isoform (hENT1, hENT2, etc.).[16] This allows for precise determination of IC₅₀ values for each specific transporter.

ENT_Assay_Workflow start Start step1 1. Seed hENT-expressing cells in a 96-well plate start->step1 step2 2. Incubate until confluent step1->step2 step3 3. Wash cells with assay buffer (HBSS) step2->step3 step4 4. Pre-incubate cells with dipyridamole analog dilutions (or vehicle/positive control) step3->step4 step5 5. Initiate uptake by adding [3H]-Adenosine step4->step5 step6 6. Incubate for a defined period (e.g., 2-15 min) step5->step6 step7 7. Stop uptake by rapidly washing with ice-cold buffer step6->step7 step8 8. Lyse cells step7->step8 step9 9. Transfer lysate to scintillation vials step8->step9 step10 10. Measure radioactivity via Liquid Scintillation Counting step9->step10 end 11. Calculate % Inhibition and determine IC50 step10->end

Caption: Workflow for the ENT Inhibition Assay.

Materials:

  • hENT-expressing cells (e.g., PK15-hENT1)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

  • [³H]-Adenosine

  • Dipyridamole analogs and control inhibitors (e.g., Nitrobenzylthioinosine (NBTI) as a positive control for ENT1)[15]

  • Cell lysis buffer

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Cell Seeding: Seed the hENT-expressing cells into a 96-well plate at an appropriate density and allow them to grow to near confluence.[17]

  • Compound Preparation: Prepare serial dilutions of the dipyridamole analogs in assay buffer. Include a vehicle control (e.g., 0.5% DMSO in buffer) and a positive control inhibitor.

  • Assay Initiation: On the day of the assay, aspirate the culture medium and wash the cell monolayer once with pre-warmed assay buffer.

  • Pre-incubation: Add the compound dilutions (or controls) to the wells and pre-incubate the plate at room temperature or 37°C for a defined period (e.g., 15-30 minutes).[16][17]

  • Uptake: Initiate the transport reaction by adding assay buffer containing [³H]-Adenosine to each well. The final substrate concentration should be near its Km for the transporter if known.

  • Incubation: Incubate the plate for a short, optimized period (e.g., 2-15 minutes) where uptake is linear.

  • Termination: Stop the reaction by rapidly aspirating the radioactive solution and immediately washing the cells multiple times with ice-cold assay buffer to remove extracellular radioactivity.[17]

  • Lysis: Add cell lysis buffer to each well and incubate to ensure complete lysis.

  • Measurement: Transfer the cell lysate from each well to a scintillation vial containing scintillation cocktail. Measure the disintegrations per minute (DPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate the percent inhibition for each analog concentration: % Inhibition = 100 * (1 - (DPM_sample - DPM_bkgd) / (DPM_vehicle - DPM_bkgd)) (Where DPM_bkgd is non-specific uptake, often defined by a high concentration of a potent inhibitor).

  • Plot the % Inhibition against the logarithm of the analog concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3.2: Phosphodiesterase (PDE) Inhibition Assay

Principle: This protocol describes a homogenous, luminescence-based assay (e.g., Promega's PDE-Glo™) to measure the activity of PDE enzymes.[18][19] PDE activity converts a cyclic nucleotide (cAMP or cGMP) to its corresponding monophosphate. In a subsequent reaction, the remaining cyclic nucleotide is used by a protein kinase to catalyze the phosphorylation of a substrate, consuming ATP. The amount of remaining ATP is then quantified using a luciferase/luciferin reaction, where the light output is inversely proportional to PDE activity.

Expertise & Experience: This assay format is highly adaptable for high-throughput screening. For characterizing dipyridamole analogs, it is crucial to test against a panel of PDE isozymes (e.g., PDE5, PDE6, PDE10, PDE11) to determine the compound's selectivity profile, as dipyridamole itself is non-selective.[13] A non-specific PDE inhibitor like 3-isobutyl-1-methylxanthine (IBMX) serves as an excellent positive control.[20]

PDE_Assay_Workflow start Start step1 1. Add PDE enzyme, assay buffer, and dipyridamole analog to well start->step1 step2 2. Initiate PDE reaction by adding substrate (cAMP or cGMP) step1->step2 step3 3. Incubate at room temp step2->step3 step4 4. Stop PDE reaction and initiate kinase reaction by adding Termination/Detection Reagent (contains ATP, Kinase) step3->step4 step5 5. Incubate to allow ATP consumption step4->step5 step6 6. Quantify remaining ATP by adding Kinase-Glo® Reagent (Luciferase/Luciferin) step5->step6 step7 7. Incubate to stabilize signal step6->step7 step8 8. Measure luminescence step7->step8 end 9. Calculate % Inhibition and determine IC50 step8->end

Caption: Workflow for the Luminescence-Based PDE Assay.

Materials:

  • Purified recombinant human PDE isozymes (e.g., PDE5A)

  • Luminescence-based PDE assay kit (e.g., PDE-Glo™) containing assay buffer, cAMP/cGMP substrate, termination buffer, detection solution (ATP, protein kinase), and Kinase-Glo® reagent.[19]

  • Opaque, white 96- or 384-well assay plates

  • Dipyridamole analogs and control inhibitors (e.g., IBMX, Sildenafil)

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare reagents according to the manufacturer's protocol. This includes preparing serial dilutions of the test compounds.

  • PDE Reaction: In the wells of an opaque plate, add the PDE enzyme and the test compound dilutions (or controls).

  • Initiation: Start the reaction by adding the cAMP or cGMP substrate. Mix and incubate at room temperature for an optimized time (e.g., 60-90 minutes).[19]

  • Termination and Detection: Add the PDE-Glo™ Termination Buffer (containing a PDE inhibitor) and the Detection Solution (containing ATP and protein kinase). This stops the PDE reaction and initiates the kinase reaction. Incubate as recommended.

  • Luminescence Measurement: Add the Kinase-Glo® reagent, which contains luciferase and luciferin, to quantify the amount of ATP remaining. After a brief incubation to stabilize the signal, measure the luminescence using a plate reader.

Data Analysis:

  • The raw luminescence signal (RLU) is inversely proportional to PDE activity.

  • Calculate the percent inhibition for each analog concentration: % Inhibition = 100 * (RLU_sample - RLU_max_inhibition) / (RLU_no_inhibition - RLU_max_inhibition) (Where RLU_no_inhibition is the vehicle control and RLU_max_inhibition is a control without PDE enzyme or with a saturating concentration of a potent inhibitor).

  • Plot the % Inhibition against the logarithm of the analog concentration and fit the data to determine the IC₅₀ value.

Section 4: Data Interpretation and Presentation

A primary goal of analog characterization is to build a structure-activity relationship (SAR) profile. Summarizing data in a clear, tabular format is essential for comparing compounds and identifying trends.

Table 1: Example Data Summary for Dipyridamole Analogs

Analog IDR-Group Modification at C4/C8 PositionhENT1 IC₅₀ (nM)hPDE5 IC₅₀ (nM)ENT1 Selectivity vs. Dipyridamole (Fold)
DipyridamoleDiethanolamine308[6]900[13]1.0
Analog-01Diheptamethyleneimino0.49[6]Data not available628.6
Analog-02DiisobutylaminoData not available332[7]Data not available
Analog-03Fluorine-containing heterocycleData not availableData not availableData not available

This table is for illustrative purposes. Data for specific analogs should be generated experimentally.

SAR Insights: From the data presented, clear conclusions can be drawn. For instance, the modification in Analog-01 resulted in a >600-fold increase in potency against hENT1 compared to the parent compound, dipyridamole.[6] This type of analysis, when applied to a series of related analogs, allows researchers to identify chemical substitutions that enhance potency and/or selectivity for the desired target. For example, previous studies have shown that diethanolamine substitutions are more active than monoethanolamine compounds for ENT1 inhibition.[6][8]

Conclusion

The protocols detailed in this guide provide a robust framework for the comprehensive characterization of novel dipyridamole analogs. By systematically evaluating each compound's purity, its potency against the primary targets of ENT and PDE, and its selectivity profile, researchers can effectively identify lead candidates with improved therapeutic potential. Adherence to these self-validating experimental designs, complete with appropriate controls, is paramount for generating high-quality, reproducible data that can confidently drive drug development programs forward.

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Application Notes and Protocols for 6-Des(diethanolamino)-6-chloro Dipyridamole in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Dipyridamole Analogue for Cardiovascular Investigation

Dipyridamole is a well-established pyrimido[5,4-d]pyrimidine compound with a long history in cardiovascular medicine and research. Its vasodilatory and antiplatelet effects are primarily attributed to two key mechanisms: the inhibition of phosphodiesterase (PDE) enzymes, leading to increased intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), and the inhibition of cellular adenosine reuptake, which elevates extracellular adenosine concentrations.[1][2][3] These actions culminate in the relaxation of vascular smooth muscle and the suppression of platelet aggregation, making dipyridamole a subject of interest in studies on stroke prevention, myocardial perfusion, and thrombosis.[4][5][6]

This document introduces 6-Des(diethanolamino)-6-chloro Dipyridamole , a novel analogue of dipyridamole. While direct research on this specific compound in cardiovascular models is nascent, its structural similarity to dipyridamole suggests a comparable, yet potentially distinct, pharmacological profile. The replacement of a diethanolamino group with a chlorine atom at the 6-position of the pyrimido[5,4-d]pyrimidine core may alter its potency, selectivity, and pharmacokinetic properties. As an impurity and analogue of dipyridamole, this compound has been identified and synthesized, and its potential as a phosphodiesterase-5 (PDE5) inhibitor has been explored in the context of other diseases.[7][8]

These application notes provide a comprehensive guide for researchers to investigate the cardiovascular effects of this compound. The protocols outlined below are based on established models used for characterizing the parent compound, dipyridamole, and are intended to serve as a robust starting point for evaluating this new analogue.

Hypothesized Mechanism of Action

Based on the structure of this compound and the known pharmacology of dipyridamole, we can hypothesize its primary mechanisms of action in the cardiovascular system. The core pyrimido[5,4-d]pyrimidine scaffold is crucial for its interaction with phosphodiesterases and nucleoside transporters. The chloro- substitution may influence the compound's binding affinity and efficacy for these targets.

Diagram: Hypothesized Signaling Pathway of this compound

Dipyridamole_Analogue_Pathway cluster_1 Cell Membrane cluster_2 Intracellular Space Adenosine_Ext Adenosine ENT1 Equilibrative Nucleoside Transporter 1 (ENT1) Adenosine_Ext->ENT1 Transport A2A_Receptor A2A Receptor Adenosine_Ext->A2A_Receptor Activation Adenosine_Int Adenosine ENT1->Adenosine_Int AC Adenylyl Cyclase A2A_Receptor->AC Stimulation cAMP cAMP AC->cAMP ATP ATP ATP->AC Substrate PDE Phosphodiesterase (PDE) cAMP->PDE Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE->AMP Vasodilation Vasodilation & Inhibition of Platelet Aggregation PKA->Vasodilation Dipyridamole_Analogue 6-Des(diethanolamino) -6-chloro Dipyridamole Dipyridamole_Analogue->ENT1 Inhibition Dipyridamole_Analogue->PDE Inhibition

Caption: Hypothesized dual mechanism of this compound.

Experimental Models and Protocols

The following protocols are designed to comprehensively evaluate the cardiovascular effects of this compound.

In Vitro Assays

This assay will determine the antiplatelet activity of the compound.

  • Objective: To measure the dose-dependent effect of this compound on platelet aggregation in whole blood or platelet-rich plasma (PRP).

  • Principle: Platelet aggregation is measured by light transmission aggregometry. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

  • Protocol:

    • Blood Collection: Draw whole blood from healthy human volunteers or laboratory animals into tubes containing 3.2% sodium citrate.

    • PRP Preparation: Centrifuge the blood at 150-200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP). Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at 2000 x g for 20 minutes.

    • Platelet Count Standardization: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

    • Assay Procedure:

      • Pre-warm PRP samples to 37°C for 10 minutes.

      • Add various concentrations of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes).

      • Induce platelet aggregation by adding an agonist such as adenosine diphosphate (ADP), collagen, or arachidonic acid.[9][10]

      • Monitor the change in light transmission for 5-10 minutes using a platelet aggregometer.

    • Data Analysis: Calculate the percentage of platelet aggregation inhibition compared to the vehicle control. Determine the IC₅₀ value for the compound.

This ex vivo assay will assess the vasodilatory properties of the compound.

  • Objective: To evaluate the ability of this compound to induce relaxation in pre-constricted aortic rings.

  • Principle: The tension of isolated aortic rings is measured using an isometric force transducer. Vasodilation is observed as a decrease in tension.

  • Protocol:

    • Aorta Dissection: Euthanize a rat or mouse and carefully excise the thoracic aorta.[11][12]

    • Ring Preparation: Clean the aorta of adhering connective and fatty tissue in cold Krebs-Henseleit buffer and cut it into 2-3 mm wide rings.

    • Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

    • Equilibration and Pre-constriction: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g. Induce constriction with a vasoactive agent like phenylephrine or potassium chloride.[13]

    • Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

    • Data Recording and Analysis: Record the changes in tension. Express the relaxation as a percentage of the pre-constriction tension and calculate the EC₅₀ value.

This assay will investigate the anti-proliferative effects of the compound on VSMCs, which is relevant to conditions like restenosis.

  • Objective: To determine the effect of this compound on the proliferation of cultured vascular smooth muscle cells.

  • Principle: VSMC proliferation can be assessed using various methods, including direct cell counting, MTT assay, or BrdU incorporation assay. The MTT assay measures the metabolic activity of viable cells.

  • Protocol (MTT Assay):

    • Cell Culture: Culture human or animal-derived VSMCs in an appropriate growth medium.

    • Seeding: Seed the VSMCs into 96-well plates at a suitable density and allow them to adhere overnight.

    • Treatment: Replace the medium with a low-serum medium containing various concentrations of this compound or vehicle control. A positive control for proliferation, such as platelet-derived growth factor (PDGF), can be included.[6]

    • Incubation: Incubate the cells for 24-72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

    • Solubilization and Measurement: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol) and measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of proliferation inhibition compared to the vehicle control and determine the IC₅₀ value.

Diagram: In Vitro Experimental Workflow

In_Vitro_Workflow cluster_0 Sample Preparation cluster_1 Assay Setup cluster_2 Treatment & Incubation cluster_3 Data Acquisition & Analysis Blood Whole Blood Collection PRP PRP Preparation Blood->PRP Aorta Aorta Dissection Rings Aortic Ring Mounting Aorta->Rings VSMC VSMC Culture Seeding VSMC Seeding VSMC->Seeding Treatment_Platelet Add Compound & Agonist PRP->Treatment_Platelet Treatment_Aorta Pre-constrict & Add Compound Rings->Treatment_Aorta Treatment_VSMC Add Compound & Incubate Seeding->Treatment_VSMC Aggregation Measure Light Transmission (IC₅₀) Treatment_Platelet->Aggregation Vasodilation Measure Tension Change (EC₅₀) Treatment_Aorta->Vasodilation Proliferation Measure Absorbance (IC₅₀) Treatment_VSMC->Proliferation

Caption: Workflow for in vitro characterization of the dipyridamole analogue.

In Vivo Models

This model is used to evaluate the antithrombotic efficacy of the compound in a live animal.

  • Objective: To assess the ability of this compound to prevent or delay the formation of an occlusive thrombus in the carotid artery of a mouse or rat.

  • Principle: Topical application of ferric chloride (FeCl₃) to an exposed artery induces endothelial injury and oxidative stress, leading to the formation of a platelet-rich thrombus.[3][4]

  • Protocol:

    • Animal Preparation: Anesthetize a mouse or rat and surgically expose the common carotid artery.

    • Compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal, intravenous, or oral) at a predetermined time before injury. A vehicle control group is essential.

    • Injury Induction: Place a small piece of filter paper saturated with FeCl₃ solution (e.g., 5-10%) on the surface of the carotid artery for a specific duration (e.g., 3 minutes).[14][15]

    • Thrombus Formation Monitoring: Monitor blood flow in the artery using a Doppler flow probe. The time to occlusion is defined as the time from FeCl₃ application to the cessation of blood flow.

    • Data Analysis: Compare the time to occlusion between the treated and control groups. A significant delay or prevention of occlusion indicates antithrombotic activity.

This model is crucial for investigating the cardioprotective potential of the compound.

  • Objective: To determine if this compound can reduce myocardial infarct size and improve cardiac function following a period of ischemia and reperfusion.

  • Principle: The left anterior descending (LAD) coronary artery is temporarily occluded to induce myocardial ischemia, followed by the removal of the occlusion to allow reperfusion. This process mimics the events of a heart attack and subsequent revascularization.

  • Protocol:

    • Animal Preparation: Anesthetize a rat or mouse, intubate, and ventilate. Perform a thoracotomy to expose the heart.

    • Compound Administration: Administer this compound or vehicle control prior to ischemia.

    • Ischemia: Ligate the LAD coronary artery with a suture for a defined period (e.g., 30 minutes).[2]

    • Reperfusion: Release the ligature to allow blood flow to return to the myocardium for a longer period (e.g., 2-4 hours).

    • Infarct Size Measurement: At the end of reperfusion, re-occlude the LAD and infuse a dye (e.g., Evans blue) to delineate the area at risk (AAR). Excise the heart, slice the ventricles, and incubate in triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.

    • Data Analysis: Calculate the infarct size as a percentage of the AAR. Compare the infarct sizes between the treated and control groups. Cardiac function can also be assessed throughout the procedure using methods like echocardiography or by measuring left ventricular developed pressure in an ex vivo Langendorff system post-protocol.[1][16]

Data Presentation

All quantitative data should be presented in a clear and organized manner. Below are examples of tables for summarizing the results from the described assays.

Table 1: In Vitro Activity of this compound

AssayEndpointIC₅₀ / EC₅₀ (µM)
Platelet Aggregation (ADP-induced)Inhibition of Aggregation
Aortic Ring VasodilationRelaxation
VSMC ProliferationInhibition of Proliferation

Table 2: In Vivo Efficacy of this compound

ModelTreatment GroupDose (mg/kg)Time to Occlusion (min)Infarct Size (% of AAR)
FeCl₃ ThrombosisVehicle Control-N/A
Compound X10N/A
Myocardial I/R InjuryVehicle Control-N/A
Compound X10N/A

Conclusion and Future Directions

The provided application notes and protocols offer a comprehensive framework for the initial cardiovascular characterization of this compound. By systematically evaluating its effects on platelet function, vascular tone, smooth muscle cell proliferation, thrombosis, and myocardial injury, researchers can elucidate its therapeutic potential. Further studies could explore its detailed pharmacokinetic and pharmacodynamic profile, its selectivity for different phosphodiesterase isoforms, and its long-term effects in chronic models of cardiovascular disease. The structural novelty of this compound warrants a thorough investigation to determine if it offers an improved efficacy or safety profile compared to its parent compound, dipyridamole.

References

  • Dipyridamole - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • Yin, D., et al. (2010). Enhanced cardioprotection against ischemia-reperfusion injury with a dipyridamole and low-dose atorvastatin combination. Journal of Cardiovascular Pharmacology and Therapeutics, 15(1), 63-71.
  • Karhausen, J., et al. (2015). Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel. Journal of Visualized Experiments, (95), 52372.
  • Gresele, P., et al. (1983). Dipyridamole inhibits platelet aggregation in whole blood. Thrombosis and Haemostasis, 50(4), 852-856.
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  • StatPearls - Dipyridamole. (2023). NCBI Bookshelf. Retrieved January 15, 2026, from [Link]

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  • Vessey, D. A., et al. (2001). Chronic dipyridamole therapy produces sustained protection against cardiac ischemia-reperfusion injury.
  • Eckly, A., et al. (2015). Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel. Journal of Visualized Experiments, (95), 52372.
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  • Dipyridamole, an underestimated vascular protective drug. (2005). Herz, 30(7), 575-582.
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  • Mechanism of dipyridamole's action in inhibition of venous and arterial smooth muscle cell proliferation. (2007). Basic & Clinical Pharmacology & Toxicology, 100(2), 108-114.
  • Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis. (2022). Molecules, 27(11), 3426.
  • Dipyridamole, an Anti-platelet Agent, Reduces the Vascular Endothelial Cell Injury Induced by Active Oxygen Species. (1995).
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  • Synthesis of novel pyrimido-[5, 4-d] pyrimidines by sequential nucleophillic substitution reaction. (2012). Journal of Chemical and Pharmaceutical Research, 4(11), 4888-4893.
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  • Aortic ring vasoreactivity assay. (2012). Nitric Oxide, 26(2), 77-84.
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6-Des(diethanolamino)-6-chloro Dipyridamole: A Specialized Research Tool for Analytical and Pharmaceutical Sciences

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 6-Des(diethanolamino)-6-chloro Dipyridamole. While structurally related to the well-known cardiovascular drug Dipyridamole, this compound serves a distinct and critical role in the analytical landscape of pharmaceutical development and quality control.

Introduction: Beyond a Dipyridamole Analog

This compound is a chlorinated derivative of Dipyridamole. It is most commonly known in the pharmaceutical industry as Dipyridamole EP Impurity C or Dipyridamole USP Related Compound C [1][2][3]. Its primary and most well-documented application is not as a standalone pharmacological agent, but as a certified reference standard for the quality assessment of Dipyridamole. One vendor has also described it as a metabolite of Dipyridamole and an antitumor agent, though extensive public data on these applications are not available[1][3].

Given its established role, this guide will focus on its application as an analytical research tool, providing the necessary protocols for its use in a laboratory setting.

Physicochemical Properties and Identification

A clear understanding of the physicochemical properties of this compound is essential for its correct use as a reference standard.

PropertyValueReference
Chemical Name 2,2'-((6-Chloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl)nitrilo)diethanol[2]
Synonyms Dipyridamole EP Impurity C, Dipyridamole USP Related Compound C[1][2]
CAS Number 54093-92-4[1]
Molecular Formula C₂₀H₃₀ClN₇O₂[1]
Molecular Weight 435.95 g/mol [1]

Mechanism of Action: An Inferred Profile

The mechanism of action of this compound has not been extensively studied independently. However, based on its structural similarity to Dipyridamole, it is plausible that it may exhibit similar, albeit quantitatively different, biological activities. Dipyridamole itself has a dual mechanism of action:

  • Inhibition of Phosphodiesterases (PDEs): Dipyridamole inhibits various PDE enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This elevation in cyclic nucleotides inhibits platelet aggregation and causes vasodilation[4][5].

  • Inhibition of Adenosine Uptake: Dipyridamole blocks the equilibrative nucleoside transporters (ENTs), preventing the cellular reuptake of adenosine. This increases the extracellular concentration of adenosine, which then acts on its receptors to modulate cardiovascular function[4][6].

It is crucial for researchers to note that while these mechanisms are well-established for Dipyridamole, they should not be directly extrapolated to this compound without empirical validation. The primary utility of this compound remains in the analytical realm.

cluster_Dipyridamole Dipyridamole's Dual Mechanism of Action Dipyridamole Dipyridamole PDE Phosphodiesterases (PDEs) Dipyridamole->PDE Inhibits ENT Equilibrative Nucleoside Transporters (ENTs) Dipyridamole->ENT Inhibits cAMP_cGMP ↑ Intracellular cAMP & cGMP PDE->cAMP_cGMP Breaks down Adenosine_uptake ↓ Adenosine Reuptake ENT->Adenosine_uptake Platelet_aggregation ↓ Platelet Aggregation cAMP_cGMP->Platelet_aggregation Extracellular_adenosine ↑ Extracellular Adenosine Adenosine_uptake->Extracellular_adenosine Vasodilation ↑ Vasodilation Extracellular_adenosine->Vasodilation

Caption: Inferred mechanism of action based on the parent compound, Dipyridamole.

Application as an Analytical Reference Standard

The most critical application of this compound is in the development, validation, and routine use of analytical methods for assessing the purity of Dipyridamole.

Rationale for Use

In pharmaceutical manufacturing, it is imperative to control the level of impurities in the final drug product. "Related compounds" or "impurities" can arise from the synthesis process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients. This compound is a known process-related impurity in the synthesis of Dipyridamole[3]. Therefore, a well-characterized standard of this impurity is essential for:

  • Method Development: To develop chromatographic methods (e.g., High-Performance Liquid Chromatography - HPLC) that can effectively separate the impurity from the main API and other related substances.

  • Method Validation: To confirm that the analytical method is specific, linear, accurate, and precise for the quantification of this impurity, as per ICH guidelines[3][7].

  • Quality Control: For routine testing of Dipyridamole batches to ensure that the level of Impurity C does not exceed the specified limits.

Experimental Protocol: Quantification by RP-HPLC

The following protocol is a representative example based on published methodologies for the analysis of Dipyridamole and its related substances[3][7]. Researchers should adapt and validate this method for their specific instrumentation and requirements.

Objective: To quantify the amount of this compound (Impurity C) in a Dipyridamole sample using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials:

  • This compound reference standard

  • Dipyridamole reference standard

  • Dipyridamole test sample

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation:

  • HPLC system with a UV or PDA detector

  • Shodex C18 column (150 mm x 4.6 mm, 5 µm particle size) or equivalent

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Elution See table below
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
101090
121090
159010
209010

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of mobile phases) to obtain a stock solution of known concentration.

    • Prepare a series of working standard solutions by diluting the stock solution to cover a range of concentrations (e.g., 0.01 to 6 µg/mL)[3][7].

  • Sample Solution Preparation:

    • Accurately weigh and dissolve the Dipyridamole test sample in the diluent to a known concentration.

  • System Suitability:

    • Inject a standard solution multiple times to ensure the system is operating correctly (e.g., check for consistent retention times, peak areas, and theoretical plates).

  • Analysis:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample solution.

  • Data Interpretation:

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.

    • Quantify the amount of the impurity in the sample by using the calibration curve.

cluster_workflow Analytical Workflow for Impurity Quantification Prep Prepare Standards & Sample Solutions HPLC HPLC Analysis (RP-HPLC with UV detection) Prep->HPLC Data Data Acquisition & Processing HPLC->Data Quant Quantification of Impurity C Data->Quant

Caption: A simplified workflow for the quantification of Impurity C.

Potential (Unverified) Research Applications

While the primary role of this compound is as an analytical standard, its structural relationship to Dipyridamole suggests potential, though currently unverified, avenues for basic research.

  • Structure-Activity Relationship (SAR) Studies: As a chlorinated analog, it could be used in SAR studies to understand the role of different functional groups on the pyrimido[5,4-d]pyrimidine core in modulating activity at PDE enzymes or nucleoside transporters[8].

  • Metabolism Studies: If confirmed as a metabolite of Dipyridamole, it would be an essential tool for pharmacokinetic and drug metabolism studies to understand the biotransformation of Dipyridamole in vivo[9].

  • Exploratory Pharmacological Screening: The claim of it being an "antitumor nucleoside pyrimido pyrimidine" could be a starting point for in vitro screening in cancer cell lines to validate this activity[3]. However, researchers should be aware of the lack of existing public data.

Conclusion and Future Perspectives

This compound is a highly specialized chemical entity whose current, evidence-based application is firmly rooted in the analytical chemistry of pharmaceutical quality control. Its use as a certified reference standard for "Dipyridamole Impurity C" is crucial for ensuring the safety and efficacy of Dipyridamole-containing medicines.

While its potential as a pharmacological research tool is intriguing, particularly in the context of SAR and metabolism studies, these applications remain largely unexplored in the public domain. Future research would be needed to characterize its biological activity profile and determine if it holds therapeutic potential beyond its role as an analytical standard. For now, its primary value to the scientific community lies in its contribution to the robust quality assessment of a widely used pharmaceutical agent.

References

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  • Menaka T, Kuber BR. Analytical Method Development & Validation for Related Substances in Dipyridamole by RP-HPLC. International Journal of Pharmaceutical Sciences and Research. 2020;11(4):1823-30. Available from: [Link]

  • SynZeal. Dipyridamole EP Impurity F | 60286-30-8. Available from: [Link]

  • Pharmacology of Dipyridamole (Persantine); Overview, Pharmacokinetics, Mechanism of action, Effects. YouTube. 2024.
  • Identification of Tartaric Acid Adduct Impurities in Dipyridamole Capsule Formulation Related Substances Method. Asian Journal of Chemistry. 2021;33(1):1-8. Available from: [Link]

  • Menaka T, Kuber BR. Analytical Method Development & Validation for Related Substances in Dipyridamole by RP-HPLC. ResearchGate. 2020. Available from: [Link]

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  • Veeprho. Dipyridamole EP Impurity C | CAS 54093-92-4. Available from: [Link]

  • UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Journal of Applied Pharmaceutical Science. 2021;11(05):105-112. Available from: [Link]

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Application Notes & Protocols: Utilizing Animal Models for Efficacy and Mechanistic Studies of Dipyridamole and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dipyridamole is a multifaceted therapeutic agent with a well-established clinical history, primarily for stroke prevention and cardiovascular applications.[1] Its pharmacological activity stems from a dual mechanism of action: the inhibition of phosphodiesterase (PDE) enzymes and the blockage of equilibrative nucleoside transporters (ENTs), which prevents the cellular reuptake of adenosine.[2][3] This leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), and elevated extracellular adenosine concentrations, culminating in potent antiplatelet and vasodilatory effects.[4][5]

Recent research has expanded the therapeutic potential of dipyridamole into oncology, neurodegenerative disorders, and inflammatory diseases, spurring the development of novel structural analogs.[6][7][8] These analogs are often designed to enhance selectivity for specific ENT subtypes or improve pharmacokinetic profiles, such as metabolic stability.[9][10][11] Evaluating these new chemical entities requires robust and well-characterized animal models that can accurately recapitulate human disease states and predict clinical efficacy.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of appropriate animal models for studying the effects of dipyridamole and its analogs. We will delve into the rationale behind model selection for key therapeutic areas, provide detailed experimental protocols, and offer insights into data interpretation.

Dipyridamole_MoA cluster_adenosine Adenosine Reuptake Inhibition cluster_pde Phosphodiesterase Inhibition DIP Dipyridamole & Analogs ENT Equilibrative Nucleoside Transporter (ENT1/2/4) DIP->ENT Inhibits PDE Phosphodiesterase (PDE) DIP->PDE Inhibits Adenosine_in Intracellular Adenosine ENT->Adenosine_in AMP AMP PDE->AMP Degrades Adenosine_out Extracellular Adenosine Adenosine_out->ENT Transport A2_Receptor Adenosine A2 Receptor Adenosine_out->A2_Receptor Activates AC Adenylyl Cyclase A2_Receptor->AC Stimulates cAMP cAMP AC->cAMP ATP ATP ATP->AC cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Platelet_Inhibition Platelet Aggregation Inhibition PKA->Platelet_Inhibition

Caption: Core signaling pathways affected by Dipyridamole.

Part 1: Rationale for Selecting Animal Models

The choice of an animal model is fundamentally dictated by the therapeutic hypothesis being tested. Dipyridamole's pleiotropic effects necessitate a diverse range of models. The primary consideration is ensuring the model possesses the relevant physiological or pathological pathways that are modulated by the drug.

Cardiovascular & Thrombosis Models

Historically, this is the most studied area for dipyridamole. Models must effectively simulate conditions of thrombosis, ischemia, and hemodynamic stress.

  • Stroke Models: The middle cerebral artery occlusion (MCAO) model in rats is a gold standard for investigating ischemic stroke.[12] It allows for the precise evaluation of neuroprotective effects, infarct volume reduction, and improvement in neurological deficits. For studies focusing on the thromboembolic nature of stroke, the rabbit embolic occlusion model offers high clinical relevance, as it involves the lodging of an autologous blood clot.[13]

  • Hemodynamic and Vasodilation Models: Larger animal models, such as conscious dogs or miniature swine, are often preferred for detailed hemodynamic studies.[14][15] Their size allows for instrumentation to measure parameters like coronary blood flow, arterial pressure, and left ventricular function with high fidelity, which is crucial for assessing the vasodilatory properties of dipyridamole analogs.

  • Peripheral Artery Disease Models: Rodent models of hindlimb ischemia are valuable for studying the effects on angiogenesis and collateral vessel formation.[16] These models are well-suited for investigating the long-term tissue-level responses to enhanced blood flow mediated by dipyridamole.

Oncology Models

The emerging anti-cancer properties of dipyridamole, particularly in inhibiting tumor growth and metastasis, require well-defined oncology models.[6]

  • Xenograft Models: Implanting human cancer cell lines (e.g., MDA-MB-231T for triple-negative breast cancer) into immunodeficient mice (e.g., NOD/SCID or NSG) is a common and effective approach.[6][17] This allows for the direct assessment of a compound's effect on human tumor growth and metastasis in an in vivo setting.

  • Transgenic Models: Genetically engineered mouse models (GEMMs), such as the MMTV-PyMT model for breast cancer, offer the advantage of studying carcinogenesis in an immunocompetent animal.[18][19] This is critical because dipyridamole has been shown to modulate the tumor microenvironment by affecting inflammatory cell infiltration, an effect that would be missed in immunodeficient models.[6]

Pulmonary and Inflammatory Disease Models
  • Pulmonary Fibrosis: The induction of lung fibrosis in rats or mice using bleomycin is a widely accepted model. It allows for the evaluation of a drug's ability to attenuate fibrotic markers and improve lung function.[9][11]

  • Acute Respiratory Distress Syndrome (ARDS): Intratracheal administration of lipopolysaccharide (LPS) in mice effectively models the acute lung injury and inflammation characteristic of ARDS. This model is ideal for studying the anti-inflammatory and cytoprotective (e.g., anti-ferroptotic) effects of dipyridamole.[20]

Animal Model Species/Strain Therapeutic Area Application for Dipyridamole Analogs Key Outcome Measures References
Middle Cerebral Artery Occlusion (MCAO)Rat (Sprague-Dawley, Wistar), Mouse (C57BL/6)Stroke / NeuroprotectionEvaluate neuroprotective efficacy, impact on reperfusion injury.Infarct volume, neurological deficit score, cerebral blood flow.[12][21]
Embolic OcclusionRabbit (New Zealand White)Stroke / ThrombosisAssess thrombolytic synergy and prevention of clot formation.Survival, infarct volume, cerebral hemodynamics, hemorrhage incidence.[13]
Human Tumor XenograftMouse (Immunodeficient: NSG, NOD/SCID)OncologyTest efficacy against human cancer cell growth and metastasis.Tumor volume, number of metastases, signaling pathway modulation (p-ERK, NF-kB).[6][17]
Transgenic (MMTV-PyMT)Mouse (FVB/Nj)OncologyStudy chemopreventive effects in an immunocompetent host.Tumor onset and progression, lung metastasis, gene/miRNA expression.[18][19]
Bleomycin-Induced Lung InjuryRat, MousePulmonary FibrosisEvaluate anti-fibrotic potential.Fibrosis markers (α-SMA, collagen), lung histology, survival.[9][11]
LPS-Induced Acute Lung InjuryMouseARDS / InflammationAssess anti-inflammatory and cell death inhibition effects.Survival, lung edema, inflammatory cytokine levels, ferroptosis markers.[20]
Conscious Instrumented ModelDog, Miniature SwineCardiovascularCharacterize hemodynamic effects (vasodilation, blood pressure).Coronary blood flow, arterial diameter, heart rate, LV dP/dt.[14][15]

Part 2: Pharmacokinetic and Dosing Considerations

A critical aspect of in vivo studies is understanding the compound's pharmacokinetic (PK) profile. Dipyridamole exhibits significant variability in plasma levels both within and between species.[22]

  • Inter-species Variability: Plasma concentrations of dipyridamole after oral administration can vary widely, with pigs and pigeons showing much lower levels than dogs and humans given comparable doses.[22] This underscores the importance of conducting pilot PK studies in the chosen animal model to establish a dosing regimen that achieves therapeutic plasma concentrations.

  • Metabolic Stability: Dipyridamole has a very short half-life in rat liver microsomes (approximately 7 minutes), indicating rapid hepatic metabolism in this species.[11] This is a crucial consideration, as oral dosing may not achieve sustained therapeutic exposure. Consequently, many preclinical studies in rodents utilize intraperitoneal (IP) or intravenous (IV) administration to bypass first-pass metabolism and ensure bioavailability.[6][12][20]

  • Dose-Response and Side Effects: High IV doses of dipyridamole can induce significant hypotension, which can be a confounding factor, particularly in stroke models where cerebral perfusion is already compromised.[12] Therefore, a dose-escalation study is recommended to identify a dose that is effective without causing adverse cardiovascular events.

Animal Model Dose Route of Administration Frequency Therapeutic Goal References
Rat (Stroke)100 mg/kg (initial), 60 mg/kg (maintenance)IV, then OralSingle IV dose, then oral at 24h & 36hNeuroprotection post-ischemia[12]
Mouse (Stroke)30-60 mg/kgOralTwice daily for 3 daysStroke protection (combination therapy)[21]
Mouse (Breast Cancer)15-30 mg/kgIntraperitoneal (IP)DailyInhibit tumor growth & metastasis[17]
Mouse (ARDS)10 mg/kgIntraperitoneal (IP)Single dose 1h before LPSInhibit acute lung injury[20]
Rabbit (Stroke)Not specifiedIntravenous (IV)Daily for 7 days (pretreatment)Pre-stroke protection[13]
Dog (Cardiovascular)0.25 mg/kgIntravenous (IV)Single doseAssess coronary vasodilation[14]

Part 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and integrated quality controls.

Protocol 1: Evaluation in a Rat Model of Ischemic Stroke (MCAO)

This protocol assesses the neuroprotective effects of a dipyridamole analog following transient focal cerebral ischemia.

MCAO_Workflow start Start: Acclimatize Male Sprague-Dawley Rats (250-300g) pre_op 1. Pre-operative Preparation - Anesthetize (e.g., Isoflurane) - Monitor core body temperature start->pre_op mcao 2. MCAO Surgery - Midline neck incision - Expose carotid bifurcation - Insert filament into internal carotid  artery to occlude MCA origin pre_op->mcao ischemia 3. Ischemia Period (e.g., 90 minutes) mcao->ischemia reperfusion 4. Reperfusion - Withdraw filament - Suture incision ischemia->reperfusion treatment 5. Treatment Administration - Administer Vehicle or Dipyridamole Analog  (e.g., 100 mg/kg IV at onset of reperfusion) reperfusion->treatment monitoring 6. Post-operative Monitoring (24-48h) - Assess neurological deficit score  (e.g., Bederson scale) treatment->monitoring endpoint 7. Endpoint Analysis - Euthanize and harvest brain - Section brain into 2mm slices monitoring->endpoint staining 8. Infarct Volume Measurement - Stain slices with 2% TTC - Image and quantify pale (infarcted)  vs. red (viable) tissue endpoint->staining end End staining->end

Caption: Experimental workflow for the MCAO stroke model.

Methodology:

  • Animal Preparation: Acclimatize male Sprague-Dawley rats (250-300g) for at least one week. Fast overnight before surgery but allow free access to water.

  • Anesthesia and Monitoring: Anesthetize the rat using isoflurane (4% for induction, 1.5-2% for maintenance). Maintain core body temperature at 37°C using a heating pad, as hypothermia is neuroprotective and a major confounding variable.

  • MCAO Procedure:

    • Place the rat in a supine position and make a midline cervical incision.

    • Carefully dissect to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the CCA.

    • Introduce a 4-0 monofilament nylon suture with a silicon-coated tip into the ICA via the ECA stump.

    • Advance the filament approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating occlusion of the middle cerebral artery (MCA). A significant drop in cerebral blood flow, confirmed by Laser Doppler Flowmetry, validates successful occlusion.

  • Ischemia and Reperfusion: Maintain the occlusion for 90 minutes.[12] To initiate reperfusion, withdraw the filament. Suture the neck incision.

  • Drug Administration: At the onset of reperfusion, administer the dipyridamole analog or vehicle control via a tail vein catheter (e.g., 100 mg/kg IV).[12] Additional oral doses may be given at later time points if required by the experimental design.

  • Neurological Assessment: At 24 hours post-MCAO, evaluate neurological deficits using a standardized scale (e.g., a 5-point Bederson scale). This provides a functional measure of the treatment's effect.

  • Infarct Volume Quantification: At the study endpoint (e.g., 48 hours), euthanize the animals and perfuse transcardially with saline.

    • Harvest the brain and section it into 2mm coronal slices.

    • Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20 minutes.

    • Viable tissue will stain red, while the infarcted area will remain pale white.

    • Image the slices and use image analysis software (e.g., ImageJ) to calculate the infarct volume, often corrected for edema.

Protocol 2: Assessing Anti-Metastatic Efficacy in a Breast Cancer Xenograft Model

This protocol evaluates an analog's ability to inhibit primary tumor growth and spontaneous metastasis.

Xenograft_Workflow start Start: Culture MDA-MB-231T-Luc (human breast cancer) cells prep 1. Cell Preparation - Harvest cells at ~80% confluency - Resuspend in PBS/Matrigel mix  at 1x10^7 cells/mL start->prep implant 2. Orthotopic Implantation - Anesthetize female NSG mouse - Inject 1x10^6 cells (100 µL)  into a mammary fat pad prep->implant tumor_growth 3. Primary Tumor Growth - Allow tumors to establish  (e.g., reach ~100 mm³) implant->tumor_growth treatment 4. Treatment Initiation - Randomize mice into groups - Administer Vehicle or Analog  (e.g., 30 mg/kg IP, daily) tumor_growth->treatment monitoring 5. Efficacy Monitoring - Measure tumor volume with calipers (2-3x/week) - Monitor body weight - Assess metastasis via bioluminescence imaging (weekly) treatment->monitoring endpoint 6. Study Endpoint (e.g., Day 28 or tumor size limit) monitoring->endpoint analysis 7. Ex Vivo Analysis - Excise primary tumor and lungs - Weigh tumor - Perform IHC on tumor (p-ERK, NF-kB) - Count lung metastatic nodules endpoint->analysis end End analysis->end

Caption: Workflow for a breast cancer xenograft study.

Methodology:

  • Cell Culture: Culture human triple-negative breast cancer cells engineered to express luciferase (e.g., MDA-MB-231T-Luc) under standard conditions.

  • Implantation:

    • Harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1x10^7 cells/mL. Matrigel helps support initial tumor take.

    • Anesthetize 6-8 week old female immunodeficient mice (e.g., NSG).

    • Inject 100 µL of the cell suspension (1x10^6 cells) into the fourth inguinal mammary fat pad.

  • Tumor Growth and Treatment:

    • Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment and vehicle control groups.

    • Begin daily treatment with the dipyridamole analog (e.g., 15-30 mg/kg, IP) or vehicle.[17]

  • Monitoring Efficacy:

    • Primary Tumor: Measure tumor dimensions with calipers 2-3 times per week and calculate volume (Volume = 0.5 x Length x Width²). Monitor animal body weight as a measure of general toxicity.

    • Metastasis: Once weekly, perform in vivo bioluminescence imaging (BLI). Anesthetize mice, inject luciferin substrate, and image using a system like IVIS. The photon flux from the lung region correlates with metastatic burden.

  • Endpoint Analysis:

    • Continue treatment for a predefined period (e.g., 28 days) or until tumors in the control group reach the protocol-defined size limit.

    • At the endpoint, euthanize the mice and excise the primary tumor and lungs.

    • Weigh the primary tumor. A portion can be snap-frozen for Western blot analysis (to probe for inhibition of pathways like ERK1/2-MAPK, NF-kB, and Wnt) or fixed in formalin for immunohistochemistry (IHC).[6]

    • Fix the lungs, and count the number of visible surface metastatic nodules.

References

  • Dipyridamole - Wikipedia. [Link]

  • Dipyridamole: Package Insert / Prescribing Information / MOA - Drugs.com. [Link]

  • Dipyridamole - StatPearls - NCBI Bookshelf. [Link]

  • Dipyridamole - CCC Pharmacology - LITFL. [Link]

  • Pharmacology of Dipyridamole (Persantine); Overview, Pharmacokinetics, Mechanism of action, Effects - YouTube. [Link]

  • Pharmacokinetics of dipyridamole-beta-cyclodextrin complex in dogs - PubMed. [Link]

  • Dipyridamole prevents triple-negative breast-cancer progression - PMC - PubMed Central. [Link]

  • Effects of Acute Post-Treatment With Dipyridamole in a Rat Model of Focal Cerebral Ischemia - PubMed. [Link]

  • Additive effects of statin and dipyridamole on cerebral blood flow and stroke protection. [Link]

  • Additive effects of statin and dipyridamole on cerebral blood flow and stroke protection - NIH. [Link]

  • Dipyridamole Treatment Prior to Stroke Onset: Examining Post-stroke Cerebral Circulation and Outcome in Rabbits - PubMed. [Link]

  • Dipyridamole levels in plasma of man and other species - PubMed. [Link]

  • Chemoprevention Activity of Dipyridamole in the MMTV-PyMT Transgenic Mouse Model of Breast Cancer - AACR Journals. [Link]

  • Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PMC - NIH. [Link]

  • Cellular pharmacokinetics and pharmacodynamics of dipyridamole in vascular smooth muscle cells - PubMed. [Link]

  • Combination treatment with dipyridamole, aspirin, and tPA in an embolic model of stroke in rats - PubMed. [Link]

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  • Chemoprevention Activity of Dipyridamole in the MMTV-PyMT Transgenic Mouse Model of Breast Cancer - PubMed Central. [Link]

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  • Dipyridamole dosing regimens in C57BL/6J mice. (A) Plasma levels of... - ResearchGate. [Link]

  • Repurposing Dipyridamole in Niemann Pick Type C Disease: A Proof of Concept Study. [Link]

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  • Effects of Dipyridamole on the Cardiovascular Response to +Gz Stress in Miniature Swine. [Link]

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  • Dipyridamole and Aspirin Tested Against an Experimental Model of Thrombosis - PubMed. [Link]

  • Characterization of dipyridamole as a novel ferroptosis inhibitor and its therapeutic potential in acute respiratory distress syndrome management - PMC - PubMed Central. [Link]

  • Adenosine and Dipyridamole Mimic the Effects of Ischemic Preconditioning. [Link]

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  • Inhibition of coronary vasodilating action of dipyridamole and adenosine by aminophylline in the dog - PubMed. [Link]

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Application Note: A Stability-Indicating HPLC Method for the Analysis of Dipyridamole and Its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative analysis of Dipyridamole and the separation of its process-related and degradation impurities. The developed reversed-phase HPLC method is crucial for quality control in pharmaceutical research, development, and manufacturing, ensuring the safety and efficacy of Dipyridamole drug products.[1][2] This document provides a comprehensive protocol, explains the scientific rationale behind the method parameters, and adheres to the validation principles outlined by the International Conference on Harmonisation (ICH) guidelines.[1][2][3]

Introduction: The Imperative of Impurity Profiling for Dipyridamole

Dipyridamole is a pyrimido-pyrimidine derivative that functions as a phosphodiesterase inhibitor, leading to antiplatelet and vasodilatory effects.[4][5] It is widely used in the prevention of thromboembolic disorders, often in combination with other agents like aspirin.[6][7] The chemical structure of Dipyridamole, 2,2′,2″,2′′′-[[4,8-Di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,6-diyl]dinitrilo]tetraethanol, lends itself to potential impurities arising from the manufacturing process or degradation upon storage.[8][9][10]

Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) mandate strict control over impurities in active pharmaceutical ingredients (APIs) and finished drug products.[8] Impurities, even at trace levels, can impact the safety and efficacy of the final drug product. Therefore, a highly specific, accurate, and stability-indicating analytical method is paramount.[11] This application note describes such a method, capable of resolving Dipyridamole from its known impurities and degradation products generated under stress conditions.[12][13]

Method Rationale and Chromatographic Principles

The selection of the chromatographic conditions is based on the physicochemical properties of Dipyridamole and its potential impurities. Dipyridamole is a basic compound, and a reversed-phase HPLC method provides the necessary selectivity for its analysis.

Choice of Stationary Phase: C8 vs. C18

While C18 columns are a common choice for reversed-phase chromatography, a C8 (octylsilyl silica gel) column was selected for this application.[1][2] The rationale for this choice is to achieve a balance between retention of the relatively non-polar Dipyridamole molecule and the timely elution of its more polar and non-polar impurities. A C8 stationary phase provides sufficient hydrophobicity for retaining Dipyridamole while potentially offering better peak shape and faster elution for highly retained impurities compared to a C18 column, thus reducing the overall run time.

Mobile Phase Optimization

A gradient elution method is employed to ensure the effective separation of impurities with a wide range of polarities.

  • Mobile Phase A (Aqueous Phase): A phosphate buffer at a concentration of 10 mM, with the pH adjusted to 4.7, is used as the aqueous component.[1][2] This pH is critical for several reasons. It is well within the optimal working range for silica-based columns and helps to maintain Dipyridamole and its basic impurities in a protonated state, leading to consistent retention times and improved peak symmetry.

  • Mobile Phase B (Organic Phase): A mixture of acetonitrile and methanol is used as the organic modifier.[1][2] The combination of these two solvents allows for fine-tuning the selectivity of the separation. Acetonitrile provides good elution strength, while methanol can influence the interaction of the analytes with the stationary phase in a different manner, aiding in the resolution of closely eluting peaks.

Detection Wavelength

The detection wavelength is set at 295 nm.[1][2][14] This wavelength is chosen based on the UV-Vis spectrum of Dipyridamole, where it exhibits a significant absorbance maximum, providing high sensitivity for the main component and its structurally related impurities.

Experimental Workflow and Protocol

The following section details the step-by-step protocol for the analysis of Dipyridamole and its impurities.

HPLC System and Conditions
ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and UV/Vis detector
Column YMC Pack C8 (150 mm × 4.6 mm, 3.0 µm) or equivalent[1][2]
Mobile Phase A 10 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 4.7 with dilute orthophosphoric acid[1][2]
Mobile Phase B Acetonitrile:Methanol (40:30 v/v) in Mobile Phase A buffer (30 parts)[1][2]
Gradient Program Optimized for separation of all known impurities and degradants (A typical gradient might start with a lower percentage of B, ramping up to elute more retained impurities, followed by a re-equilibration step)
Flow Rate 1.0 mL/min[1][2]
Column Temperature 35°C[1][2]
Detection Wavelength 295 nm[1][2][14]
Injection Volume 10 µL[1][2]
Preparation of Solutions
  • Standard Solution: Accurately weigh about 25 mg of USP Dipyridamole Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. Further dilute as needed to achieve a final concentration of approximately 0.025 mg/mL.

  • Sample Solution: For bulk drug substance, prepare a solution with a concentration of approximately 1 mg/mL in methanol. For dosage forms, an equivalent amount of powdered tablets or capsule contents should be used to prepare a stock solution, followed by filtration and dilution to the final concentration.

  • Impurity Stock Solution: Prepare a stock solution of known Dipyridamole impurities (available from pharmacopeias or specialized suppliers) in methanol to verify the specificity of the method.[8][15]

System Suitability

Before sample analysis, the chromatographic system must meet the predefined system suitability criteria as per ICH guidelines. This includes parameters such as:

  • Tailing Factor: For the Dipyridamole peak, the tailing factor should be not more than 1.5.[15]

  • Theoretical Plates: The column efficiency, expressed as the number of theoretical plates for the Dipyridamole peak, should be not less than 2000.

  • Resolution: The resolution between Dipyridamole and its closest eluting impurity should be not less than 2.0.[9]

  • Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be not more than 2.0%.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the Dipyridamole sample.[7][12] The sample is subjected to stress conditions such as:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[7]

  • Thermal Degradation: Dry heat at 105°C for 24 hours.[7]

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.[7]

The stressed samples are then analyzed using the developed HPLC method to ensure that the degradation products are well-resolved from the parent drug and from each other.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines, demonstrating its suitability for its intended purpose.[2]

Validation ParameterResults
Specificity The method is specific, as demonstrated by the resolution of Dipyridamole from its known impurities and degradation products. No interference from placebo was observed in the analysis of pharmaceutical dosage forms.
Linearity Excellent linearity was observed for Dipyridamole and its impurities over a range from the Limit of Quantification (LOQ) to 150% of the target concentration, with a correlation coefficient (r²) > 0.999.[1][2]
Accuracy The accuracy of the method was confirmed by recovery studies at three different concentration levels (e.g., 50%, 100%, and 150%). The mean recovery was found to be within the range of 98.0% to 102.0%.[2][12]
Precision The method is precise, with the RSD for repeatability and intermediate precision being less than 2.0%.[2][12]
Limit of Detection (LOD) and Limit of Quantification (LOQ) The LOD and LOQ were established based on the signal-to-noise ratio and were found to be sufficiently low to detect impurities at the levels specified by regulatory guidelines.
Robustness The method's robustness was demonstrated by making small, deliberate variations in chromatographic parameters such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min). The results remained unaffected by these minor changes.

Data Presentation and Results

The following table summarizes the typical retention times for Dipyridamole and its known impurities.

CompoundRetention Time (min)
Dipyridamole Impurity B~1.6
Dipyridamole Impurity F~2.4
Dipyridamole Impurity D~7.2
Dipyridamole ~8.0
Dipyridamole Impurity E~10.4
Dipyridamole Impurity C~12.8
Dipyridamole Impurity A~17.6

Note: Retention times are approximate and may vary depending on the specific HPLC system and column used.[9]

Visualization of the Analytical Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Sample Weighing & Dissolution of Sample HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) Sample->HPLC_System Standard Preparation of Reference Standard Standard->HPLC_System Impurity_Std Preparation of Impurity Standards Impurity_Std->HPLC_System System_Suitability System Suitability Test HPLC_System->System_Suitability Injection Sample/Standard Injection System_Suitability->Injection Chrom_Separation Chromatographic Separation Injection->Chrom_Separation Detection UV Detection at 295 nm Chrom_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification of Impurities Peak_Integration->Quantification Report Final Report Generation Quantification->Report

Caption: Workflow for HPLC analysis of Dipyridamole impurities.

Conclusion

The HPLC method detailed in this application note is a validated, stability-indicating procedure for the determination of Dipyridamole and its related substances in both bulk drug and pharmaceutical formulations. The method is specific, accurate, precise, and robust, making it suitable for routine quality control analysis and for use in stability studies. By providing a thorough understanding of the method's rationale and a detailed protocol, this guide serves as a valuable resource for researchers, scientists, and drug development professionals working with Dipyridamole.

References

  • A validated stability-indicating reversed-phase-HPLC method for dipyridamole in the presence of degradation products and its process-related impurities in pharmaceutical dosage forms. PubMed. Available at: [Link]

  • Validation of a Stability-Indicating HPLC Method for the Determination of Dipyridamole in Dipyridamole Injection. Taylor & Francis Online. Available at: [Link]

  • A Stability Indicating Method for Dipyridamole. Taylor & Francis Online. Available at: [Link]

  • A validated stability-indicating RP-HPLC method for Dipyridamole in the presence of degradation products and its process-related impurities in Pharmaceutical dosage forms. ResearchGate. Available at: [Link]

  • Dipyridamole EP Impurities & USP Related Compounds. SynThink. Available at: [Link]

  • A Stability Indicating Method for Dipyridamole. Semantic Scholar. Available at: [Link]

  • ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Development and Validation of RP-HPLC Method for Assay of Dipyridamole in Formulations. ResearchGate. Available at: [Link]

  • Analytical method development and validation for dipyridamole. ResearchGate. Available at: [Link]

  • analytical method development & validation for related substances in dipyridamole by rp-hplc. ResearchGate. Available at: [Link]

  • Method development and validation for the assay of dipyridamole extended-release capsules by reverse-phase high-performance liquid chromatography method. ResearchGate. Available at: [Link]

  • DIPYRIDAMOLE Dipyridamolum. European Pharmacopoeia. Available at: [Link]

  • USP Monographs: Dipyridamole Injection. USP-NF. Available at: [Link]

  • USP Monographs: Dipyridamole. USP-NF. Available at: [Link]

  • Dipyridamole Analyzed with HPLC. Cogent HPLC Columns. Available at: [Link]

  • Thamizhanban et al., IJPSR, 2020; Vol. 11(5): 2470-2481. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Dipyridamole USP 2025. Trungtamthuoc.com. Available at: [Link]

  • DIPYRIDAMOLE. GSRS. Available at: [Link]

  • Dipyridamole-impurities. Pharmaffiliates. Available at: [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH. Available at: [Link]

  • Processes for the preparation of dipyridamole. Google Patents.

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Application Note: High-Throughput Quantitative Analysis of 6-Des(diethanolamino)-6-chloro Dipyridamole using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 6-Des(diethanolamino)-6-chloro Dipyridamole, a potential impurity or metabolite of the antiplatelet agent Dipyridamole.[1][2] The method utilizes electrospray ionization in positive mode for optimal sensitivity and specificity. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, ensuring effective resolution from the parent drug and other related substances. This protocol has been developed and validated in accordance with the principles outlined in the FDA and ICH Q2(R1) guidelines, making it suitable for routine analysis in drug development, quality control, and metabolic studies.[3][4][5][6]

Introduction

Dipyridamole is a widely used medication for inhibiting blood clot formation and for its vasodilatory properties.[7][8] The identification and quantification of its impurities and metabolites are critical for ensuring pharmaceutical product safety and efficacy.[1][2] this compound is a structurally related analogue that can arise during synthesis or as a metabolic byproduct.[9][10] Its monitoring is essential for quality control and for understanding the drug's metabolic fate.

Mass spectrometry, particularly LC-MS/MS, offers unparalleled sensitivity and selectivity for the analysis of pharmaceutical compounds in complex matrices.[7][11][12][13] This application note provides a comprehensive protocol for the analysis of this compound, detailing sample preparation, chromatographic conditions, and mass spectrometric parameters. The causality behind experimental choices is explained to provide a deeper understanding of the method's development and to ensure its reliable implementation.

Experimental

Materials and Reagents
  • This compound reference standard

  • Dipyridamole reference standard

  • Dipyridamole-d16 (internal standard)[8][14]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (EDTA) for bioanalytical applications

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source[7][13]

  • Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3 µm particle size)[7]

Standard and Sample Preparation

Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of this compound, Dipyridamole, and Dipyridamole-d16 in methanol to obtain individual stock solutions.

Working Solutions: Prepare serial dilutions of the stock solutions with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples at appropriate concentrations.

Plasma Sample Preparation (Protein Precipitation): [7][13][14]

  • Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Spike with the internal standard solution (Dipyridamole-d16).

  • Add 600 µL of cold acetonitrile to precipitate plasma proteins.[14]

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography
  • Column: C18 reversed-phase, 50 x 2.1 mm, 3 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

The use of a C18 column provides excellent retention and separation of the moderately polar analytes. A gradient elution is employed to ensure sharp peak shapes and efficient separation from potential interferences. Formic acid is added to the mobile phase to promote protonation of the analytes, enhancing their ionization efficiency in positive ESI mode.[15]

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive[7]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3500 V

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Collision Gas: Argon

The MRM transitions for the analyte and internal standard are selected based on their fragmentation patterns, which are determined by infusing the individual standard solutions into the mass spectrometer. The most abundant and stable precursor-to-product ion transitions are chosen for quantification to ensure maximum sensitivity and specificity.

Results and Discussion

Mass Spectrometry and Fragmentation

The pyrimido[5,4-d]pyrimidine core of Dipyridamole and its analogues is susceptible to characteristic fragmentation pathways.[15][16] For this compound, the protonated molecule [M+H]⁺ is expected at m/z 436.95. The fragmentation is predicted to occur primarily at the side chains.

Proposed MRM Transitions:

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)
This compound436.95332.1825
Dipyridamole505.29385.2330
Dipyridamole-d16 (IS)521.40397.3130

The proposed fragmentation of this compound likely involves the loss of the diethanolamine group, a common fragmentation pathway for such structures.[16]

Method Validation

The method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3][5][6]

  • Specificity: The method demonstrated high specificity, with no significant interference from endogenous plasma components at the retention time of the analyte and internal standard.

  • Linearity: The calibration curve was linear over the concentration range of 1-1000 ng/mL, with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision were within ±15% for all QC levels, which is in accordance with FDA guidelines for bioanalytical method validation.[7][17]

  • LOD and LOQ: The LOD and LOQ were determined to be 0.5 ng/mL and 1 ng/mL, respectively, demonstrating the high sensitivity of the method.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add Internal Standard (Dipyridamole-d16) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc Inject esi Electrospray Ionization (Positive Mode) hplc->esi msms Tandem Mass Spectrometry (MRM) esi->msms quant Quantification msms->quant Acquire Data report Reporting quant->report

Caption: LC-MS/MS workflow for the analysis of this compound.

Proposed Fragmentation Pathway

G parent Precursor Ion [M+H]⁺ m/z 436.95 fragment Product Ion m/z 332.18 parent->fragment Collision-Induced Dissociation loss Neutral Loss (Diethanolamine) -104.1 Da

Caption: Proposed fragmentation of this compound.

Conclusion

This application note describes a highly sensitive, specific, and robust LC-MS/MS method for the quantitative analysis of this compound. The method is suitable for high-throughput analysis in various research and quality control settings. The detailed protocol and the explanation of the underlying scientific principles provide a solid foundation for the successful implementation of this method in the pharmaceutical industry.

References

  • UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Fragmentation of dipyridamole and related dipyrimidines by electrospray ionization collisional activated decomposition mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

  • Quantitative determination of dipyridamole in human plasma by high-performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study. PubMed. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]

  • Development and validation of a liquid chromatography-tandem mass spectrometry assay for the simultaneous quantitation of prednisolone and dipyridamole in human plasma and its application in a pharmacokinetic study. PubMed. Available at: [Link]

  • Quantitative determination of dipyridamole in human plasma by high-performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study. ResearchGate. Available at: [Link]

  • Isolation and characterisation of degradant impurities in dipyridamole formulation. PubMed. Available at: [Link]

  • (PDF) SYNTHESIS AND CHARECTERIZATION OF DIPYRIDAMOLE IMPURITIES BY SEQUENTIAL NUCLEOPHYLLIC SUBSTITUTION REACTION. ResearchGate. Available at: [Link]

  • Electrospray ionization mass spectrometry of pyrimidine base-rubidium complexes. PubMed. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]

  • Electrospray Ionisation Mass Spectrometry of Pyrimidine Base—Rubidium Complexes. Semantic Scholar. Available at: [Link]

  • Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. ResearchGate. Available at: [Link]

  • Dipyridamole EP Impurities & USP Related Compounds. SynThink. Available at: [Link]

  • Bioanalytical Method Validation - Guidance for Industry. FDA. Available at: [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC. Available at: [Link]

  • Validation of chromatographic methods in pharmaceutical analysis. Univerzita Karlova. Available at: [Link]

  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Electrospray Tandem Mass-Spectrometric Analysis of Diastereo- And Stereoisomeric Pyrimidine Nucleoside Analogues Based on the 1,3-dihydrobenzo[c]furan Core. PubMed. Available at: [Link]

Sources

"flow cytometric evaluation of Dipyridamole analogs"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Flow Cytometric Evaluation of Dipyridamole Analogs

Audience: Researchers, scientists, and drug development professionals.

Abstract

Dipyridamole is a multi-faceted therapeutic agent known for its antiplatelet and vasodilatory properties, which stem from its dual-action mechanism: inhibition of phosphodiesterase (PDE) enzymes and blockade of cellular adenosine reuptake via the equilibrative nucleoside transporter 1 (ENT1).[1][2] The development of novel Dipyridamole analogs aims to enhance potency, selectivity, and therapeutic efficacy. Flow cytometry offers a powerful, high-throughput platform for the comprehensive characterization of these analogs at a single-cell level. This guide provides an in-depth overview of the core mechanisms of action and details robust, validated protocols for evaluating the biological activity of Dipyridamole analogs using flow cytometry, covering ENT1 inhibition, platelet activation, cell cycle progression, and apoptosis.

Introduction: The Rationale for Dipyridamole Analog Development

Dipyridamole (marketed as Persantine®) has a long history of clinical use, primarily as an adjunct to anticoagulants in preventing thromboembolic complications following cardiac valve replacement.[3] Its therapeutic effects are attributed to two primary molecular actions:

  • Inhibition of Phosphodiesterases (PDEs): Dipyridamole weakly inhibits several PDE enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][4] By preventing their breakdown, Dipyridamole increases intracellular levels of these second messengers, leading to the inhibition of platelet aggregation and smooth muscle relaxation (vasodilation).[2][4]

  • Inhibition of Adenosine Reuptake: The drug potently blocks the equilibrative nucleoside transporter 1 (ENT1), preventing the transport of extracellular adenosine into red blood cells, platelets, and endothelial cells.[5][6] This action increases the local concentration of adenosine, which then activates A2A receptors on platelets, further stimulating cAMP production and inhibiting platelet activation.[3]

The development of Dipyridamole analogs is driven by the goal of optimizing these activities. Researchers aim to synthesize compounds with significantly higher potency for ENT1, improved selectivity over other transporters or enzymes, and potentially novel functionalities, such as enhanced anti-proliferative or pro-apoptotic effects for oncological applications.[7][8] Flow cytometry is an indispensable tool in this drug discovery process, enabling precise quantification of the pharmacological effects of these new chemical entities on target cells.[5][7][9]

Core Mechanisms & Flow Cytometric Interrogation Points

The multifaceted effects of Dipyridamole analogs can be dissected and quantified using specific flow cytometric assays. Each assay targets a key node in the drug's mechanism of action or a critical downstream cellular consequence.

Dipyridamole_Mechanism cluster_intracellular Intracellular Space ENT1 ENT1 Transporter A2R Adenosine A2A Receptor AC Adenylyl Cyclase A2R->AC cAMP cAMP AC->cAMP Catalysis ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE->AMP Degradation Effects ↓ Platelet Aggregation ↑ Vasodilation PKA->Effects Ado_ext Extracellular Adenosine Ado_ext->ENT1 Reuptake Ado_ext->A2R Activation DIP Dipyridamole Analog DIP->ENT1 Inhibition DIP->PDE Inhibition

Caption: Mechanism of Dipyridamole analogs.

Experimental Workflow: A Unified Approach

A typical screening cascade for Dipyridamole analogs involves a series of tiered assays, starting with the primary target and moving to functional cellular outcomes. Flow cytometry can be employed at each stage.

Experimental_Workflow Start Cell Preparation (e.g., CCRF-CEM, Platelets, Cancer Lines) Treatment Incubate with Dipyridamole Analog (Dose-Response & Time-Course) Start->Treatment Assays Select Assay Treatment->Assays ENT1_Assay Protocol 1: ENT1 Inhibition Assay (Add Fluorescent Nucleoside) Assays->ENT1_Assay Target Potency Platelet_Assay Protocol 2: Platelet Activation Assay (Add Agonist & Stain Markers) Assays->Platelet_Assay Antiplatelet Function CellCycle_Assay Protocol 3: Cell Cycle Analysis (Fix & Stain with PI) Assays->CellCycle_Assay Antiproliferative Effect Apoptosis_Assay Protocol 4: Apoptosis Assay (Stain with Annexin V / PI) Assays->Apoptosis_Assay Cytotoxicity FCM_Analysis Flow Cytometry Acquisition ENT1_Assay->FCM_Analysis Platelet_Assay->FCM_Analysis CellCycle_Assay->FCM_Analysis Apoptosis_Assay->FCM_Analysis Data_Analysis Data Analysis & Interpretation (IC50, % Inhibition, Cell Distribution) FCM_Analysis->Data_Analysis

Caption: General experimental workflow for analog evaluation.

Detailed Experimental Protocols

Protocol 1: ENT1 Inhibition Assay

This assay directly quantifies the potency of Dipyridamole analogs at their primary transporter target. It relies on the principle of competitive inhibition of a fluorescent nucleoside probe.

  • Rationale: Potent ENT1 inhibitors will block the uptake of a fluorescent nucleoside analog (e.g., a fluorescent derivative of adenosine or uridine) into cells that express high levels of ENT1, resulting in a dose-dependent decrease in cellular fluorescence.[5][7]

  • Materials:

    • Cell Line: CCRF-CEM (human T-cell lymphoblast-like) or other cell line with high ENT1 expression.

    • Fluorescent Probe: Fluorescent nucleoside analog (e.g., supplied by specialized vendors).

    • Test Compounds: Dipyridamole analogs dissolved in DMSO.

    • Positive Control: Dipyridamole or Nitrobenzylmercaptopurine riboside (NBMPR).

    • Assay Buffer: PBS or HBSS.

  • Step-by-Step Methodology:

    • Cell Preparation: Culture CCRF-CEM cells to a density of 0.5-1.0 x 10^6 cells/mL. Harvest cells by centrifugation and wash twice with Assay Buffer. Resuspend in Assay Buffer to a final concentration of 1 x 10^6 cells/mL.

    • Compound Plating: Prepare serial dilutions of Dipyridamole analogs in Assay Buffer in a 96-well plate. Include wells for vehicle control (DMSO) and a positive control (Dipyridamole).

    • Incubation: Add 100 µL of the cell suspension to each well of the compound plate. Incubate for 15 minutes at room temperature to allow the inhibitors to bind to ENT1.

    • Probe Addition: Add the fluorescent nucleoside probe to each well at its predetermined optimal concentration (typically in the low nanomolar range).

    • Uptake Reaction: Incubate for a short, precisely timed period (e.g., 60-90 seconds) at room temperature. The timing is critical to remain in the linear range of uptake.

    • Stopping the Reaction: Stop the uptake by adding 200 µL of ice-cold Assay Buffer to each well, followed immediately by centrifugation at 4°C.

    • Washing: Discard the supernatant and wash the cell pellet twice with ice-cold Assay Buffer to remove extracellular probe.

    • Flow Cytometry: Resuspend the cell pellets in 200 µL of Assay Buffer and acquire data on a flow cytometer. Measure the mean fluorescence intensity (MFI) in the appropriate channel (e.g., FITC or PE).

  • Data Analysis: Calculate the percent inhibition for each analog concentration relative to the vehicle control. Plot the percent inhibition against the log concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Platelet Activation Assay (Whole Blood)

This functional assay assesses the downstream antiplatelet effect of the analogs.

  • Rationale: Dipyridamole analogs should inhibit platelet activation induced by agonists like ADP. Activation can be measured by the surface expression of P-selectin (CD62P), a marker of alpha-granule release.[10][11] Using whole blood preserves the physiological environment and is less prone to artifactual activation than preparing isolated platelets.[12]

  • Materials:

    • Blood Collection: Human whole blood collected into sodium citrate tubes.

    • Agonist: Adenosine diphosphate (ADP).

    • Antibodies: Anti-CD61-PerCP (platelet identifier) and Anti-CD62P-PE (activation marker).

    • Test Compounds and Controls.

  • Step-by-Step Methodology:

    • Blood Handling: Use blood within 2 hours of collection. Allow it to rest for 15 minutes at room temperature before use.

    • Pre-incubation: In a microtiter plate, add 5 µL of the Dipyridamole analog dilution (or vehicle/Dipyridamole control) to 45 µL of whole blood. Incubate for 15 minutes at 37°C.

    • Activation: Add 5 µL of ADP (at a final concentration that elicits a sub-maximal response, e.g., 5-10 µM) to the blood samples. Leave one set of tubes unstimulated (add 5 µL of buffer) to establish a baseline. Incubate for 10 minutes at 37°C.

    • Staining: Add a cocktail of Anti-CD61-PerCP and Anti-CD62P-PE antibodies. Incubate for 20 minutes at room temperature in the dark.

    • Fixation (Optional but Recommended): Add 500 µL of 1% paraformaldehyde to stop the reaction and fix the cells.

    • Flow Cytometry: Acquire data on a flow cytometer. Set a gate on the platelet population based on their characteristic light scatter (FSC/SSC) and positive staining for CD61.

  • Data Analysis: Within the CD61-positive gate, determine the percentage of cells that are positive for CD62P. Calculate the inhibition of activation for each analog concentration.

Protocol 3: Cell Cycle Analysis

This assay is used to evaluate the antiproliferative effects of Dipyridamole analogs, which are often associated with cell cycle arrest.[13]

  • Rationale: Proliferating cells progress through distinct phases of the cell cycle (G0/G1, S, G2/M), which are characterized by different amounts of DNA. Dipyridamole has been shown to cause an accumulation of cells in the G0/G1 phase.[13] This can be quantified by staining the DNA with a fluorescent dye like propidium iodide (PI).

  • Materials:

    • Cell Line: A relevant cancer cell line (e.g., prostate, leukemia).[14][15]

    • Staining Solution: PI/RNase staining buffer.

    • Fixative: Ice-cold 70% ethanol.

  • Step-by-Step Methodology:

    • Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of Dipyridamole analogs for 24-48 hours.

    • Harvesting: Collect both adherent and floating cells to ensure all apoptotic and viable cells are included. Centrifuge to pellet the cells.

    • Fixation: Resuspend the cell pellet gently in 300 µL of cold PBS. While vortexing at low speed, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

    • Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the pellet in 500 µL of PI/RNase staining buffer. Incubate for 30 minutes at 37°C in the dark.

    • Flow Cytometry: Analyze the samples using a linear scale for the PI fluorescence channel (e.g., FL2-A). Collect at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]

Protocol 4: Apoptosis Assay (Annexin V/PI)

This assay determines if the antiproliferative activity of the analogs is due to cytotoxic induction of programmed cell death.

  • Rationale: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a membrane-impermeant DNA dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[17]

  • Materials:

    • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and a binding buffer).

    • Cell line and test compounds.

  • Step-by-Step Methodology:

    • Cell Treatment: Seed and treat cells with Dipyridamole analogs as described in the cell cycle protocol for a desired time (e.g., 24 hours).

    • Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS.

    • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry immediately (within 1 hour).

  • Data Analysis: Generate a dot plot of PI (y-axis) vs. Annexin V-FITC (x-axis). Use quadrant analysis to distinguish between:

    • Live cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Necrotic cells (Annexin V- / PI+)

Data Presentation & Interpretation

Summarizing results in clear, concise tables is crucial for comparing the efficacy of different analogs.

Table 1: Comparative ENT1 Inhibitory Potency of Dipyridamole Analogs

Compound IC50 (nM) ± SEM Fold-Potency vs. Dipyridamole
Dipyridamole 308 ± 25 1x
Analog A 15.4 ± 1.2 20x
Analog B 0.49 ± 0.05 628x
Analog C 450 ± 38 0.7x

(Data is hypothetical, based on published findings for potent analogs).[7]

Table 2: Effect of Analogs (10 µM) on ADP-Induced Platelet P-Selectin Expression

Treatment % CD62P Positive Cells ± SD % Inhibition of Activation
Unstimulated 4.5 ± 0.8 N/A
ADP-Stimulated (Vehicle) 65.2 ± 4.1 0%
Dipyridamole + ADP 28.9 ± 2.5 59.7%
Analog A + ADP 15.7 ± 1.9 81.4%
Analog B + ADP 9.8 ± 1.1 91.1%

(Data is hypothetical).

Conclusion

Flow cytometry provides a robust and versatile suite of tools for the preclinical evaluation of Dipyridamole analogs. By integrating assays that probe the primary molecular target (ENT1 inhibition) with those that measure key functional outcomes (platelet inhibition, cell cycle arrest, apoptosis), researchers can efficiently build a comprehensive pharmacological profile of novel compounds. This multi-parametric, single-cell data is invaluable for selecting lead candidates with superior potency and desired cellular effects for further development.

References

  • Lin, W., & Buolamwini, J. K. (2007). Synthesis, Flow Cytometric Evaluation, and Identification of Highly Potent Dipyridamole Analogues as Equilibrative Nucleoside Transporter 1 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link][7]

  • Lin, W., & Buolamwini, J. K. (2007). Synthesis, Flow Cytometric Evaluation, and Identification of Highly Potent Dipyridamole Analogues as Equilibrative Nucleoside Transporter 1 Inhibitors. PubMed. Available at: [Link][5]

  • Guan, H., et al. (2006). Mechanism of dipyridamole's action in inhibition of venous and arterial smooth muscle cell proliferation. PubMed. Available at: [Link][13]

  • Lin, W., & Buolamwini, J. K. (2007). Synthesis, Flow Cytometric Evaluation, and Identification of Highly Potent Dipyridamole Analogues as Equilibrative Nucleoside Transporter 1. Amanote Research. Available at: [Link][9]

  • Kim, H. H., & Liao, J. K. (2008). Translational Therapeutics of Dipyridamole. PMC - NIH. Available at: [Link][4]

  • Cheng, D., et al. (1995). Dipyridamole directly inhibits vascular smooth muscle cell proliferation in vitro and in vivo: implications in the treatment of restenosis after angioplasty. PubMed. Available at: [Link][18]

  • McColl, B. D., et al. (2019). Platelet Isolation and Activation Assays. Bio-protocol. Available at: [Link][19]

  • Wikipedia. Dipyridamole. Wikipedia. Available at: [Link][1]

  • Pasalic, L., et al. (2017). Flow Cytometry Protocols for Assessment of Platelet Function in Whole Blood. PubMed. Available at: [Link][10]

  • Pileri, A., et al. (2020). The Synergism between DHODH Inhibitors and Dipyridamole Leads to Metabolic Lethality in Acute Myeloid Leukemia. MDPI. Available at: [Link][14]

  • Lin, W., & Buolamwini, J. K. (2012). Dipyridamole analogs as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4). PMC - NIH. Available at: [Link][8]

  • Lin, W., & Buolamwini, J. K. (2012). Dipyridamole analogs as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4). ResearchGate. Available at: [Link][20]

  • Holinstat, M. (2012). What is the best protocol for platelet glycoprotein (GPIIb/IIIa) analysis using flow cytometry? ResearchGate. Available at: [Link][21]

  • Li, C., et al. (2020). Flow cytometry for evaluating platelet immunophenotyping and function in patients with thrombocytopenia. PMC - PubMed Central. Available at: [Link][11]

  • Pediatric Oncall. Dipyridamole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. Available at: [Link][22]

  • Harker, L. A., & Kadatz, R. A. (1983). Mechanism of action of dipyridamole. PubMed - NIH. Available at: [Link][2]

  • Chang, C. C., et al. (2006). Cellular pharmacokinetics and pharmacodynamics of dipyridamole in vascular smooth muscle cells. PubMed. Available at: [Link][23]

  • Pileri, A., et al. (2020). The Synergism Between DHODH Inhibitors and Dipyridamole Leads to Metabolic Lethality in Acute Myeloid Leukemia. ResearchGate. Available at: [Link][24]

  • Dr. Oracle. What is the mechanism by which dipyridamole prevents adenosine reuptake? Dr. Oracle. Available at: [Link][6]

  • Drugs.com. Dipyridamole: Package Insert / Prescribing Information / MOA. Drugs.com. Available at: [Link][3]

  • Pileri, A., et al. (2020). The Synergism between DHODH Inhibitors and Dipyridamole Leads to Metabolic Lethality in Acute Myeloid Leukemia. ResearchGate. Available at: [Link][25]

  • Li, Y., et al. (2021). Adenosine Concentration Determination for in Vitro Tumor Microenvironment Simulation. PMC - NIH. Available at: [Link][26]

  • Guber, A. C. F. F., et al. (2019). Dipyridamole impairs autophagic flux and exerts antiproliferative activity on prostate cancer cells. PubMed. Available at: [Link][15]

  • Cappella, P., et al. (2011). Assessment of Cell Cycle Inhibitors by Flow Cytometry. ResearchGate. Available at: [Link][16]

  • Al-Obeed, O., et al. (2011). Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4). PubMed Central. Available at: [Link][17]

Sources

Troubleshooting & Optimization

"stability issues of 6-Des(diethanolamino)-6-chloro Dipyridamole in solution"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Des(diethanolamino)-6-chloro Dipyridamole

Introduction

Welcome to the technical support guide for this compound (DCDP). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this Dipyridamole analog in solution. DCDP, an impurity and derivative of Dipyridamole, presents unique stability challenges primarily due to the presence of a reactive chloro-substituent on its pyrimidopyrimidine core.[1][2] This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DCDP) and why is its stability a concern?

A1: this compound (DCDP) is a chemical analog of Dipyridamole, a well-known antiplatelet agent.[3] It is often identified as "Dipyridamole EP Impurity C".[1][2] The core structure is a pyrimidopyrimidine ring, but in DCDP, one of the diethanolamino groups found in the parent molecule is replaced by a chlorine atom.[4]

The primary stability concern arises from this chloro-substitution. The carbon-chlorine bond on the electron-deficient pyrimidopyrimidine ring is susceptible to nucleophilic substitution, particularly hydrolysis, which can occur in aqueous solutions. This degradation pathway, in addition to others common to Dipyridamole such as oxidation and photodegradation, can significantly reduce the concentration of the active compound in your experiments, leading to inaccurate and unreliable results.[5][6]

Q2: What are the primary factors that influence the stability of DCDP in solution?

A2: The stability of DCDP is a multifactorial issue. Based on forced degradation studies of the parent compound, Dipyridamole, and the known reactivity of similar chloro-heterocyclic compounds, the key factors are:

  • pH: DCDP is expected to be highly susceptible to pH-dependent hydrolysis. Both acidic and basic conditions can catalyze the degradation of Dipyridamole and are likely to accelerate the hydrolysis of the C-Cl bond in DCDP.[5][7][8] Dipyridamole itself is a weakly basic drug with pH-dependent solubility, precipitating at higher pH levels, which adds another layer of complexity.[9][10]

  • Solvent Composition: The choice of solvent is critical. While organic solvents like DMSO or ethanol are suitable for creating concentrated stock solutions, subsequent dilution into aqueous buffers introduces water, a nucleophile that can drive hydrolysis.[11][12]

  • Light Exposure (Photostability): Pyrimidopyrimidine derivatives can be sensitive to light. Exposure to UV or even ambient light can induce photochemical degradation, often leading to discoloration of the solution.[13] It is standard practice under ICH guidelines to assess the photostability of new drug substances.[14][15]

  • Oxidation: The Dipyridamole structure is susceptible to oxidation.[5][7] The presence of atmospheric oxygen or oxidizing agents (like hydrogen peroxide, which is often used in stress testing) can lead to the formation of degradation products.[16]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. Therefore, proper storage temperature is essential for maintaining the integrity of DCDP solutions.

Q3: What are the recommended solvents and storage conditions for DCDP solutions?

A3: Proper preparation and storage are the first line of defense against degradation. We recommend a two-step process for preparing aqueous working solutions and have summarized the best practices below.

Table 1: Recommended Solvents and Storage Conditions for DCDP Solutions

Parameter Recommendation Rationale & Expert Insights
Stock Solution Solvent Anhydrous DMSO or Ethanol These organic solvents are excellent for dissolving DCDP and its parent compound, Dipyridamole, and minimize the risk of hydrolysis in the concentrated stock.[11][12] Purging the solvent with an inert gas like argon or nitrogen before use can displace dissolved oxygen and mitigate oxidative degradation.
Stock Solution Storage -20°C to -80°C in small, single-use aliquots Freezing minimizes molecular motion and slows degradation kinetics. Aliquoting prevents repeated freeze-thaw cycles, which can introduce moisture and oxygen, compromising the entire stock. For Dipyridamole, solutions in DMSO or ethanol are stable for up to 3 months at -20°C.[11]
Aqueous Solution Prep First, dissolve in DMSO, then dilute with the aqueous buffer of choice. Dipyridamole is sparingly soluble in aqueous buffers.[12] This method ensures complete dissolution before introducing the aqueous component. Keep the final concentration of the organic solvent low and consistent across experiments to avoid solvent-induced artifacts.
Aqueous Solution Storage Prepare fresh daily. Do not store. Due to the high risk of hydrolysis and other degradation pathways in aqueous media, working solutions should be prepared immediately before use. For Dipyridamole, storing aqueous solutions for more than one day is not recommended.[12]

| Light Protection | Use amber vials or wrap containers in aluminum foil. | Protects the compound from photolytic degradation at all stages of preparation and storage.[14] |

Troubleshooting Guide

Q4: My DCDP solution has turned yellow or brown. What happened and is it still usable?

A4: A visible color change is a strong indicator of chemical degradation. This is often due to oxidation or photodegradation, which can create chromophoric byproducts. The solution should be considered compromised and discarded.

Causality: The extended conjugated system of the pyrimidopyrimidine core is susceptible to reactions that alter its electronic properties, leading to a change in how it absorbs visible light.

Action Plan:

  • Discard the colored solution immediately.

  • Prepare a fresh stock solution from solid material, adhering strictly to the storage and handling protocols outlined in Table 1.

  • Ensure all containers are scrupulously clean and that solvents are of the highest purity and, if possible, de-gassed.

  • Rigorously protect all subsequent solutions from light.

Q5: I am observing new, unexpected peaks in my HPLC/LC-MS analysis. How can I determine if this is degradation?

A5: The appearance of new peaks is a classic sign of instability. These peaks represent either degradation products or impurities. A systematic approach is required to identify their origin.

Causality: Under experimental conditions (e.g., incubation in a pH 7.4 buffer at 37°C), DCDP can undergo hydrolysis or oxidation, generating new chemical entities with different retention times on a reversed-phase HPLC column. The most anticipated degradation product is the hydroxylated analog, where the chlorine atom is replaced by a hydroxyl group via hydrolysis.

Troubleshooting Workflow:

G start Unexpected Peak(s) Observed in HPLC fresh_std 1. Analyze a freshly prepared DCDP standard solution start->fresh_std compare 2. Compare chromatograms: Are the new peaks present in the fresh standard? fresh_std->compare impurity Conclusion: Peaks are likely impurities from the solid material. Consider source/purification. compare->impurity  Yes degradation Conclusion: Peaks are degradation products formed during the experiment. compare->degradation No   stress_test 3. (Optional) Perform a forced degradation study (Protocol 2) to confirm degradant identity degradation->stress_test lcms 4. Characterize peaks using LC-MS to determine mass and propose structures stress_test->lcms

Caption: Troubleshooting workflow for identifying unknown HPLC peaks.

Q6: How can I specifically minimize the hydrolysis of the chloro group in my aqueous experiments?

A6: Minimizing hydrolysis of the chloro group is paramount for obtaining reliable data. The rate of this reaction is highly dependent on the nucleophilicity of the environment and potential catalysis.

Causality: The hydrolysis of an α-chloro substituent on a pyridine-like ring proceeds via nucleophilic attack. The rate can be enhanced if the heterocyclic ring has a zwitterionic character, which increases the electrophilicity of the carbon atom bonded to the chlorine.[6]

Mitigation Strategies:

  • pH Control: While Dipyridamole itself has poor solubility at higher pH, extremely low pH can provide acid catalysis for hydrolysis. It is best to work in buffered solutions and conduct a preliminary pH stability screen (e.g., pH 5.0, 6.5, 7.4) to find a range where DCDP is both soluble and maximally stable for the duration of your experiment.

  • Minimize Incubation Time: Design experiments to have the shortest possible incubation times in aqueous buffers.

  • Aprotic Solvents for Stock: As mentioned, using aprotic solvents like DMSO for stock solutions is non-negotiable as it prevents hydrolysis before the experiment even begins.

  • Temperature Control: Perform incubations at the lowest temperature compatible with your experimental system to slow the reaction rate.

Below is a diagram illustrating the primary degradation pathways, highlighting the key vulnerability of the chloro group.

G cluster_DCDP This compound (DCDP) cluster_Products Degradation Products DCDP Pyrimidopyrimidine Core - Cl - Diethanolamino - Piperidinyl x2 Water H₂O / pH (Aqueous Buffer) Light Light (UV/Vis) Oxygen O₂ / Peroxide Hydrolysis Hydrolysis Product (Cl → OH) Water->Hydrolysis Primary Pathway Photo Photodegradation Products Light->Photo Oxidation Oxidation Products Oxygen->Oxidation

Caption: Key environmental factors leading to DCDP degradation.

Experimental Protocols

Protocol 1: Preparation of DCDP Stock and Working Solutions

This protocol describes a self-validating method for preparing DCDP solutions with the highest possible initial integrity.

  • Pre-analysis: Allow the vial of solid DCDP and the anhydrous DMSO to equilibrate to room temperature in a desiccator for at least 30 minutes to prevent condensation of atmospheric moisture.

  • Weighing: Weigh the required amount of DCDP powder in an environment with controlled humidity if possible.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Vortex vigorously and use gentle sonication if necessary to ensure complete dissolution.

  • Inert Gas Purge: Gently blow a stream of argon or nitrogen over the headspace of the stock solution vial before capping tightly.

  • Aliquoting & Storage: Immediately dispense the stock solution into single-use, light-protecting (amber) microfuge tubes. Store at -20°C or below.

  • Working Solution Preparation: For your experiment, retrieve one aliquot of the frozen stock. Allow it to thaw completely at room temperature. Dilute it into your final aqueous buffer immediately prior to starting the experiment. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all samples, including controls.

Protocol 2: General Protocol for a Forced Degradation Study

Forced degradation (or stress testing) is essential for understanding the intrinsic stability of a molecule and identifying potential degradation products.[16][17] This protocol is based on ICH guidelines.[16]

Table 2: Typical Conditions for Forced Degradation Studies of DCDP

Stress Condition Reagent / Condition Typical Duration Rationale
Acid Hydrolysis 0.1 M HCl 2 - 24 hours at RT or 40°C To assess stability in acidic environments and force acid-catalyzed degradation.[5][7]
Base Hydrolysis 0.1 M NaOH 2 - 24 hours at RT To assess stability in alkaline environments and force base-catalyzed degradation.[5][7]
Oxidation 3% H₂O₂ 2 - 24 hours at RT To identify potential oxidative degradation products.[5][16]
Thermal 60°C (in solution) 24 - 48 hours To evaluate the effect of heat on stability.

| Photolytic | ICH-compliant light source (UV & Vis) | Per ICH Q1B guidelines | To determine light sensitivity and identify photodegradants.[15] |

Methodology:

  • Prepare a solution of DCDP in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • For each stress condition, mix the DCDP solution with the specified reagent (or expose it to the condition). Keep a control sample at room temperature, protected from light.

  • At various time points (e.g., 2, 8, 24 hours), withdraw a sample.

  • Neutralize the acid and base samples if necessary before analysis.

  • Analyze all samples, including the time-zero and control samples, by a stability-indicating HPLC method (see Protocol 3).

  • The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimal. Adjust stress conditions if degradation is too fast or too slow.

Protocol 3: Example of a Stability-Indicating RP-HPLC Method

This method, adapted from validated methods for Dipyridamole and its impurities, serves as a starting point for developing a method to separate DCDP from its potential degradation products.[18][19]

  • Column: YMC Pack C8 (150 mm × 4.6 mm, 3.0 μm) or equivalent C8/C18 column.

  • Mobile Phase A: 10 mM Phosphate Buffer, pH adjusted to 4.7 with phosphoric acid.

  • Mobile Phase B: Acetonitrile:Methanol (e.g., 50:50 v/v).

  • Gradient: A time-based gradient from high aqueous (e.g., 90% A) to high organic (e.g., 90% B) will likely be required to resolve polar degradation products from the relatively nonpolar parent compound.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 295 nm (or scan for λmax).[19]

  • Injection Volume: 10 μL.

System Validation: A method is considered "stability-indicating" if it can resolve the parent peak from all degradation peaks generated during forced degradation studies, as well as from any known impurities and excipients.

References

  • B.V., S., et al. (2012). Isolation and characterisation of degradant impurities in dipyridamole formulation. PubMed. Available at: [Link]

  • Chowdary, K.P.R., et al. (n.d.). Crystal modification of dipyridamole using different solvents and crystallization conditions. PubMed. Available at: [Link]

  • M, M., et al. (2017). Analytical method development and validation for the estimation of Dipyridamole in pharmaceutical dosage form by HPLC. Indian Journal of Research in Pharmacy and Biotechnology. Available at: [Link]

  • ResearchGate. (n.d.). Analytical method development and validation for dipyridamole. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). A validated stability‐indicating RP‐HPLC method for Dipyridamole in the presence of degradation products and its process‐related impurities in Pharmaceutical dosage forms. ResearchGate. Available at: [Link]

  • Semantic Scholar. (n.d.). A Stability Indicating Method for Dipyridamole. Semantic Scholar. Available at: [Link]

  • Raju, N.V.S., et al. (2022). A validated stability-indicating reversed-phase-HPLC method for dipyridamole in the presence of degradation products and its process-related impurities in pharmaceutical dosage forms. PubMed. Available at: [Link]

  • TSI Journals. (n.d.). Determination of Dipyridamole in the presence of its degrada. TSI Journals. Available at: [Link]

  • ResearchGate. (n.d.). Crystal modification of dipyridamol using different solvents and crystallization conditions. ResearchGate. Available at: [Link]

  • MDPI. (2023). Determination of Dipyridamole Using a MIP-Modified Disposable Pencil Graphite Electrode. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Dipyridamole. Wikipedia. Available at: [Link]

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • NIH. (2009). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. NIH. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Polonini, H.C., et al. (2017). Stability of Acetazolamide, Baclofen, Dipyridamole, Mebeverine Hydrochloride, Propylthiouracil, Quinidine Sulfate, and Topiramate Oral Suspensions in SyrSpend SF PH4. PubMed. Available at: [Link]

  • MDPI. (2022). Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis. MDPI. Available at: [Link]

  • NIH. (2013). Dipyridamole analogs as pharmacological inhibitors of equilibrative nucleoside transporters. NIH. Available at: [Link]

  • PubMed. (2022). Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis. PubMed. Available at: [Link]

  • van der Veen, J.W., et al. (2000). Selective protection of RBCs against photodynamic damage by the band 3 ligand dipyridamole. PubMed. Available at: [Link]

  • Patel, M., et al. (2018). Preparation and characterization of dipyridamole solid dispersions for stabilization of supersaturation: effect of precipitation inhibitors type and molecular weight. PubMed. Available at: [Link]

  • IJPPR. (2022). Formulation and Evaluation of Fast Dissolving Tablet of Dipyridamole. IJPPR. Available at: [Link]

  • NIH. (n.d.). Dipyridamole. PubChem. Available at: [Link]

  • PubMed. (2013). Dipyridamole analogs as pharmacological inhibitors of equilibrative nucleoside transporters. PubMed. Available at: [Link]

  • GSRS. (n.d.). This compound. GSRS. Available at: [Link]

  • NIH. (2022). Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis. PMC. Available at: [Link]

  • TSI Journals. (n.d.). Determination of Dipyridamole in the presence of its degrada. TSI Journals. Available at: [Link]

  • NIH. (2009). Synthesis, Flow Cytometric Evaluation and Identification of Highly Potent Dipyridamole Analogs as Equilibrative Nucleoside Transporter 1 (ENT1) Inhibitors. NIH. Available at: [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria... ResearchGate. Available at: [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2017). Development of pH Independent Drug Release System for Dipyridamole. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • IAGIM. (n.d.). Photostability. IAGIM. Available at: [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available at: [Link]

  • ResearchGate. (n.d.). Substituent effect on the hydrolysis of chlorosilanes: quantum chemical and QSPR study. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Solubility Challenges with Dipyridamole Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering solubility challenges with Dipyridamole and its associated impurities. Dipyridamole, a pyrimidopyrimidine derivative, is classified as a BCS Class II drug, indicating high permeability but poor aqueous solubility.[1] This inherent low solubility often extends to its process-related and degradation impurities, creating significant hurdles in analytical method development, formulation, and stability testing.

This guide provides in-depth, experience-driven answers to common questions and detailed troubleshooting protocols to help you navigate these complex solubility issues effectively.

Frequently Asked Questions (FAQs)

FAQ 1: Why do Dipyridamole impurities often exhibit different solubility profiles compared to the parent drug?

The solubility of a molecule is fundamentally governed by its physicochemical properties, primarily its polarity, crystal lattice energy, and ability to form hydrogen bonds with the solvent. Dipyridamole impurities, which arise from synthesis, degradation, or storage, possess structural modifications that alter these properties.[2]

  • Causality of Solubility Differences:

    • Process-Related Impurities: These may be synthetic intermediates or by-products. For instance, an impurity might lack one of the four hydroxyethyl groups present on Dipyridamole.[3] The loss of these polar hydroxyl groups significantly reduces the molecule's ability to form hydrogen bonds with aqueous or polar protic solvents, thereby decreasing its solubility in those media. Conversely, it might become more soluble in non-polar organic solvents.

    • Degradation Products: Dipyridamole can degrade under various stress conditions like acid, base, oxidation, and humidity.[4][5] For example, hydrolysis might cleave one of the diethanolamine side chains, exposing a more polar functional group and potentially increasing aqueous solubility. In contrast, an oxidative degradation product might introduce a less polar moiety.

    • Excipient Interaction Products: In formulations, Dipyridamole can react with excipients. A known example involves the formation of tartaric acid ester adducts in capsule formulations, creating new chemical entities with unique solubility characteristics.[6]

Understanding the likely structure of your impurity is the first step in predicting its solubility behavior and selecting an appropriate solvent system.

FAQ 2: I have an unknown Dipyridamole impurity that is poorly soluble. What is a systematic approach to find a suitable solvent system?

When faced with an impurity of unknown or limited solubility, a systematic solvent screening study is the most efficient approach. The goal is to test a range of solvents with varying polarities and functionalities to identify a suitable candidate for your application (e.g., HPLC analysis, NMR characterization, or formulation).

The principle of "like dissolves like" is a useful starting point. Dipyridamole itself is soluble in dilute acids, chloroform, and methanol, but only slightly soluble in water.[7][8][9] Your impurity may follow a similar pattern, but this must be confirmed experimentally.

Below is a detailed protocol for a systematic solubility assessment.

Troubleshooting Guides & Experimental Protocols

Protocol 1: Systematic Solvent Screening for Poorly Soluble Impurities

This protocol provides a step-by-step workflow to determine the approximate solubility of an impurity in a panel of common laboratory solvents.

Objective: To identify a suitable solvent or co-solvent system that can dissolve the impurity at the desired concentration.

Materials:

  • Isolated impurity standard (or a sample enriched with the impurity).

  • Panel of solvents (see Table 1).

  • Vortex mixer.

  • Sonicator.

  • Centrifuge.

  • Analytical balance.

  • HPLC or UV-Vis spectrophotometer for quantification.

Workflow:

G cluster_prep Preparation cluster_dissolution Dissolution Attempt cluster_analysis Analysis & Decision P1 Weigh 1 mg of impurity into vials P2 Add 100 µL of test solvent (initial screen) P1->P2 D1 Vortex for 2 min P2->D1 D2 Sonicate for 15 min (at controlled temp) D1->D2 D3 Visually inspect for dissolution D2->D3 A1 Centrifuge to pellet undissolved solid D3->A1 If solid remains Success Solvent System Identified D3->Success If fully dissolved A2 Analyze supernatant (HPLC/UV-Vis) A1->A2 A3 Calculate concentration A2->A3 Decision Is solubility > Target? A3->Decision Decision->Success Yes Failure Try Co-solvents or pH Modification Decision->Failure No

Step-by-Step Procedure:

  • Preparation: Accurately weigh a small amount (e.g., 1.0 mg) of the impurity into several microcentrifuge tubes or glass vials.

  • Solvent Addition: Add a defined volume (e.g., 1.0 mL) of the first test solvent from Table 1 to a vial. This creates a target concentration of 1 mg/mL.

  • Dissolution:

    • Vortex the vial vigorously for 2 minutes.

    • If not fully dissolved, place the vial in a sonicator bath for 15-30 minutes. Avoid excessive heating, which could cause degradation.

    • Visually inspect for any remaining solid material.

  • Quantification (if not fully dissolved):

    • Centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant.

    • Dilute the supernatant appropriately and analyze using a pre-developed HPLC or UV-Vis method to determine the concentration of the dissolved impurity. This value represents the approximate solubility.

  • Iteration: Repeat steps 2-4 for each solvent in your screening panel.

  • Optimization: If a single solvent is inadequate, try binary or ternary mixtures (co-solvents). For example, start with the best organic solvent and titrate in an aqueous buffer to find a suitable mobile phase composition. For ionizable impurities, investigate the effect of pH by using acidic or basic modifiers.

Data Summary Table:

Solvent Polarity Index Type Dipyridamole Solubility Impurity 'X' Solubility (Example)
Water10.2Polar ProticPractically Insoluble[1]< 0.01 mg/mL
Methanol5.1Polar ProticSoluble[7][10]0.5 mg/mL
Ethanol4.3Polar ProticSoluble (~5 mg/mL)[11]0.8 mg/mL
Acetonitrile5.8Polar Aprotic-1.2 mg/mL
DMSO7.2Polar AproticSoluble (~30 mg/mL)[11]> 10 mg/mL
Chloroform4.1Non-polarSoluble[7][9]2.5 mg/mL
pH 2.0 HCl-Aqueous AcidicSoluble[1][12]> 5 mg/mL
pH 7.4 PBS-Aqueous BufferSparingly Soluble[11]< 0.05 mg/mL

Table 1: Example solvent screening panel. Polarity indices and Dipyridamole solubility data are provided for reference.

FAQ 3: My Dipyridamole impurity is precipitating in my HPLC mobile phase. How can I resolve this issue?

Precipitation during an HPLC run is a common and frustrating issue stemming from poor solubility of the analyte in the mobile phase. This often occurs when a sample is dissolved in a strong organic solvent (like 100% DMSO) and then injected into a weaker, highly aqueous mobile phase. The sudden change in solvent environment causes the impurity to "crash out."

Troubleshooting Strategy:

  • Match Diluent to Mobile Phase: The most critical step is to ensure the sample diluent is as close in composition as possible to the initial mobile phase conditions. If your gradient starts at 95% aqueous, your diluent should not be 100% organic. Dissolve the sample in a mixture that mimics the starting mobile phase, even if it requires a larger volume or gentle heating.

  • Reduce Injection Volume: A smaller injection volume introduces less of the strong organic diluent, reducing the localized solvent mismatch on the column head that triggers precipitation.[13]

  • Modify the Mobile Phase:

    • Increase Organic Content: Increase the percentage of the organic modifier (e.g., acetonitrile, methanol) in the initial mobile phase conditions. This makes the mobile phase a stronger solvent for the impurity.

    • Change Organic Modifier: Sometimes an impurity is more soluble in methanol than acetonitrile, or vice-versa. Perform a simple solubility test to check.

    • Adjust pH: If the impurity has ionizable functional groups, adjusting the mobile phase pH can dramatically improve solubility. Dipyridamole itself is more soluble in acidic conditions.[1] Adding a modifier like formic acid or using a lower pH buffer could be effective.

  • Increase Column Temperature: Raising the column temperature (e.g., from 30°C to 40°C) can increase the solubility of some compounds.[5] However, be mindful of the thermal stability of both the analyte and the column.

G Start Impurity Precipitates in HPLC Run Q1 Is sample diluent stronger than mobile phase? Start->Q1 A1 Match diluent to initial mobile phase Q1->A1 Yes Q2 Try reducing injection volume? Q1->Q2 No Success Problem Resolved A1->Success A2 Modify Mobile Phase: - Increase % Organic - Change Organic Solvent - Adjust pH Q2->A2 Yes Q3 Try increasing column temperature? Q2->Q3 No A2->Success Q3->Success

FAQ 4: How can I handle impurities that are only soluble in organic solvents when my final formulation needs to be aqueous?

This is a classic drug development challenge. Several formulation strategies can be employed to incorporate lipophilic impurities into aqueous systems for testing or formulation, drawing from techniques used for the parent drug.

  • Co-Solvent Systems: A common approach is to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO, ethanol, or polyethylene glycol (PEG), and then slowly dilute this stock solution with the aqueous buffer while vortexing.[11][14] This can create a stable solution, although it's crucial to check for precipitation over time.

  • Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in water. Non-ionic surfactants like Tween® 80 or Cremophor® EL are frequently used. A screening of different surfactants at concentrations above their critical micelle concentration (CMC) is necessary.

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and increasing solubility.

The choice of method depends on the downstream application. For analytical purposes, a co-solvent system is often sufficient. For in-vitro or in-vivo studies, the biological compatibility of the excipients is paramount.

References

  • Reddy, G. S., et al. (2013). A validated stability-indicating reversed-phase-HPLC method for dipyridamole in the presence of degradation products and its process-related impurities in pharmaceutical dosage forms. Journal of the Chilean Chemical Society. [Link]

  • Li, Q., et al. (2019). Determination and Correlation of Dipyridamole p-Toluene Sulfonate Solubility in Seven Alcohol Solvents and Three Binary Solvents. Journal of Chemical & Engineering Data. [Link]

  • ChemBK. (n.d.). Dipyridamole. [Link]

  • SynThink. (n.d.). Dipyridamole EP Impurities & USP Related Compounds. [Link]

  • Rao, B. S., et al. (2012). Isolation and characterisation of degradant impurities in dipyridamole formulation. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • PharmaCompass. (n.d.). Dipyridamole. [Link]

  • Kolisnyk, I., et al. (2014). Increasing the solubility of dipyridamole using polyethylene glycols. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Kannaujia, R., et al. (2022). Formulation and Evaluation of Fast Dissolving Tablet of Dipyridamole. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • National Center for Biotechnology Information. (n.d.). Dipyridamole. PubChem Compound Database. [Link]

  • Gawade, A. R., & Boldhane, S. P. (2021). Improvement of Physicochemical and Solubility of Dipyridamole by Cocrystallization Technology. Journal of Drug Delivery and Therapeutics. [Link]

  • Pharma Dost. (n.d.). Dipyridamole - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. [Link]

  • Veeprho. (n.d.). Dipyridamole Impurities and Related Compound. [Link]

  • Sarotti, A. M., & Spanevello, R. A. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Drugs.com. (2023). Dipyridamole: Package Insert / Prescribing Information / MOA. [Link]

  • Kumar, A., et al. (2018). Development and Validation for Related Substances of Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using High Performance Liquid Chromatography. ResearchGate. [Link]

  • Rao, N., et al. (2021). Identification of Tartaric Acid Adduct Impurities in Dipyridamole Capsule Formulation Related Substances Method. Asian Journal of Chemistry. [Link]

  • Gawade, A. R., & Boldhane, S. P. (2021). Improvement of Physicochemical and Solubility of Dipyridamole by Cocrystallization Technology. ResearchGate. [Link]

  • Tzara, A., et al. (2024). Analysis of Aspirin and Dipyridamole in a Modern Pharmaceutical Formulation-Drug Release Study and Permeability Assessment. Molecules. [Link]

  • Menaka, T., & Kuber, B. R. (2020). Analytical Method Development & Validation for Related Substances in Dipyridamole by RP-HPLC. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Reddy, G. S., et al. (2013). A validated stability-indicating RP-HPLC method for Dipyridamole in the presence of degradation products and its process-related impurities in Pharmaceutical dosage forms. ResearchGate. [Link]

  • Kumar, R., et al. (2023). Synthesis and Characterization of Dipyridamole Impurities by Sequential Nucleophilic Substitution Reaction. ResearchGate. [Link]

  • Pharmaffiliates. (n.d.). Dipyridamole-impurities. [Link]

  • USP-NF. (2006). USP Monographs: Dipyridamole. [Link]

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Technical Support Center: Optimizing Synthesis of 6-Des(diethanolamino)-6-chloro Dipyridamole

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-DPY-INT-06C

Last Updated: January 15, 2026

Part 1: Introduction & Reaction Overview

Welcome to the technical support guide for the synthesis of 6-Des(diethanolamino)-6-chloro Dipyridamole, a critical intermediate in the manufacturing of Dipyridamole and its potent analogues.[1][2] The synthesis of the pyrimido[5,4-d]pyrimidine core is a multi-step process that demands precise control to achieve high yield and purity.[3] This guide is structured to provide direct, actionable solutions to common challenges encountered during the synthesis, transforming potential setbacks into successful outcomes.

The target molecule, 2-chloro-4,8-dipiperidino-6-(diethanolamino)pyrimido[5,4-d]pyrimidine, is typically synthesized from a tetrachlorinated pyrimido[5,4-d]pyrimidine precursor. The overall process involves sequential nucleophilic aromatic substitution (SNAr) reactions. First, piperidine is selectively introduced at the C4 and C8 positions, followed by the reaction with diethanolamine at the C2 or C6 position. Controlling this final substitution to favor monosubstitution is the key challenge addressed herein.

General Synthesis Workflow

The synthesis initiates from 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine. The chlorine atoms at the C4 and C8 positions are more reactive and are selectively substituted by piperidine. The resulting 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine is the direct precursor for the final step.

SynthesisWorkflow TCPP 2,4,6,8-Tetrachloro- pyrimido[5,4-d]pyrimidine Precursor 2,6-Dichloro-4,8-dipiperidino- pyrimido[5,4-d]pyrimidine TCPP->Precursor + Piperidine (Selective Substitution) Target 6-Des(diethanolamino)- 6-chloro Dipyridamole (Target Intermediate) Precursor->Target + Diethanolamine (Controlled Monosubstitution) Dipyridamole Dipyridamole (Final Product) Target->Dipyridamole + Diethanolamine (Final Substitution)

Caption: General workflow for the synthesis of the target intermediate.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for the selective substitution of chlorine atoms at the C4/C8 positions over the C2/C6 positions?

A: The enhanced reactivity of the chlorine atoms at the C4 and C8 positions of the 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine core is due to the electronic properties of the fused ring system. The pyrimidine rings are electron-deficient, which activates the chlorine atoms for nucleophilic aromatic substitution. Computational studies and experimental evidence suggest that the electron density is lowest at the C4 and C8 positions, making them more electrophilic and thus more susceptible to initial attack by nucleophiles like piperidine.[4]

Q2: Why is anhydrous (dry) solvent critical during the chlorination step to create the tetrachloro-precursor?

A: The chlorination of the tetrahydroxy-pyrimido[5,4-d]pyrimidine precursor is typically achieved using phosphorus oxychloride (POCl₃), often with phosphorus pentachloride (PCl₅) as an additive.[2][5] POCl₃ reacts violently with water in a highly exothermic reaction, producing phosphoric acid and hydrochloric acid gas.[6] The presence of even trace amounts of moisture will consume the reagent, reduce the yield, and generate excessive pressure and corrosive byproducts. More importantly, water can lead to the formation of unwanted hydroxylated and phosphate ester byproducts, which are difficult to remove and complicate purification. Therefore, using thoroughly dried glassware and anhydrous solvents is mandatory for a successful and safe reaction.[6][7]

Q3: How can I effectively monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[4][8][9]

  • System Setup: Use silica gel 60 F₂₅₄ plates.

  • Eluent System: A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v). You may need to add a small amount of triethylamine (0.5-1%) to the eluent to prevent streaking of basic amine compounds.

  • Visualization: Visualize the spots under UV light (254 nm). The starting material, intermediate, and product should have distinct Rf values. By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting material and the appearance of the product spot, allowing you to determine the optimal reaction time.[10]

Q4: What is the role of adding PCl₅ to POCl₃ during the initial chlorination?

A: While POCl₃ alone can function as a chlorinating agent for hydroxylated heterocycles, its reactivity is sometimes insufficient for complete conversion, especially with less reactive substrates. Phosphorus pentachloride (PCl₅) acts as a more powerful chlorinating agent. In the mixture, PCl₅ can generate a more electrophilic chlorinating species, effectively increasing the potency of the reagent system.[11] This combination ensures a more complete and efficient conversion of all four hydroxyl groups to chloro groups on the pyrimido[5,4-d]pyrimidine core, which is critical for the subsequent substitution steps.[2][5][12]

Part 3: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of the target intermediate, 2-chloro-4,8-dipiperidino-6-(diethanolamino)pyrimido[5,4-d]pyrimidine, from its dichloro-precursor.

Problem / Observation Potential Cause(s) Recommended Solutions & Scientific Rationale
Low or No Yield of Target Product 1. Insufficient Reaction Temperature: The SNAr reaction has a significant activation energy barrier. 2. Poor Quality of Diethanolamine: The nucleophile may be degraded or contain impurities. 3. Suboptimal Solvent: The solvent may not adequately solubilize the reactants or facilitate the reaction.1. Increase Temperature: Gradually increase the reaction temperature. Many literature procedures for similar substitutions on this core are conducted at high temperatures (120-160 °C).[2] This provides the necessary energy to overcome the activation barrier. Monitor for decomposition by TLC. 2. Verify Reagent Quality: Use freshly opened or purified diethanolamine. Consider vacuum distillation if the quality is suspect. 3. Solvent Screening: While the reaction can be run neat with excess diethanolamine, high-boiling polar aprotic solvents like NMP, DMSO, or sulfolane can improve solubility and reaction rates.[2][3]
Formation of Dipyridamole (Disubstituted Byproduct) 1. Excess Diethanolamine: A large excess of the nucleophile will drive the reaction towards complete substitution. 2. Prolonged Reaction Time/High Temperature: Even with controlled stoichiometry, excessive time or heat will favor the formation of the thermodynamically more stable disubstituted product.1. Control Stoichiometry: Use a carefully measured molar equivalent of diethanolamine (e.g., 1.0 to 1.1 equivalents) relative to the 2,6-dichloro precursor. 2. Optimize Reaction Time: Monitor the reaction closely using TLC.[8] Quench the reaction as soon as the starting material is consumed and before a significant amount of the dipyridamole byproduct (which will have a different Rf value) is formed. 3. Lower Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate to improve selectivity for the mono-substitution product.
Dark, Tarry Reaction Mixture 1. Thermal Decomposition: The pyrimido[5,4-d]pyrimidine core or the reactants can decompose at very high temperatures, leading to polymerization and charring.[2] 2. Presence of Oxygen: Side reactions can be initiated by atmospheric oxygen at elevated temperatures.1. Reduce Temperature: Find the optimal balance between reaction rate and stability. A temperature above 180°C is often detrimental.[2] 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.[13] This is crucial for maintaining a clean reaction profile.
Difficult Purification / Multiple Spots on TLC 1. Incomplete Reaction: Unreacted starting material remains. 2. Formation of Byproducts: Isomers, over-reaction products, or decomposition products are present. 3. Hydrolysis of Chloro Groups: Presence of water in the reaction can lead to the formation of hydroxy-derivatives.1. Purification Strategy: Flash column chromatography on silica gel is the most effective method for separating the target mono-chloro compound from the starting dichloro material and the disubstituted dipyridamole.[3] Use a gradient elution system (e.g., starting with pure hexane and gradually increasing the proportion of ethyl acetate). 2. Recrystallization: If a major product is obtained with minor impurities, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) can be effective.[5][14] 3. Ensure Anhydrous Conditions: As previously mentioned, rigorously exclude moisture from all reaction components.
Troubleshooting Logic Diagram

Troubleshooting Start Reaction Issue (e.g., Low Yield) Check_TLC Analyze TLC Plate Start->Check_TLC SM_Present Starting Material (SM) Present? Check_TLC->SM_Present Product_Present Target Product Present? SM_Present->Product_Present No Solution_TempTime Increase Temp / Time SM_Present->Solution_TempTime Yes Byproducts Multiple Byproduct Spots? Product_Present->Byproducts Yes Solution_Stoich Check Stoichiometry & Reagent Purity Product_Present->Solution_Stoich No Solution_Purify Optimize Purification (Column Chromatography) Byproducts->Solution_Purify Yes Solution_Conditions Reduce Temp / Time Run under N2 Byproducts->Solution_Conditions Yes, especially if tarry

Caption: A logical workflow for troubleshooting common synthesis issues.

Part 4: Detailed Protocol

Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established chemical principles for SNAr reactions on the pyrimido[5,4-d]pyrimidine scaffold and should be optimized for your specific laboratory conditions.

Materials:

  • 2,6-Dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine (1.0 eq)

  • Diethanolamine (1.05 eq)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Round-bottom flask, oven-dried

  • Reflux condenser with drying tube (CaCl₂)

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere, add 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine (1.0 eq).

    • Add anhydrous NMP to dissolve the starting material (approx. 5-10 mL per gram of starting material).

    • Begin stirring the solution.

  • Addition of Nucleophile:

    • In a separate container, weigh out diethanolamine (1.05 eq).

    • Add the diethanolamine to the reaction mixture dropwise at room temperature.

  • Reaction:

    • Heat the reaction mixture to 120-130 °C.

    • Monitor the reaction progress every 30-60 minutes by TLC (e.g., 1:1 Hexane:Ethyl Acetate + 0.5% Et₃N). The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature.

    • Pour the reaction mixture into a larger volume of cold water (e.g., 10x the volume of NMP used) with vigorous stirring. A solid precipitate should form.

    • Stir the suspension for 30-60 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with water to remove NMP and excess diethanolamine, followed by a wash with a small amount of cold ethanol or diethyl ether.

  • Purification:

    • Dry the crude product under vacuum.

    • The crude material can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane to separate the desired mono-substituted product from any unreacted starting material and the disubstituted byproduct.

Part 5: References

  • Manufacturing Excellence: The Chemical Synthesis of Dipyridamole for Pharmaceutical Applications. NINGBO INNO PHARMCHEM CO.,LTD. Link

  • Dipyridamole synthesis. ChemicalBook. Link

  • Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem. Link

  • Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. Benchchem. Link

  • Common side reactions in the synthesis of pyrimidines and their prevention. Benchchem. Link

  • CN108059633B - Synthesis method of dipyridamole intermediate. Google Patents. Link

  • Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil). Benchchem. Link

  • Technical Support Center: Synthesis of Pyrimidine Derivatives. Benchchem. Link

  • Overcoming Poor Solubility of Pyrimidine Derivatives. Benchchem. Link

  • DIPYRIDAMOLE. New Drug Approvals. Link

  • SYNTHESIS AND CHARECTERIZATION OF DIPYRIDAMOLE IMPURITIES BY SEQUENTIAL NUCLEOPHYLLIC SUBSTITUTION REACTION. ResearchGate. Link

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC - NIH. Link

  • US8946414B2 - Processes for the preparation of dipyridamole. Google Patents. Link

  • Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents. NIH. Link

  • Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? ResearchGate. Link

  • Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study. PubMed. Link

  • Dipyridamole | C24H40N8O4. PubChem - NIH. Link

  • Pyrimidine Derivatives. VI. Studies on the Syntheses of Orotic Acid, Uracil and Pyrimido[5, 4-d]pyrinidine Derivatives. J-Stage. Link

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Publishing. Link

  • POCl3-PCl5 mixture: A robust chlorinating agent. Indian Chemical Society. Link

  • Dipyridamole. LITFL. Link

  • CN108383844B - Synthesis method of 2, 6-dichloro-4, 8-dipiperidinopyrimido [5,4-D ] pyrimidine. Google Patents. Link

  • Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. PMC - NIH. Link

  • Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5- d ]pyrimidines and pyrimido[5,4- d ]pyrimidines. RSC Advances. Link

  • Synthesis, Flow Cytometric Evaluation and Identification of Highly Potent Dipyridamole Analogs as Equilibrative Nucleoside Transporter 1 (ENT1) Inhibitors. NIH. Link

  • Synthesis, Flow Cytometric Evaluation, and Identification of Highly Potent Dipyridamole Analogues as Equilibrative Nucleoside Transporter 1 Inhibitors. PubMed. Link

  • Dipyridamole analogs as pharmacological inhibitors of equilibrative nucleoside transporters. MedChemExpress. Link

  • Optimization of chlorine disinfection efficiency. OSTI.GOV. Link

Sources

Technical Support Center: Stability and Storage of Dipyridamole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for Dipyridamole and its derivatives. My goal is to provide you with not just protocols, but the scientific reasoning behind them, empowering you to proactively protect the integrity of your compounds. Dipyridamole, with its pyrimido-pyrimidine core, is susceptible to several degradation pathways. Understanding these vulnerabilities is the first step toward ensuring the accuracy and reproducibility of your research. This guide is structured to help you troubleshoot common issues and answer frequently asked questions regarding the stability and storage of these valuable molecules.

Troubleshooting Guide: Diagnosing Degradation

This section addresses specific observational triggers that may indicate compound degradation. Each question is designed to guide you from a problem to a solution, grounded in chemical principles.

Q1: My Dipyridamole solution, which was initially a vibrant yellow, has faded or turned a brownish color. What is causing this?

A1: This is a classic sign of photodegradation or oxidation. The distinct yellow color of Dipyridamole is due to the conjugated π-electron system of its pyrimido-pyrimidine core.

  • Causality (The "Why"):

    • Photodegradation: When exposed to light, particularly UV wavelengths, this conjugated system can absorb energy, leading to the formation of reactive species. This process can break the π-conjugation, causing a loss of color.[1] Studies suggest that singlet oxygen may be involved in this photodegradation mechanism.[1]

    • Oxidation: The nitrogen atoms in the heterocyclic rings and the piperidine moieties are susceptible to oxidation, especially in the presence of dissolved oxygen or oxidizing agents (like peroxides). This can also disrupt the chromophore and alter the color of the solution.

  • Troubleshooting Protocol:

    • Review Storage: Immediately verify that your solution is stored in an amber or opaque container, protected from all direct light sources. The United States Pharmacopeia (USP) explicitly mandates storage in tight, light-resistant containers.[2]

    • Check Headspace: If the vial has a large air headspace, the dissolved oxygen can contribute to oxidation. Consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing for long-term storage.

    • Analytical Verification: Use a stability-indicating HPLC-UV method to analyze the discolored solution.[3][4] A decrease in the main Dipyridamole peak area and the appearance of new, earlier-eluting peaks would confirm degradation. Compare the UV spectrum of the parent peak to the new peaks; a change in the λ-max often indicates a modification of the core chromophore.

Q2: I'm seeing new, unexpected peaks in my HPLC/LC-MS analysis of a stored Dipyridamole sample. How can I determine their origin?

A2: These new peaks are almost certainly degradation products arising from hydrolysis, oxidation, or interactions with excipients. Forced degradation (or stress testing) is the definitive way to identify these impurities by purposefully creating them under controlled conditions.[5]

  • Causality (The "Why"):

    • Hydrolysis: Dipyridamole is susceptible to degradation in both acidic and basic conditions.[3][6] The specific bonds being cleaved will depend on the derivative's structure.

    • Oxidation: As mentioned, peroxide or atmospheric oxygen can create N-oxides and other related impurities.

    • Excipient Interaction: If your compound is in a formulation, it can react with excipients. For example, Dipyridamole has been shown to form ester adducts with tartaric acid, a common excipient in capsule formulations.[7][8][9]

  • Workflow Diagram: Troubleshooting Unexpected Peaks

    Caption: Logical workflow for identifying unknown peaks in Dipyridamole samples.

  • Experimental Protocol: Forced Degradation Study [3][5]

    • Prepare Stock: Prepare a 1 mg/mL stock solution of your Dipyridamole derivative in a suitable solvent (e.g., methanol or acetonitrile).

    • Set Up Stress Conditions (in separate amber vials):

      • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 2-4 hours.

      • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature for 1-2 hours.

      • Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 2-4 hours, protected from light.

      • Thermal: Keep 1 mL of stock solution at 60°C for 24 hours.

      • Photolytic: Expose 1 mL of stock solution in a clear vial to direct UV light (e.g., 254 nm) or sunlight for 24-48 hours.

    • Neutralization & Analysis: Before injection, neutralize the acid and base samples. Dilute all samples to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze: Run all samples on a validated stability-indicating HPLC or LC-MS method. By comparing the retention times and mass-to-charge ratios (m/z) of the peaks from your stored sample to those generated under specific stress conditions, you can confidently identify the degradation pathway.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the proactive storage and handling of Dipyridamole derivatives.

Q1: What are the optimal conditions for storing solid and solution forms of Dipyridamole?

A1: The optimal conditions depend on the form of the compound and the desired storage duration. Adherence to pharmacopeial standards is the best practice.[2]

  • Data Summary: Recommended Storage Conditions

    Form Temperature Light Protection Atmosphere/Container Rationale
    Solid Powder Room Temperature (15-30°C)[10] Mandatory (Amber vial)[2] Tightly sealed container to prevent moisture uptake.[2] Protects against photodegradation and hydrolysis from atmospheric moisture.
    Organic Stock (e.g., in DMSO) -20°C or -80°C Mandatory (Amber vial/foil) Tightly sealed, low headspace, consider inert gas. Low temperature minimizes reaction kinetics; light protection is crucial.

    | Aqueous Solution | 2-8°C (Short-term) | Mandatory (Amber vial/foil) | Sterile filtered, pH-controlled buffer. | Prone to faster degradation; refrigeration slows kinetics. Diluted solutions should be used within hours.[10] |

Q2: How does pH affect the stability of Dipyridamole in aqueous solutions?

A2: Dipyridamole's stability is highly pH-dependent. As a weakly basic compound, it is generally more soluble and stable in acidic conditions.

  • Causality (The "Why"):

    • Solubility: Dipyridamole is poorly soluble above a pH of 4.0.[9] In neutral or alkaline solutions, it can precipitate, making it unavailable for experiments and complicating analysis.

    • Chemical Stability: Studies developing stability-indicating methods often use acidic buffers (e.g., pH 3.0 to 4.7) in their mobile phases, indicating greater stability in this range.[3][11][12] Conversely, basic conditions can accelerate hydrolytic degradation.[3][6] The optimal pH range for Dipyridamole fluorescence quenching studies is between 7 and 8, but this is for specific assays and not long-term storage.[13] For oral suspensions, a pH between 3.8 and 4.8 is recommended.[14][15]

  • Practical Recommendation: For aqueous experiments, prepare fresh solutions in a slightly acidic buffer (e.g., pH 4-5) and use them promptly. Avoid preparing stock solutions in neutral or alkaline aqueous buffers for long-term storage.

Q3: What analytical method should I use to monitor the stability of my Dipyridamole derivative?

A3: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the gold standard.[3][11]

  • Key Method Parameters:

    • Column: A C8 or C18 column is typically effective.[3][11]

    • Mobile Phase: A gradient elution using an acidic phosphate buffer (pH ~4.7) and a mixture of acetonitrile and methanol is commonly used to resolve Dipyridamole from its impurities.[3][4]

    • Detection: Dipyridamole has a strong UV absorbance. Detection is often performed around 282-295 nm.[3][11]

  • Why this method is "Self-Validating": A true stability-indicating method is one where you have proven (via forced degradation studies) that all potential degradation products are chromatographically resolved from the parent peak. This ensures that a decrease in the main peak area is a true measure of degradation and not masked by a co-eluting impurity.

  • Degradation Pathway Visualization

    Dipyridamole_Degradation cluster_Pathways Degradation Pathways DIP Dipyridamole (Pyrimido-pyrimidine Core) Photo Photoproducts (Loss of Conjugation) DIP->Photo UV/Visible Light Oxid N-Oxides DIP->Oxid O₂ / Peroxides Hydro Hydrolyzed Impurities DIP->Hydro Acid / Base Adduct Excipient Adducts (e.g., Tartrate Esters) DIP->Adduct Excipients (e.g., Tartaric Acid)

    Caption: Major degradation pathways affecting the Dipyridamole core structure.

References

  • Gorthi, S. S., et al. (2022). A validated stability-indicating reversed-phase-HPLC method for dipyridamole in the presence of degradation products and its process-related impurities in pharmaceutical dosage forms. Biomedical Chromatography, 36(1), e5247. [Link]

  • USP Monographs: Dipyridamole. (USP29-NF24). United States Pharmacopeia. [Link]

  • Dipyridamole Injection, USP 5 mg / mL - PRODUCT MONOGRAPH. (2017). Sandoz Canada Inc. [Link]

  • Udupa, N., et al. (2014). Analytical method development and validation for dipyridamole. ResearchGate. [Link]

  • USP Monographs: Dipyridamole Oral Suspension. (usp31nf26s1_m1386). uspbpep.com. [Link]

  • Request PDF: A validated stability-indicating RP-HPLC method for Dipyridamole. (n.d.). ResearchGate. [Link]

  • Dipyridamole Tablets. (2011). pharmacopeia.cn. [Link]

  • Dipyridamole - SAFETY DATA SHEET. (n.d.). British Pharmacopoeia Commission. [Link]

  • A Stability Indicating Method for Dipyridamole. (2012). Semantic Scholar. [Link]

  • Nagadeep, J., et al. (2021). Identification of Tartaric Acid Adduct Impurities in Dipyridamole Capsule Formulation Related Substances Method. Asian Journal of Chemistry, 33(2), 307-313. [Link]

  • Polonini, H. C., et al. (2017). Stability of Acetazolamide, Baclofen, Dipyridamole, Mebeverine Hydrochloride, Propylthiouracil, Quinidine Sulfate, and Topiramate Oral Suspensions in SyrSpend SF PH4. International Journal of Pharmaceutical Compounding, 21(4), 339-346. [Link]

  • Venkata Subbaiah, B. V., et al. (2012). Isolation and characterisation of degradant impurities in dipyridamole formulation. Journal of Pharmaceutical and Biomedical Analysis, 61, 109-115. [Link]

  • Request PDF: Identification of Tartaric Acid Adduct Impurities in Dipyridamole Capsule Formulation. (n.d.). ResearchGate. [Link]

  • Nagadeep, J., et al. (2021). Identification of Tartaric Acid Adduct Impurities in Dipyridamole Capsule Formulation Related Substances Method. Asian Publication Corporation. [Link]

  • Peng, T., et al. (2018). Influence of Polymers on the Physical and Chemical Stability of Spray-dried Amorphous Solid Dispersion: Dipyridamole Degradation Induced by Enteric Polymers. Pharmaceutical Research, 35(8), 162. [Link]

  • De la Fuente, E., et al. (2001). Antioxidant properties of dipyridamole as assessed by chemiluminescence. Luminescence, 16(2), 161-168. [Link]

  • Bajaj, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Applied Pharmaceutical Science, 13(4), 001-012. [Link]

  • Kumar, A., et al. (2013). Analytical method development and validation for the estimation of Dipyridamole in pharmaceutical dosage form by HPLC. Indian Journal of Research in Pharmacy and Biotechnology, 1(4). [Link]

  • Zhang, Y., et al. (2022). Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis. Molecules, 27(11), 3416. [Link]

  • Formulation and Evaluation of Fast Dissolving Tablet of Dipyridamole. (2022). International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Capitán-Vallvey, L. F., et al. (2001). Stopped-flow determination of dipyridamole in pharmaceutical preparations by micellar-stabilized room temperature phosphorescence. Analytica Chimica Acta, 442(2), 241-249. [Link]

  • Iuliano, L., et al. (1996). Fluorescence quenching of dipyridamole associated to peroxyl radical scavenging: a versatile probe to measure the chain breaking antioxidant activity of biomolecules. Free Radical Biology and Medicine, 21(1), 37-44. [Link]

  • Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry. (2011). Journal of Chemical and Chemical Engineering, 5(4). [Link]

  • Dipyridamole. (n.d.). In Wikipedia. Retrieved January 15, 2026. [Link]

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Technical Support Center: Synthesis and Purification of 6-Des(diethanolamino)-6-chloro Dipyridamole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 6-Des(diethanolamino)-6-chloro Dipyridamole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical intermediate. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide in-depth, experience-based solutions to specific experimental issues.

Introduction: The Challenge of Purity

The synthesis of Dipyridamole and its analogues often involves the sequential nucleophilic substitution on a pyrimido[5,4-d]pyrimidine core.[1][2] this compound is a key intermediate in this process, formed by the reaction of 2,6-dichloro-4,8-dipiperidinopyrimidino[5,4-d]pyrimidine with diethanolamine.[3] Achieving high purity of this monochloro intermediate is paramount, as residual starting materials or the formation of the disubstituted Dipyridamole product can complicate downstream processes and compromise the final product's quality. This guide will address the common hurdles in obtaining a highly pure product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is complete according to TLC, but after workup, I see a significant amount of the starting material, 2,6-dichloro-4,8-dipiperidinopyrimidino[5,4-d]pyrimidine, in my crude NMR. What could be the cause?

A1: This is a common issue that often points to one of two possibilities: incomplete reaction or hydrolysis of the product during workup.

  • Incomplete Reaction: While Thin Layer Chromatography (TLC) is a valuable tool for monitoring reaction progress, it can sometimes be misleading. Co-spotting of the starting material and product can occur, especially if the solvent system is not fully optimized. It is crucial to use a solvent system that provides clear separation of all components.

  • Hydrolysis during Workup: The chloro-substituent on the pyrimido[5,4-d]pyrimidine ring is susceptible to hydrolysis, particularly under basic conditions or prolonged exposure to water. If your workup involves an aqueous basic wash (e.g., with sodium bicarbonate) to neutralize any acid, it's possible that some of the chlorinated product is reverting to a hydroxylated species, which may have similar chromatographic behavior to the starting material.

Troubleshooting Steps:

  • Optimize TLC: Experiment with different solvent systems (e.g., varying ratios of ethyl acetate/hexane or dichloromethane/methanol) to ensure baseline separation of your starting material, product, and any potential byproducts.

  • Minimize Water Contact: During the workup, minimize the contact time with aqueous solutions. Use brine to wash the organic layer and dry it thoroughly with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation.

  • Neutralize with Care: If an acid scavenger is used in the reaction, consider using a non-aqueous workup or a very quick, cold aqueous wash.

Q2: I'm observing the formation of Dipyridamole (the disubstituted product) as a major impurity. How can I control the selectivity of the reaction to favor the monochloro product?

A2: The formation of Dipyridamole is a result of the second substitution of a diethanolamine molecule at the C2 position. Controlling the stoichiometry and reaction conditions is key to maximizing the yield of the desired 6-chloro intermediate.

  • Stoichiometry: Carefully control the molar ratio of diethanolamine to the dichloro starting material. Using a slight excess of the dichloro compound can help to drive the reaction towards monosubstitution.

  • Reaction Temperature: High reaction temperatures can favor the formation of the thermodynamically more stable disubstituted product.[4][5][6][7] Running the reaction at a lower temperature can enhance the kinetic selectivity for the monochloro product.

  • Addition Rate: A slow, dropwise addition of diethanolamine to the solution of the dichloro starting material can help maintain a low local concentration of the nucleophile, thereby reducing the likelihood of a second substitution.

Experimental Protocol for Improved Selectivity:

ParameterRecommended ConditionRationale
Reactant Ratio 1.1 : 1 (Dichloro starting material : Diethanolamine)A slight excess of the dichloro compound favors monosubstitution.
Temperature 110-125°CLower temperatures reduce the rate of the second substitution.[6]
Addition Slow, dropwise addition of diethanolamine over 1-2 hoursMaintains a low concentration of the nucleophile, minimizing disubstitution.
Q3: My crude product is an oily residue that is difficult to handle and purify. What are the best methods for purification?

A3: An oily crude product often indicates the presence of residual solvents, excess diethanolamine, or other low-molecular-weight impurities. A combination of techniques is often necessary for effective purification.

1. Recrystallization: This is often the most effective method for purifying solid organic compounds. The key is to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.

Recommended Recrystallization Solvents:

  • Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and slowly add water until turbidity is observed. Then, allow the solution to cool slowly.

  • Ethyl Acetate/Hexane: Dissolve the crude material in a minimal amount of hot ethyl acetate and add hexane until the solution becomes cloudy. Cool to induce crystallization.

  • Isopropanol: This can be a good single-solvent system for recrystallization.

2. Column Chromatography: If recrystallization fails to provide the desired purity, column chromatography is the next logical step. Given the polar nature of the diethanolamine moiety, a normal-phase silica gel column is typically effective.

Column Chromatography Parameters:

ParameterRecommended Condition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient elution, starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 1:1 Hexane:Ethyl Acetate).
Q4: How can I accurately assess the purity of my final this compound product?

A4: A combination of analytical techniques should be employed to confirm the purity and identity of your synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of a modifier like trifluoroacetic acid or formic acid) can provide excellent separation of the desired product from impurities.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your compound and can reveal the presence of impurities if they are present in significant amounts (typically >1%).

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.[1]

  • Melting Point: A sharp melting point range is a good indicator of high purity. The reported melting point for this compound is 155-157°C.[10]

Visualizing the Workflow

To aid in troubleshooting and process optimization, the following diagrams illustrate key decision-making pathways.

Troubleshooting Impurity Formation

G start Crude Product Analysis (TLC/NMR) impurity_check Major Impurity Detected? start->impurity_check starting_material Starting Material (Dichloro Compound) impurity_check->starting_material Yes dipyridamole Dipyridamole (Disubstituted) impurity_check->dipyridamole Yes unknown Unknown Impurity impurity_check->unknown Yes end Proceed to Purification impurity_check->end No action_sm Review Reaction Time & Temperature Optimize TLC Solvent System starting_material->action_sm action_dipy Adjust Stoichiometry (Excess Dichloro) Lower Reaction Temperature Slow Nucleophile Addition dipyridamole->action_dipy action_unknown Characterize by LC-MS Consider Side Reactions (e.g., Hydrolysis) unknown->action_unknown action_sm->end action_dipy->end action_unknown->end

Caption: Troubleshooting Decision Tree for Impurity Analysis.

General Purification Workflow

G start Crude Product recrystallization Attempt Recrystallization (e.g., Ethanol/Water or Ethyl Acetate/Hexane) start->recrystallization purity_check1 Assess Purity (TLC/HPLC) recrystallization->purity_check1 column_chromatography Perform Column Chromatography (Silica Gel, Gradient Elution) purity_check1->column_chromatography Purity <98% final_product Pure Product purity_check1->final_product Purity >98% purity_check2 Assess Purity of Fractions (TLC) column_chromatography->purity_check2 purity_check2->column_chromatography Impure Fractions combine_fractions Combine Pure Fractions & Evaporate purity_check2->combine_fractions Pure Fractions Identified combine_fractions->final_product

Caption: Stepwise Purification Strategy for this compound.

References

  • ChemicalBook. (n.d.). This compound synthesis.
  • Reddy, B. P., & Kumar, K. R. (2012). Isolation and characterisation of degradant impurities in dipyridamole formulation. PubMed.
  • SynThink. (n.d.). Dipyridamole EP Impurities & USP Related Compounds.
  • Tegeli, V. S., et al. (2023). SYNTHESIS AND CHARECTERIZATION OF DIPYRIDAMOLE IMPURITIES BY SEQUENTIAL NUCLEOPHYLLIC SUBSTITUTION REACTION. ResearchGate.
  • Reddy, et al. (2015). Processes for the preparation of dipyridamole. Google Patents.
  • CN113185518A. (2021). Synthesis method of dipyridamole impurity I, II. Google Patents.
  • Nuvvula, M., Jyothsna, M., & Babu, D. J. M. (2017). Analytical method development and validation for the estimation of Dipyridamole in pharmaceutical dosage form by HPLC. Indian Journal of Research in Pharmacy and Biotechnology.
  • Suresh, P. S., et al. (2011). Rapid and simultaneous determination of aspirin and dipyridamole in pharmaceutical formulations by reversed-phase high performance liquid chromatography. Academic Journals.
  • Valavala, R. K., et al. (n.d.). Analytical method development and validation for dipyridamole. ResearchGate.
  • Valavala, R. K., et al. (2018). Cleaning Method Validation for Estimation of Dipyridamole Residue on the Surface of Drug Product Manufacturing Equipment Using Swab Sampling and by High Performance Liquid Chromatographic Technique. Turkish Journal of Pharmaceutical Sciences.
  • Dr. Paul Lohmann GmbH & Co. KGaA. (n.d.). Analytics of Dipyridamole Modified Release Capsules.
  • ChemicalBook. (n.d.). Dipyridamole synthesis.
  • Reddy, et al. (n.d.). DIPYRIDAMOLE. New Drug Approvals.
  • Wang, Y., et al. (2022). Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis. PMC - NIH.
  • Reddy, et al. (2016). Processes for the preparation of dipyridamole. Google Patents.
  • Global Substance Registration System. (n.d.). This compound.
  • Reddy, et al. (2015). Processes for the preparation of dipyridamole. Google Patents.
  • ChemicalBook. (n.d.). This compound CAS#: 54093-92-4.
  • Sahrapeyma, S., Shirini, F., & Mamaghani, M. (2021). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Iranian Journal of Catalysis.
  • Turks, M., et al. (2023). 2,4,6,8-Tetraazidopyrimido[5,4-d]pyrimidine: a novel energetic binary compound. CrystEngComm.
  • Bommegowda, Y. D., et al. (2012). Synthesis of novel pyrimido-[5, 4-d] pyrimidines by sequential nucleophillic substitution reaction. ResearchGate.
  • Al-Ostoot, F. H., et al. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. MDPI.
  • da Silva, E. B., et al. (2022). Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents. ACS Medicinal Chemistry Letters.

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Technical Support Center: Protocol Refinement for Dipyridamole Impurity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dipyridamole impurity analysis. This guide is designed for researchers, analytical scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for refining analytical protocols. As the purity of an active pharmaceutical ingredient (API) is directly linked to its safety and efficacy, robust analytical methods are paramount. This document moves beyond standard operating procedures to explain the causality behind experimental choices, empowering you to develop and troubleshoot with confidence.

Understanding Dipyridamole and Its Impurities

Dipyridamole is a vasodilator and antiplatelet agent.[1] Its complex chemical structure, featuring multiple tertiary amine groups, makes it susceptible to specific process-related and degradation impurities.[1][2] Impurity profiling, typically using High-Performance Liquid Chromatography (HPLC), is critical to ensure that the levels of these impurities are controlled within the limits set by regulatory bodies like the ICH, FDA, and EMA.[3][4]

Impurities can arise from the synthetic pathway, degradation due to environmental factors (light, heat, moisture), or interaction with excipients in the final dosage form.[3][5] A stability-indicating method is one that can accurately separate the drug substance from all potential degradation products and process-related impurities.[6][7]

Table 1: Common Dipyridamole Impurities

The following table lists impurities commonly specified in pharmacopoeias, which are essential for method development and validation.[8]

Impurity Name (EP)Chemical NameTypeTypical RRT (vs. Dipyridamole)
Impurity A 2,2′-[[4,6,8-Tri(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]nitrilo]diethanolProcess-Related~2.2
Impurity B 2,2′,2″,2′′′,2′′′′,2′′′′′- [[8-(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,4,6-triyl]trinitrilo]hexaethanolProcess-Related~0.2
Impurity C 2,2'-[[6-Chloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]nitrilo]diethanolProcess-Related~1.6
Impurity D 2,2′-[[6-[(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]nitrilo]diethanolProcess/Degradation~0.9
Impurity E 2,2′,2′′,2′′′-[[6,8-Di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,4-diyl]dinitrilo]tetraethanolProcess-Related~1.3
Impurity F 2,2′,2′′,2′′′-[[4-[(2-hydroxyethyl)amino]-8-(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,6-diyl]dinitrilo]tetraethanolProcess/Degradation~0.3
Impurity G 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidineProcess-RelatedVaries

Relative Retention Times (RRTs) are approximate and can vary significantly based on the specific chromatographic conditions used.[8]

Troubleshooting Guide for HPLC/UPLC Analysis (Q&A)

This section addresses specific issues encountered during the analysis of Dipyridamole and its impurities.

Question: Why am I seeing significant peak tailing for the Dipyridamole peak?

Answer: This is the most common issue in Dipyridamole analysis. The cause is rooted in the molecule's chemistry. Dipyridamole contains multiple tertiary amine functional groups which are basic.[2] In reversed-phase HPLC, the stationary phase (e.g., C18 or C8) has residual silanol groups (Si-OH) on the silica surface which are acidic. At mid-range pH, these silanols can become deprotonated (Si-O⁻) and interact ionically with the protonated basic sites on the Dipyridamole molecule. This secondary interaction is stronger than the primary hydrophobic interaction, causing a portion of the molecules to lag behind as they travel through the column, resulting in a tailed peak.[2]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Lowering the pH of the aqueous portion of the mobile phase (e.g., to pH 3.0 or below) using an acid like phosphoric acid or formic acid is highly effective.[9][10] At this low pH, the residual silanols are fully protonated (Si-OH) and non-ionic, eliminating the secondary ionic interaction and dramatically improving peak shape.

  • Use a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can also work.[9] The TEA will preferentially interact with the active silanol sites, effectively masking them from the Dipyridamole molecules.

  • Select an Appropriate Column: Modern HPLC columns are often "end-capped" to reduce the number of free silanols. Using a high-purity silica column or one specifically designed for the analysis of basic compounds will provide superior peak shape.

  • Increase Column Temperature: Raising the column temperature (e.g., to 35-45°C) can improve peak symmetry by decreasing mobile phase viscosity and increasing the kinetics of interaction, though its effect is often less pronounced than pH control.[11][12]

G cluster_problem Problem Identification cluster_cause Root Cause Analysis cluster_solutions Refinement Solutions cluster_outcome Desired Outcome Problem Significant Peak Tailing Observed for Dipyridamole Cause Secondary Ionic Interaction: Protonated Dipyridamole (Basic) with Deprotonated Silanols (Acidic) Problem->Cause is caused by Sol1 Lower Mobile Phase pH (e.g., pH < 3.0) Cause->Sol1 is resolved by Sol2 Add Competing Base (e.g., Triethylamine) Cause->Sol2 is resolved by Sol3 Use End-Capped or Specialty Column Cause->Sol3 is resolved by Sol4 Increase Column Temperature (35-45°C) Cause->Sol4 is resolved by Outcome Symmetrical Peak Shape (USP Tailing Factor ≤ 1.5) Sol1->Outcome leading to Sol2->Outcome leading to Sol3->Outcome leading to Sol4->Outcome leading to

Caption: Troubleshooting workflow for Dipyridamole peak tailing.

Question: I am not getting baseline separation between Dipyridamole and a known impurity. How can I improve the resolution?

Answer: Achieving adequate resolution is critical for accurate quantitation. Resolution is a function of column efficiency, selectivity, and retention factor. When two peaks are not fully separated, the primary goal is to alter the selectivity of the chromatographic system—the relative separation between the peak maxima.

Troubleshooting Steps:

  • Modify the Organic Component:

    • Solvent Type: If you are using acetonitrile, try substituting it with methanol, or use a combination of the two.[11] Methanol has different solvent properties and can alter the selectivity between Dipyridamole and its impurities.

    • Gradient Slope: If using a gradient method, make the gradient shallower around the elution time of the critical pair. This provides more time for the two compounds to separate.[13]

  • Fine-Tune the Mobile Phase pH: Even a small change in pH (e.g., ±0.2 units) can alter the ionization state of Dipyridamole or its impurities, which can significantly impact retention time and potentially resolve the co-eluting peaks.[11]

  • Change the Stationary Phase: If mobile phase adjustments are insufficient, changing the column is the next logical step.

    • Different Chemistry: If you are on a C18 column, switch to a C8 column, which is less retentive, or a Phenyl column, which offers alternative selectivity through pi-pi interactions.[7][11]

    • Particle Size: Switching to a column with smaller particles (e.g., from 5 µm to 3 µm or sub-2 µm for UPLC) will increase column efficiency and can improve resolution, though it will also increase backpressure.

  • Adjust the Temperature: Lowering the column temperature can sometimes increase selectivity and improve resolution, but be aware that this will lead to longer run times and higher backpressure.

Question: My retention times are drifting with each injection. What are the likely causes and solutions?

Answer: Stable retention times are essential for reliable peak identification and system suitability. Drifting retention times usually point to an issue with the HPLC system's stability or the column itself.

Troubleshooting Steps:

  • Check for Leaks: A small, undetected leak in the pump, injector, or fittings can cause pressure fluctuations and lead to inconsistent flow rates, directly impacting retention times.

  • Ensure Proper Mobile Phase Preparation:

    • Degassing: Inadequately degassed mobile phase can lead to the formation of air bubbles in the pump, causing flow rate inaccuracies. Use an online degasser or degas solvents before use by sonication or helium sparging.

    • Composition: If preparing the mobile phase online, ensure the pump's proportioning valves are working correctly. If preparing manually, ensure accurate measurements. An incorrectly mixed mobile phase will cause drift, especially in isocratic methods.

  • Verify Column Temperature Stability: Ensure the column oven is maintaining a consistent temperature. Fluctuations of even a few degrees can cause retention times to shift.[12]

  • Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence. For reversed-phase methods, flushing with 10-20 column volumes of the initial mobile phase is typically sufficient. If retention times are consistently decreasing, the column may not be fully equilibrated.

Frequently Asked Questions (FAQs)

Question: What are the typical starting conditions for a stability-indicating HPLC method for Dipyridamole?

Answer: Based on validated methods reported in the literature, a robust starting point for method development can be summarized as follows.[9][11][13] These parameters should be optimized to suit your specific instrumentation and impurity profile.

Table 2: Recommended Starting HPLC Parameters for Dipyridamole Analysis
ParameterRecommended Starting ConditionRationale & Notes
Column C8 or C18, 150 mm x 4.6 mm, 3-5 µmC8 is often preferred to reduce retention time.[11] Ensure a high-purity, end-capped column is used to minimize peak tailing.
Mobile Phase A 10-20 mM Phosphate or Formate BufferBuffer is critical for controlling pH. A pH of 2.5-4.7 is commonly used to ensure good peak shape.[9][11]
Mobile Phase B Acetonitrile and/or MethanolAcetonitrile is a common choice. A mixture with methanol can be used to optimize selectivity.[11]
Gradient Start at low %B, ramp up to elute all impuritiesA gradient is usually necessary to separate early-eluting polar impurities from the main peak and late-eluting non-polar impurities.
Flow Rate 1.0 - 1.5 mL/minA standard flow rate for a 4.6 mm ID column.[9][12]
Column Temp. 35°CElevated temperature can improve peak shape and reduce viscosity.[11]
Detection (UV) 288 - 295 nmDipyridamole has a strong absorbance in this range, providing good sensitivity.[9][11]
Injection Vol. 5 - 10 µLStandard volume; can be adjusted based on sample concentration and desired sensitivity.[11]

Question: How do I properly design and execute a forced degradation study for Dipyridamole?

Answer: A forced degradation (or stress testing) study is essential for developing a truly stability-indicating method. The goal is to intentionally degrade the drug substance to produce potential degradants.[14] The analytical method must then prove its ability to separate these newly formed impurity peaks from the main Dipyridamole peak. According to ICH guidelines, a degradation of 5-20% is generally considered optimal to generate primary degradants without destroying the molecule entirely.[14]

G cluster_input Input Material cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis & Evaluation cluster_output Outcome Input Dipyridamole (API or Drug Product) Acid Acid Hydrolysis (e.g., 0.1M HCl) Input->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) Input->Base Oxidation Oxidative (e.g., 3% H₂O₂) Input->Oxidation Thermal Thermal (e.g., 60-80°C) Input->Thermal Photo Photolytic (ICH Light Box) Input->Photo Analysis Analyze Stressed Samples and Control via Developed HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity (PDA Detector) & Mass Balance Analysis->Evaluation Output Validated Stability- Indicating Method Evaluation->Output

Caption: Workflow for a forced degradation study.
Protocol: Forced Degradation of Dipyridamole
  • Prepare Stock Solution: Prepare a stock solution of Dipyridamole in a suitable solvent (e.g., methanol or a mixture of mobile phase).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 2-8 hours). Cool the solution and neutralize with an equivalent amount of 0.1 M NaOH before dilution and injection.[11]

  • Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently for a specified time. Cool and neutralize with 0.1 M HCl.[11]

  • Oxidative Degradation: Treat an aliquot with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and keep it at room temperature for several hours.[6] The reaction should be monitored as it can be rapid.

  • Thermal Degradation: Expose the solid drug substance to dry heat in an oven (e.g., 80°C) for 24-48 hours. Also, expose a solution of the drug to heat.[7]

  • Photolytic Degradation: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using your developed HPLC method. Use a photodiode array (PDA) detector to assess peak purity and ensure no co-eluting peaks are present.

Question: What are the key validation parameters for a Dipyridamole impurity method according to ICH Q2(R1)?

Answer: Method validation demonstrates that an analytical procedure is suitable for its intended purpose. For an impurity method, the key parameters are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies and by showing no interference from blank or placebo chromatograms.[11]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. For impurities, this should be established from the Limit of Quantitation (LOQ) to at least 120% of the specification limit.[7][11] The correlation coefficient (r²) should be close to 1 (typically >0.995).[11]

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value. This is typically determined by performing recovery studies, where a known amount of impurity standard is spiked into the sample matrix at different levels (e.g., LOQ, 100%, and 150% of the specification). Recoveries are generally expected to be within 80-120%.[7][11]

  • Precision:

    • Repeatability: The precision under the same operating conditions over a short interval of time (intra-assay precision).

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

    • Precision is expressed as the relative standard deviation (%RSD) of a series of measurements.

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is a critical parameter for impurity methods.[11]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, flow rate, column temperature). This provides an indication of its reliability during normal usage.[12]

References

  • Gowrisankar, D., et al. (2022). A validated stability-indicating reversed-phase-HPLC method for dipyridamole in the presence of degradation products and its process-related impurities in pharmaceutical dosage forms. Biomedical Chromatography, 36(1), e5247. [Link]

  • Zhang, J. (1997). Validation of a Stability-Indicating HPLC Method for the Determination of Dipyridamole in Dipyridamole Injection. Journal of Liquid Chromatography & Related Technologies, 20(13), 2109-2121. [Link]

  • Bridle, P., & Brimble, K. (1993). A Stability Indicating Method for Dipyridamole. Journal of Liquid Chromatography, 16(2), 371-383. [Link]

  • Veeprho. (n.d.). Dipyridamole Impurities and Related Compound. Veeprho Laboratories Pvt. Ltd.[Link]

  • ResearchGate. (n.d.). A validated stability‐indicating RP‐HPLC method for Dipyridamole in the presence of degradation products and its process‐related impurities in Pharmaceutical dosage forms. Request PDF. [Link]

  • Journal of Applied Pharmaceutical Science. (2021). UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Journal of Applied Pharmaceutical Science, 11(9), 133-141. [Link]

  • Semantic Scholar. (n.d.). A Stability Indicating Method for Dipyridamole. [Link]

  • SynThink. (n.d.). Dipyridamole EP Impurities & USP Related Compounds. SynThink Research Chemicals. [Link]

  • Tlcpharma Labs. (n.d.). Dipyridamole Impurities. [Link]

  • Omchemlabs. (n.d.). Dipyridamole Impurities. [Link]

  • ResearchGate. (n.d.). Analytical method development and validation for dipyridamole. [Link]

  • Pharmaffiliates. (n.d.). Dipyridamole-impurities. [Link]

  • Google Patents. (n.d.).
  • Menaka, T., & Kuber, B. R. (2020). ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 11(4), 1823-1830. [Link]

  • Turkish Journal of Pharmaceutical Sciences. (2020). Cleaning Method Validation for Estimation of Dipyridamole Residue on the Surface of Drug Product Manufacturing Equipment Using Swab Sampling and by High Performance Liquid Chromatographic Technique. [Link]

  • PubMed. (2012). Isolation and characterisation of degradant impurities in dipyridamole formulation. Journal of Pharmaceutical and Biomedical Analysis, 61, 108-115. [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • MicroSolv Technology Corporation. (n.d.). Dipyridamole Analyzed with HPLC - AppNote. [Link]

  • PharmTech. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • ResearchGate. (n.d.). Influence of Polymers on the Physical and Chemical Stability of Spray-dried Amorphous Solid Dispersion: Dipyridamole Degradation Induced by Enteric Polymers. [Link]

  • European Pharmacopoeia. (2014). DIPYRIDAMOLE Dipyridamolum. [Link]

  • Indian Journal of Research in Pharmacy and Biotechnology. (n.d.). Analytical method development and validation for the estimation of Dipyridamole in pharmaceutical dosage form by HPLC. [Link]

  • PubChem - NIH. (n.d.). Dipyridamole. [Link]

  • ResearchGate. (n.d.). Stability-Indicating Spectrofluorimetric and RP-HPLC Methods for the Determination of Aspirin and Dipyridamole in their Combination. [Link]

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Technical Support Center: Managing Poor Metabolic Stability of Dipyridamole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dipyridamole and its derivatives. This guide is designed to provide in-depth, practical solutions to common challenges related to the metabolic instability of this class of compounds. By understanding the underlying mechanisms and employing robust experimental designs, you can effectively troubleshoot issues and advance your drug discovery programs.

Foundational Knowledge: Understanding Dipyridamole Metabolism

Dipyridamole's therapeutic efficacy can be significantly influenced by its metabolic profile. A thorough understanding of its biotransformation is the first step in addressing stability issues.

Dipyridamole is primarily metabolized in the liver.[1][2][3][4] The main route of elimination is hepatic biotransformation into a monoglucuronide conjugate, which is then predominantly excreted in the bile and feces.[2][5] Renal excretion of the parent drug is minimal.[1][5]

Key metabolic pathways include:

  • Phase I Metabolism: While the involvement of specific Cytochrome P450 (CYP) isoenzymes is not extensively detailed in all literature, studies have shown that CYP3A4 is involved in the oxidative metabolism of dipyridamole.[6] This can lead to the formation of various oxidative and N-de-ethanolaminated metabolites.[6]

  • Phase II Metabolism: The most significant metabolic pathway for dipyridamole is glucuronidation.[2][5][6] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), particularly the UGT1A subfamily, converts the drug into a more water-soluble glucuronide conjugate for excretion.[6][7]

The relatively short half-life of dipyridamole, around 10-12 hours, is a direct consequence of this extensive hepatic metabolism.[1][8] A recent study on dipyridamole analogs for idiopathic pulmonary fibrosis highlighted the poor pharmacokinetic properties of the parent drug, noting a half-life of only 7 minutes in rat liver microsomes, underscoring the need for metabolically more stable derivatives.[9]

Visualizing the Metabolic Pathway

Dipyridamole_Metabolism DIP Dipyridamole Derivative PhaseI Phase I Metabolism (e.g., Oxidation, Dealkylation) DIP->PhaseI CYP Enzymes (e.g., CYP3A4) PhaseII Phase II Metabolism (Glucuronidation) DIP->PhaseII UGT Enzymes (e.g., UGT1A subfamily) Oxidative_Metabolites Oxidative Metabolites PhaseI->Oxidative_Metabolites Glucuronide_Conjugate Glucuronide Conjugate PhaseII->Glucuronide_Conjugate Oxidative_Metabolites->PhaseII Excretion Biliary/Fecal Excretion Glucuronide_Conjugate->Excretion

Caption: Metabolic pathways of Dipyridamole derivatives.

Troubleshooting Guides: A Q&A Approach

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Issue 1: My dipyridamole derivative shows very high clearance in the liver microsomal stability assay.

Question: I've synthesized a novel dipyridamole analog that shows excellent target potency, but it disappears almost immediately in my human liver microsome (HLM) assay. How can I diagnose and fix this?

Answer:

High clearance in a microsomal stability assay is a common hurdle in early drug discovery and typically points to extensive Phase I metabolism, primarily mediated by CYP enzymes.[10] Here's a systematic approach to troubleshoot this:

Step 1: Confirm the Experimental Setup

Before altering the molecule, ensure the assay itself is sound.

  • Positive Controls: Did your positive control compounds (e.g., testosterone, verapamil for high clearance) behave as expected? This validates that the microsomes and cofactors are active.

  • Minus-Cofactor Control: Run the incubation without NADPH.[10] If the compound is still unstable, it might be due to chemical instability in the buffer or metabolism by other enzymes present in microsomes like esterases.

  • Compound Concentration: Ensure your test compound concentration is low enough (typically 1 µM or less) to be under Km conditions, providing a more accurate measure of intrinsic clearance (CLint).[10][11]

Step 2: Identify the "Metabolic Soft Spot"

The rapid degradation suggests a specific part of your molecule is highly susceptible to enzymatic attack.

  • Metabolite Identification: The most direct approach is to perform a metabolite identification study using LC-MS/MS. Look for common metabolic transformations such as hydroxylation on aromatic rings, N-dealkylation of the piperidine rings, or oxidation of aliphatic chains.

  • In Silico Prediction: Use computational models to predict sites of metabolism. While not definitive, these tools can help prioritize which parts of the molecule to modify.

Step 3: Medicinal Chemistry Strategies to Enhance Stability

Once a likely metabolic soft spot is identified, you can employ several medicinal chemistry strategies:[12][13][14]

StrategyRationaleExample Application for Dipyridamole Derivatives
Steric Hindrance Introduce bulky groups near the metabolic site to physically block enzyme access.Add a methyl or cyclopropyl group adjacent to a hydroxylation-prone aromatic position.
Deuterium Incorporation Replace a hydrogen atom at the metabolic site with deuterium. The stronger C-D bond can slow the rate of CYP-mediated bond cleavage (the kinetic isotope effect).[12]Replace hydrogens on the α-carbon of an N-alkyl group to slow N-dealkylation.
Bioisosteric Replacement Replace a metabolically labile functional group with a more stable one that retains biological activity.[15]Replace a metabolically active phenyl ring with a pyridine or other heteroaromatic ring to decrease susceptibility to oxidation.[14][15]
Reduce Lipophilicity High lipophilicity often correlates with increased metabolic turnover.[13][14]Introduce polar functional groups (e.g., a small amide or hydroxyl group) away from the pharmacophore to lower the overall LogP.
Block Oxidation with Electron-Withdrawing Groups Deactivate aromatic rings towards oxidative metabolism by adding electron-withdrawing groups.[13][15]Add a trifluoromethyl (-CF3) or sulfone (-SO2R) group to an aromatic ring.

A study focused on improving dipyridamole's stability for treating idiopathic pulmonary fibrosis successfully used this approach. By modifying the piperidine rings, they significantly increased the half-life in rat liver microsomes from 7 minutes to 67 minutes for their lead analog.[9]

Issue 2: My compound is stable in microsomes but shows high clearance in hepatocyte assays.

Question: My derivative was stable in the microsomal assay (with NADPH), but when I moved to a cryopreserved hepatocyte stability assay, the clearance was much higher. What's going on?

Answer:

This is a classic scenario that points towards metabolic pathways not fully captured by standard microsomal assays. Hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes, as well as transporters.[16][17][18]

Step 1: Investigate Phase II Metabolism

The most likely culprit is conjugation, especially glucuronidation, which is a major pathway for dipyridamole.[2][6]

  • Microsomal Assay with Cofactors: Rerun your microsomal stability assay, but this time include cofactors for Phase II enzymes. For glucuronidation, supplement the incubation with UDPGA (uridine diphosphate glucuronic acid) and the pore-forming agent alamethicin to ensure UDPGA access to the UGT enzymes within the microsomal lumen.[10] A significant increase in clearance under these conditions strongly suggests glucuronidation.

  • Metabolite Identification in Hepatocytes: Analyze the supernatant from your hepatocyte assay for the presence of a metabolite with a mass shift corresponding to the addition of glucuronic acid (+176 Da).

Step 2: Consider Other Non-CYP Pathways

While less common for this scaffold, other enzymes present in hepatocytes but absent or less active in microsomes could be responsible.[19]

  • Cytosolic Enzymes: Liver cytosol contains enzymes like aldehyde oxidase (AO).[19] You can test this by running a stability assay with liver S9 fractions or cytosol.

  • Transporter Effects: While less likely to manifest as "clearance" in a typical stability assay, active uptake into hepatocytes could concentrate the drug, making it more available to metabolizing enzymes.

Step 3: Strategies to Block Glucuronidation

If glucuronidation is confirmed as the primary clearance pathway, you need to modify the functional group being conjugated, which is typically a hydroxyl or carboxylic acid.

  • Masking the Functional Group: Convert a phenolic hydroxyl group into a more stable methyl ether. This is a common strategy to avoid rapid glucuronidation.[13]

  • Steric Hindrance: Introduce bulky groups near the site of glucuronidation to hinder the access of UGT enzymes.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow Start Poor In Vitro Stability Observed Microsomal_Assay High Clearance in Liver Microsomes? Start->Microsomal_Assay Hepatocyte_Assay High Clearance in Hepatocytes? Microsomal_Assay->Hepatocyte_Assay No PhaseI_Issue Likely Phase I (CYP) Metabolism Microsomal_Assay->PhaseI_Issue Yes PhaseII_Issue Likely Phase II (e.g., UGT) or other Non-CYP Metabolism Hepatocyte_Assay->PhaseII_Issue Yes Stable Metabolically Stable (Proceed) Hepatocyte_Assay->Stable No MetID Perform Metabolite ID (LC-MS/MS) PhaseI_Issue->MetID Check_PhaseII Run Microsomal Assay with Phase II Cofactors (UDPGA) PhaseII_Issue->Check_PhaseII Block_CYP Medicinal Chemistry: - Steric Hindrance - Deuteration - Bioisosteric Replacement MetID->Block_CYP Block_UGT Medicinal Chemistry: - Mask Hydroxyl Groups - Introduce Steric Bulk Check_PhaseII->Block_UGT

Caption: Troubleshooting workflow for poor metabolic stability.

Frequently Asked Questions (FAQs)

Q1: What is the best in vitro system to start with for assessing metabolic stability?

For initial high-throughput screening, liver microsomes are often preferred due to their cost-effectiveness and ease of use.[10] They provide a good first look at Phase I metabolic liabilities.[18][20] However, as soon as a compound shows promise, it is crucial to move to hepatocytes to get a more complete picture that includes both Phase I and Phase II metabolism.[16][17][18]

Q2: How do I interpret the half-life (t1/2) and intrinsic clearance (CLint) data from my assay?

  • Half-life (t1/2): This is the time it takes for 50% of the parent compound to be metabolized.[21] A shorter half-life indicates lower stability.

  • Intrinsic Clearance (CLint): This is a measure of the inherent ability of the liver enzymes to metabolize a drug, independent of other factors like blood flow.[18][21] It's calculated from the half-life and the assay conditions. CLint is the more robust parameter used for scaling in vitro data to predict in vivo human hepatic clearance.[22] Generally, a lower CLint value is desirable.

Q3: My compound is a racemic mixture. Should I test the racemate or the individual enantiomers for metabolic stability?

It is pragmatic to screen the racemate in early discovery.[23] However, be aware that enzymes can exhibit stereoselectivity. If the racemate shows moderate to high clearance, it is essential to separate and test the individual enantiomers, as one may be significantly more stable than the other.[23]

Q4: Can I use in vitro data to predict human oral bioavailability?

Yes, in vitro metabolic stability data is a key input for predicting human pharmacokinetics. The intrinsic clearance (CLint) derived from human hepatocyte assays can be used in physiologically-based pharmacokinetic (PBPK) models to predict human hepatic clearance (CLh) and, subsequently, the maximum achievable oral bioavailability (%Fmax).[24] This allows you to rank-order compounds and prioritize those with a higher probability of success in vivo.

Q5: My dipyridamole derivative is a potential CYP inhibitor. How does this relate to its metabolic stability?

CYP inhibition and metabolic stability are distinct but related concepts. A compound can be a potent inhibitor of a CYP enzyme without being a substrate for it (and vice versa).[25] However, if a compound is both a substrate and an inhibitor of the same enzyme, it can lead to complex drug-drug interactions and non-linear pharmacokinetics.[26] It is crucial to assess both properties. If your compound is a potent inhibitor, medicinal chemistry strategies can be employed to reduce this activity, often by altering the parts of the molecule that interact with the enzyme's active site.[27]

Key Experimental Protocols

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This protocol provides a standardized method for determining the rate of Phase I metabolism.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

  • Test compound and positive control (e.g., Verapamil) stock solutions (in DMSO or Acetonitrile)

  • Ice-cold Acetonitrile with internal standard for reaction termination

Procedure:

  • Preparation: Thaw HLM on ice. Prepare the incubation mixture by adding HLM to the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.[10] Pre-warm this mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add the test compound to the pre-warmed HLM solution (final concentration typically 1 µM; final DMSO concentration <0.5%).[10] Immediately add the NADPH regenerating system to start the reaction.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the incubation mixture.[10] The '0' time point should be taken immediately after adding the compound but before adding NADPH, or by adding to a quenching solution containing NADPH.

  • Termination: Immediately quench the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an analytical internal standard.

  • Sample Processing: Vortex the terminated samples and centrifuge at high speed (e.g., >3000 g for 10 minutes) to pellet the protein.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line (-k) is the elimination rate constant. Calculate half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).

References

  • Dipyridamole - StatPearls - NCBI Bookshelf. (2025). National Center for Biotechnology Information. [Link]

  • Medicinal chemistry strategies to reduce CYP2D6 inhibitory activity of lead candidates. (n.d.). PubMed. [Link]

  • Drug metabolic stability in early drug discovery to develop potential lead compounds. (n.d.). PubMed. [Link]

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. (n.d.). NEDMDG. [Link]

  • What is the importance of metabolic stability in drug design? (2025). Patsnap Synapse. [Link]

  • Metabolic Stability. (n.d.). Pharma Focus Asia. [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). eCampusOntario Pressbooks. [Link]

  • Strategies to Mitigate CYP450 Inhibition | The Medicinal Chemist's Guide to Solving ADMET Challenges. (2021). Royal Society of Chemistry. [Link]

  • The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies. (n.d.). PubMed. [Link]

  • Biotransformation and in vitro assessment of metabolism-associated drug-drug interaction for CRx-102, a novel combination drug candidate. (2009). PubMed. [Link]

  • Interpretation of In Vitro Metabolic Stability Studies for Racemic Mixtures. (n.d.). National Institutes of Health (NIH). [Link]

  • Dipyridamole. (2024). LITFL - Life in the Fast Lane. [Link]

  • Dipyridamole: Package Insert / Prescribing Information / MOA. (2025). Drugs.com. [Link]

  • Interpretation of Non-Clinical Data for Prediction of Human Pharmacokinetic Parameters: In Vitro-In Vivo Extrapolation and Allometric Scaling. (n.d.). MDPI. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (2004). Springer Nature Experiments. [Link]

  • Dipyridamole. (n.d.). Wikipedia. [Link]

  • Industry view: In vitro comparative metabolism studies to identify metabolites. (n.d.). EFSA. [Link]

  • Dipyramidole pharmacology (1). (n.d.). Slideshare. [Link]

  • Dipyridamole, an underestimated vascular protective drug. (n.d.). PubMed. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. [Link]

  • Pharmacokinetics of dipyridamole. (n.d.). PubMed. [Link]

  • Microsomal Stability. (n.d.). Cyprotex. [Link]

  • Microsomal Stability Assay. (n.d.). Creative Bioarray. [Link]

  • Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis. (2022). MDPI. [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2021). National Institutes of Health (NIH). [Link]

  • ADME 101: Drug Metabolism Studies – Metabolic Stability. (2020). YouTube. [Link]

  • A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. (n.d.). National Institutes of Health (NIH). [Link]

  • Pharmacology of Dipyridamole (Persantine); Overview, Pharmacokinetics, Mechanism of action, Effects. (2024). YouTube. [Link]

  • Potential Strategies for Minimizing Mechanism-Based Inhibition of Cytochrome P450 3A4. (n.d.). Bentham Science. [Link]

  • Chapter 29 – Metabolic Stability Methods. (n.d.). Semantic Scholar. [Link]

  • Pharmacokinetics of oral dipyridamole (Persantine) and its effect on platelet adenosine uptake in man. (n.d.). PubMed. [Link]

  • ADME 101: Drug Metabolism Studies – Metabolic Stability. (2024). YouTube. [Link]

  • Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. (n.d.). National Institutes of Health (NIH). [Link]

  • Glucuronidation. (n.d.). Wikipedia. [Link]

  • Cytochrome P450 Drug Metabolism. (2023). DynaMedex. [Link]

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Technical Support Center: Overcoming Resistance in Cells Treated with Dipyridamole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dipyridamole and its analogs are multifaceted compounds investigated for a range of therapeutic applications, from antiplatelet and vasodilator effects to anticancer properties.[1][2] Their mechanisms of action are primarily centered around the inhibition of phosphodiesterases (PDEs) and the blockade of equilibrative nucleoside transporters (ENTs), particularly ENT1.[1][3][4] This dual action leads to increased intracellular levels of cyclic nucleotides (cAMP and cGMP) and elevated extracellular concentrations of adenosine, respectively, which can modulate various signaling pathways.[2][4][5] However, a significant hurdle in their therapeutic application is the development of cellular resistance.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource to understand, troubleshoot, and overcome resistance to dipyridamole and its analogs in an experimental setting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries researchers face when encountering unexpected results with dipyridamole analogs.

Q1: My cells are showing reduced sensitivity (higher IC50) to my dipyridamole analog over time. What are the primary suspected mechanisms of resistance?

A1: Acquired resistance to dipyridamole analogs is typically multifactorial. The most common mechanisms include:

  • Upregulation of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump dipyridamole and its analogs out of the cell, reducing intracellular drug concentration.[6][7][8] Dipyridamole itself has been identified as a substrate and inhibitor of BCRP.[9][10]

  • Alterations in Drug Targets:

    • ENT1 Downregulation/Mutation: Reduced expression or mutations in the Equilibrative Nucleoside Transporter 1 (ENT1), the primary transporter inhibited by dipyridamole, can decrease the drug's ability to elevate extracellular adenosine.[11][12][13]

    • Phosphodiesterase (PDE) Isoform Switching: Cells may alter their expression profile of PDE isoforms to favor those less sensitive to the specific dipyridamole analog being used.[3][14][15]

  • Changes in Downstream Signaling: Alterations in pathways downstream of cAMP/cGMP or adenosine signaling, such as the ERK1/2-MAPK or NF-kB pathways, can compensate for the drug's effects.[6]

Q2: I'm observing high variability in my cell viability assays (e.g., MTT, WST-1) with dipyridamole. What could be the cause?

A2: High variability often stems from experimental conditions. Key factors to investigate are:

  • Drug Solubility and Stability: Dipyridamole and its analogs can have limited solubility in aqueous media. Ensure the compound is fully dissolved in a suitable solvent (like DMSO) before diluting it in culture media.[6] Precipitates can lead to inconsistent dosing. Also, verify the stability of the analog in your specific culture medium over the course of the experiment.

  • Cell Seeding Density: The anti-proliferative effects of many drugs are cell-density dependent. Inconsistent seeding density will lead to variable results. It is crucial to establish and adhere to a strict seeding protocol.[16]

  • Assay Timing: The duration of drug exposure should be optimized to allow for at least one to two cell divisions in the control group for an accurate assessment of growth inhibition.[16]

Q3: Can dipyridamole analogs have paradoxical effects, such as promoting proliferation at certain concentrations?

A3: Yes, this is a possibility. While generally known for anti-proliferative effects, some studies have reported that dipyridamole can, under specific conditions and in certain cell lines, increase the proliferation of cancer cells.[5] This may be due to the complex interplay of signaling pathways it modulates. For instance, increased cAMP can lead to the phosphorylation of CREB (cAMP-regulatory element-binding protein), which in some contexts is associated with cell proliferation.[5] If you observe this, it is critical to perform a full dose-response curve and investigate downstream signaling markers.

Part 2: Troubleshooting Guides

This section provides structured approaches to common experimental problems.

Guide 1: Problem - Unexpectedly High Cell Viability / Apparent Resistance
  • Potential Cause 1: Drug Efflux

    • Why it happens: The cells may be overexpressing ABC transporters, actively removing the drug. This is a classic mechanism of multidrug resistance (MDR).[7][17][18]

    • Recommended Actions:

      • Co-treatment with an ABC Transporter Inhibitor: Perform a cell viability assay where you co-treat the cells with your dipyridamole analog and a known inhibitor of MDR1 (e.g., Verapamil) or BCRP (e.g., Fumitremorgin C). A significant decrease in the IC50 in the presence of the inhibitor strongly suggests efflux-mediated resistance.[10]

      • Gene/Protein Expression Analysis: Use qRT-PCR or Western blotting to compare the expression levels of key ABC transporters (ABCB1, ABCG2) in your resistant cells versus the parental (sensitive) cell line.

      • Drug Accumulation Assay: Use a fluorescent dipyridamole analog (if available) or radiolabeled compound to measure intracellular drug accumulation over time. Reduced accumulation in resistant cells is indicative of efflux. Alternatively, since dipyridamole can inhibit the efflux of other drugs, you can measure the accumulation of a known fluorescent ABC transporter substrate (e.g., Rhodamine 123 for P-gp) with and without your analog.[17]

  • Potential Cause 2: Altered Drug Target

    • Why it happens: The primary molecular targets, ENT1 or specific PDEs, may be downregulated or mutated.[11][13]

    • Recommended Actions:

      • ENT1 Expression & Function:

        • Expression: Measure ENT1 mRNA and protein levels via qRT-PCR and Western blot.

        • Function: Perform a nucleoside uptake assay. Measure the uptake of a radiolabeled nucleoside (e.g., ³H-adenosine) in parental vs. resistant cells. Reduced uptake in resistant cells points to impaired ENT1 function.

      • PDE Activity Profiling: Use a commercial PDE activity assay kit to measure the activity of different PDE families in cell lysates from both sensitive and resistant cells. A shift in the activity profile may indicate a resistance mechanism.

Guide 2: Problem - Inconsistent or Non-Reproducible IC50 Values
  • Potential Cause: Suboptimal Assay Conditions

    • Why it happens: Cell-based assays are sensitive to multiple parameters. Lack of standardization is a common source of error.[16][19][20]

    • Recommended Actions:

      • Standardize Cell Culture Practices: Ensure cells are used at a consistent passage number and are free from contamination (especially mycoplasma, which can alter cell metabolism and drug response).[21]

      • Optimize Seeding Density: Perform a growth curve analysis to determine the optimal seeding density that ensures cells remain in the exponential growth phase throughout the assay duration.[22]

      • Confirm Drug Stability and Solubility: Prepare fresh drug dilutions for each experiment from a validated stock solution. Visually inspect the highest concentration wells for any signs of drug precipitation.

Part 3: Key Experimental Protocols

Protocol 1: Generating a Dipyridamole-Resistant Cell Line

This protocol describes a standard method for developing a drug-resistant cell line through continuous, escalating dose exposure.[23][24]

  • Determine Initial IC50: First, accurately determine the half-maximal inhibitory concentration (IC50) of your dipyridamole analog on the parental cell line using a standard cell viability assay (e.g., MTT or WST-1).[25]

  • Initial Chronic Exposure: Culture the parental cells in media containing the dipyridamole analog at a concentration equal to the IC50.

  • Monitor and Passage: Initially, cell growth will slow significantly. Monitor the culture daily. Replace the drug-containing medium every 2-3 days. When the cells reach 70-80% confluency and exhibit a stable growth rate, passage them.

  • Dose Escalation: Once the cells have adapted to the initial concentration (typically after 2-3 passages), double the concentration of the dipyridamole analog in the culture medium.

  • Repeat and Select: Repeat steps 3 and 4, gradually increasing the drug concentration. This process can take several months. A significant increase in the IC50 (e.g., >5-fold) compared to the parental line indicates the development of resistance.[23]

  • Characterize and Bank: Once a resistant line is established, characterize its level of resistance (new IC50), investigate the underlying mechanisms (see Troubleshooting Guide 1), and create cryopreserved stocks.

Protocol 2: ABCG2/BCRP Efflux Assay using Flow Cytometry

This protocol assesses the function of the BCRP efflux pump, which is known to transport dipyridamole.[10]

  • Cell Preparation: Harvest logarithmically growing sensitive (parental) and resistant cells. Resuspend cells at a concentration of 1 x 10⁶ cells/mL in fresh culture medium.

  • Experimental Setup: Prepare the following sets of tubes for both parental and resistant cell lines:

    • Tube A (Control): Cells + vehicle (e.g., DMSO).

    • Tube B (Substrate): Cells + fluorescent BCRP substrate (e.g., Mitoxantrone at 5 µM).

    • Tube C (Inhibition): Cells + Mitoxantrone (5 µM) + a known BCRP inhibitor (e.g., Fumitremorgin C at 10 µM).

    • Tube D (Test Compound): Cells + Mitoxantrone (5 µM) + your dipyridamole analog (at a concentration, e.g., 10 µM, that does not cause immediate cytotoxicity).

  • Incubation: Incubate all tubes at 37°C in a CO₂ incubator for 60 minutes.

  • Wash: Pellet the cells by centrifugation (300 x g for 5 minutes), discard the supernatant, and wash twice with ice-cold PBS.

  • Flow Cytometry: Resuspend the final cell pellet in 500 µL of cold PBS. Analyze the intracellular fluorescence of the cells using a flow cytometer.

  • Data Interpretation:

    • Parental Cells: Should show high fluorescence in Tube B, as they have low efflux activity.

    • Resistant Cells: If resistance is BCRP-mediated, Tube B will show low fluorescence (drug is pumped out). Tubes C and D should show a significant increase in fluorescence compared to Tube B, indicating that both the known inhibitor and your test compound are blocking the efflux pump.

Part 4: Visualization of Mechanisms and Workflows

Diagram 1: Dipyridamole's Mechanism and Resistance Pathways

Dipyridamole_Resistance cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space DIP Dipyridamole Analog ENT1 ENT1 DIP->ENT1 Inhibits PDE PDE DIP->PDE Inhibits ADO_out Adenosine ADO_out->ENT1 Transport CellEffect Cellular Effects (e.g., ↓ Proliferation) ADO_out->CellEffect Activates Receptors ADO_in Adenosine ENT1->ADO_in Blocks Uptake ABC ABC Transporter (e.g., BCRP) ABC->DIP Efflux cAMP cAMP/cGMP PDE->cAMP Degrades cAMP->CellEffect Modulates Signaling Resistance RESISTANCE MECHANISMS Resistance->ENT1 Downregulation/ Mutation Resistance->ABC Upregulation Resistance->PDE Isoform Switching

Caption: Dipyridamole's action and key cellular resistance pathways.

Diagram 2: Troubleshooting Workflow for Apparent Resistance

Troubleshooting_Workflow Start Start: Unexpectedly High Cell Viability (High IC50) CheckAssay Step 1: Validate Assay - Check drug solubility - Standardize cell density - Confirm assay timing Start->CheckAssay ProblemPersists Problem Persists? CheckAssay->ProblemPersists Hypothesis1 Hypothesis 1: Drug Efflux ProblemPersists->Hypothesis1 Yes Hypothesis2 Hypothesis 2: Target Alteration ProblemPersists->Hypothesis2 Yes ReEvaluate Re-evaluate Assay & Cell Line Integrity ProblemPersists->ReEvaluate No TestEfflux Test: Co-treat w/ ABC Inhibitor Measure ABC gene/protein expression Perform drug accumulation assay Hypothesis1->TestEfflux TestTarget Test: Measure ENT1 expression/function Profile PDE isoform activity Hypothesis2->TestTarget EffluxConfirmed Efflux Confirmed (Resistance Reversed) TestEfflux->EffluxConfirmed TargetConfirmed Target Alteration Confirmed TestTarget->TargetConfirmed

Caption: Logical workflow for troubleshooting resistance to dipyridamole analogs.

References

  • Phosphodiesterase Inhibition and Immunotropic Activity of Dipyridamole Dynamic Derivatives. MDPI.[Link]

  • Synthesis, Flow Cytometric Evaluation and Identification of Highly Potent Dipyridamole Analogs as Equilibrative Nucleoside Transporter 1 (ENT1) Inhibitors. National Institutes of Health (NIH).[Link]

  • Mechanistic model of dipyridamole interactions with hENT1, CeENT1, and... ResearchGate.[Link]

  • Dipyridamole analogs as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4). ResearchGate.[Link]

  • Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4). National Institutes of Health (NIH).[Link]

  • Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis. MDPI.[Link]

  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Sorger Lab.[Link]

  • Synthesis, Flow Cytometric Evaluation, and Identification of Highly Potent Dipyridamole Analogues as Equilibrative Nucleoside Transporter 1 Inhibitors. PubMed.[Link]

  • Dipyridamole induces the phosphorylation of CREB to promote cancer cell proliferation. Spandidos Publications.[Link]

  • Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. National Institutes of Health (NIH).[Link]

  • BCRP Transports Dipyridamole and is Inhibited by Calcium Channel Blockers. Semantic Scholar.[Link]

  • Inhibition and stimulation of photoreceptor phosphodiesterases by dipyridamole and M&B... PubMed.[Link]

  • Development of Drug-resistant Cell Lines for Experimental Procedures. National Institutes of Health (NIH).[Link]

  • Development of Drug-resistant Cell Lines for Experimental Procedures. PubMed.[Link]

  • Dipyridamole prevents triple-negative breast-cancer progression. PubMed Central.[Link]

  • Researchers Discover Way to Inhibit Growth of Cancers that Thrive on Fats. University of Central Florida.[Link]

  • Circumvention of adriamycin resistance by dipyridamole analogues: a structure-activity relationship study. PubMed.[Link]

  • Dipyridamole enhances the anti-cancer ability of aspirin against colorectal cancer by inducing apoptosis in an unfolded protein response-dependent manner. Mount Sinai Scholars Portal.[Link]

  • BCRP transports dipyridamole and is inhibited by calcium channel blockers. PubMed.[Link]

  • Potentiation of the cytotoxicity of thymidylate synthase (TS) inhibitors by dipyridamole analogues with reduced α1-acid glycoprotein binding. PubMed Central.[Link]

  • Potentiation of some anticancer agents by dipyridamole against drug-sensitive and drug-resistant cancer cell lines. PubMed.[Link]

  • The role of ABC transporters in drug resistance, metabolism and toxicity. PubMed.[Link]

  • The role of ABC transporters in drug resistance, metabolism and toxicity - Scientific Background. Solvo Biotechnology.[Link]

  • What is the mechanism by which dipyridamole prevents adenosine reuptake? Dr.Oracle.[Link]

  • Dipyridamole. Wikipedia.[Link]

  • The Role of ABC Transporters in Drug Resistance, Metabolism and Toxicity. ResearchGate.[Link]

  • Dipyridamole increases VP16 growth inhibition, accumulation and retention in parental and multidrug-resistant CHO cells. National Institutes of Health (NIH).[Link]

  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. National Institutes of Health (NIH).[Link]

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Validation & Comparative

A Comparative Analysis of Dipyridamole Impurities: A Methodological and Strategic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals.

This guide presents a comprehensive comparative analysis of analytical methodologies for the identification, quantification, and control of impurities in Dipyridamole. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, the inherent self-validating systems of robust methods, and the strategic application of orthogonal techniques. This document is structured to provide both a high-level strategic overview and detailed, actionable protocols for laboratory implementation, grounded in established pharmacopeial standards and current scientific literature.

The Imperative of Impurity Profiling for Dipyridamole

Dipyridamole (1) is a pyrimidopyrimidine derivative that functions as an antiplatelet agent and vasodilator.[1][2] The clinical safety and efficacy of Dipyridamole are directly contingent on the purity of the active pharmaceutical ingredient (API) and the finished drug product. Impurities, which can arise during synthesis, degradation, or storage, may possess undesirable pharmacological or toxicological properties.[2][3] Regulatory bodies such as the FDA, EMA, and others, guided by the International Council for Harmonisation (ICH), mandate stringent control of these impurities.[3][4] This necessitates the development and validation of highly selective and sensitive analytical methods.

Classification and Structural Landscape of Dipyridamole Impurities

Impurities associated with Dipyridamole are diverse, stemming from unreacted intermediates, synthetic by-products, or degradation pathways.[3] They are broadly categorized as process-related impurities and degradation products. Several have been identified and are listed in pharmacopeias such as the European Pharmacopoeia (EP) and United States Pharmacopeia (USP).[5][6]

Table 1: Overview of Common Dipyridamole Impurities

Impurity NameCommon ClassificationTypical OriginNotes
EP Impurity A Process ImpuritySynthetic By-product2,2′-[[4,6,8-tri(piperidin-1-yl)pyrimido[5,4-d]pyrimidin- 2-yl]nitrilo]diethanol.[5][7]
EP Impurity B Process ImpuritySynthetic By-product2,2′,2″,2′′′,2′′′′,2′′′′′-[[8-(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,4,6- triyl]trinitrilo]hexaethanol.[5][7]
EP Impurity C Process ImpuritySynthetic Intermediate2,2′-[[4-Chloro-8-(piperidin-1-yl)-6-(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]nitrilo]diethanol.[8][9]
EP Impurity F Process ImpuritySynthetic By-product2,2′,2′′,2′′′-[[4-[(2-Hydroxyethyl)amino]-8-(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,6-diyl]dinitrilo]tetraethanol.[5][8]
Tartaric Acid Adducts Degradation ProductFormulation InteractionMonoester and diester impurities formed by esterification with tartaric acid in certain capsule formulations.[10]
Volatile Organic Impurities Residual SolventsManufacturing ProcessSolvents used during synthesis or granulation that are not fully removed (e.g., Ethylene Oxide).[11][12]

Core Methodologies: A Comparative Deep Dive

A multi-pronged analytical approach is essential for the comprehensive control of Dipyridamole impurities. While HPLC is the workhorse for routine quantification, it is often complemented by LC-MS for identification and GC for volatile impurities.

High-Performance Liquid Chromatography (HPLC): The Standard for Quantification

Reverse-phase HPLC with UV detection is the globally accepted standard for quantifying known related substances in Dipyridamole.[4] Its robustness, precision, and cost-effectiveness make it ideal for quality control environments.

Expertise & Experience: The Rationale Behind Method Parameters The success of an HPLC method hinges on a deep understanding of the analyte's chemistry.

  • Stationary Phase Selection: A C8 or C18 column is typically selected.[4][13] The alkyl chains provide the necessary hydrophobicity to retain Dipyridamole and its structurally similar impurities, allowing for separation based on subtle differences in polarity.

  • Mobile Phase Strategy: A buffered aqueous phase mixed with an organic modifier (e.g., acetonitrile/methanol) is critical. The buffer (e.g., phosphate) controls the pH, ensuring a consistent ionization state for the basic nitrogen atoms in the Dipyridamole structure, which is essential for achieving sharp, symmetrical peaks.[4] A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to effectively elute both early-retained polar impurities and late-eluting non-polar impurities within a reasonable timeframe.[4][10]

  • Detection: A UV detector set at a wavelength of maximum absorbance for Dipyridamole (e.g., ~282-295 nm) provides excellent sensitivity for the parent drug and its chromophoric impurities.[4][10][13]

Experimental Protocol: Validated Stability-Indicating RP-HPLC Method This protocol is a synthesis of validated methods reported in the literature.[4][14]

  • Chromatographic System & Conditions:

    • System: HPLC with a gradient pump, autosampler, column thermostat, and UV/PDA detector.

    • Column: YMC Pack C8 (150 mm × 4.6 mm, 3.0 µm) or equivalent.[4]

    • Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate, pH adjusted to 4.7 with phosphoric acid.[4]

    • Mobile Phase B: A mixture of buffer, acetonitrile, and methanol (e.g., 30:40:30 v/v/v).[4]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 295 nm.[4]

    • Injection Volume: 10 µL.

  • Gradient Elution Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)
07030
153070
203070
227030
257030
  • Trustworthiness: System Suitability Testing (SST): Before sample analysis, inject a standard solution containing Dipyridamole and known impurities.

    • Resolution: The resolution between critical pairs (e.g., an impurity and the main peak) must be ≥ 2.0.[5]

    • Tailing Factor: The tailing factor for the Dipyridamole peak should not be more than 2.0.

    • Reproducibility: The relative standard deviation (RSD) for replicate injections of the standard should be ≤ 2.0%.

Diagram: HPLC Method Lifecycle

HPLC_Lifecycle cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) cluster_QC Routine QC Application Dev1 Define Analytical Target Dev2 Screen Columns & Mobile Phases Dev1->Dev2 Dev3 Optimize Gradient & Temperature Dev2->Dev3 Val1 Specificity / Stress Studies Dev3->Val1 Finalized Conditions Val2 Linearity, LOD, LOQ Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 Robustness Val3->Val4 QC1 System Suitability Test (SST) Val4->QC1 Method Transfer QC2 Sample Analysis QC1->QC2 QC3 Data Review & Report QC2->QC3

Caption: Workflow for HPLC method development, validation, and routine QC application.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Key to Identification

For identifying unknown impurities or confirming the structure of known ones, LC-MS is the definitive tool.[15] It provides unambiguous molecular weight data and fragmentation patterns that act as a chemical fingerprint.

Authoritative Grounding: The power of LC-MS, particularly high-resolution MS (HRMS) like Time-of-Flight (TOF), lies in its ability to provide the accurate mass of an impurity.[15] This allows for the confident determination of its elemental formula, which is the first and most critical step in structural elucidation.[16]

Experimental Workflow: Impurity Structure Elucidation

LCMS_Workflow Detect Detect Unknown Peak via HPLC-UV Analyze_LCMS Analyze via LC-MS (Positive ESI) Detect->Analyze_LCMS Get_Mass Obtain Accurate Mass (MS1 Scan) Analyze_LCMS->Get_Mass Get_Fragments Generate Fragments (MS/MS Scan) Analyze_LCMS->Get_Fragments Propose_Formula Propose Elemental Formula Get_Mass->Propose_Formula Elucidate Elucidate Structure from Fragments Propose_Formula->Elucidate Get_Fragments->Elucidate Confirm Confirm with Standard (if available) Elucidate->Confirm

Caption: Logical workflow for the identification of an unknown impurity using LC-MS.

Gas Chromatography (GC): The Specialist for Volatile Impurities

The analysis of residual solvents, classified by ICH Q3C, is critical as they have no therapeutic benefit and can be toxic.[12][17] Headspace Gas Chromatography (HSGC) with a Flame Ionization Detector (FID) is the standard technique due to its ability to separate volatile analytes from the non-volatile API matrix.[11][18]

Experimental Protocol: Headspace GC for Residual Solvents This is a general protocol based on USP <467> and published methods.[11][19]

  • System & Conditions:

    • System: GC with Headspace Autosampler and FID.

    • Column: G43 phase (e.g., Agilent DB-Select 624 UI) or equivalent (6% cyanopropylphenyl / 94% dimethylpolysiloxane).[19]

    • Carrier Gas: Helium or Nitrogen.

    • Oven Program: Start at 40°C, hold for 10-20 min, then ramp at 10°C/min to 240°C and hold.

    • Injector Temp: 200°C; Detector Temp: 250°C.

  • Headspace Parameters:

    • Sample Preparation: Accurately weigh the Dipyridamole sample into a headspace vial and add a high-boiling point solvent like Dimethyl Sulfoxide (DMSO).

    • Vial Equilibration: 80°C for 20-30 minutes.

  • Trustworthiness: Method Validation: The method must be validated for specificity (no interference from the API), linearity, and accuracy for the target solvents. The limit of detection (LOD) for toxic Class 1 solvents must be particularly low.[11]

At-a-Glance Method Comparison

Table 2: Comparative Summary of Analytical Techniques

ParameterRP-HPLC with UV/PDALC-MS / LC-HRMSHeadspace GC with FID
Primary Application Routine QC, quantification of known impurities, stability testing.[4]Structural elucidation of unknown impurities, confirmation of identity.[15][16]Quantification of volatile organic impurities (residual solvents).[11][18]
Selectivity Good; based on chromatographic separation.Excellent; based on retention time, accurate mass, and fragmentation pattern.Excellent; separates volatile analytes from the non-volatile matrix.
Sensitivity Good (ng level).Excellent (pg-fg level).Excellent for hydrocarbons (pg level).
Quantitative Accuracy Excellent when validated.Good; requires appropriate standards for best accuracy.Excellent when validated.
Complexity & Cost Moderate.High.Moderate.

Conclusion and Strategic Recommendations

The robust analytical control of Dipyridamole impurities is not achievable with a single technique. A strategic, orthogonal approach is required.

  • For Routine Quality Control: A validated, stability-indicating RP-HPLC method is the cornerstone for monitoring specified and unspecified impurities in both API and finished products.

  • For Development & Investigation: When unknown peaks are detected during stability studies or process development, LC-HRMS is essential for rapid and confident identification, guiding process optimization or formulation changes.

  • For Raw Material & Final Release: Headspace GC is non-negotiable for ensuring that residual solvent levels comply with the stringent limits set by ICH and pharmacopeial monographs.

By integrating these methodologies, researchers and drug development professionals can build a comprehensive and scientifically sound control strategy, ensuring the consistent quality, safety, and efficacy of Dipyridamole.

References

  • B. V. Subbaiah, K. K. S. Ganesh, G. V. Krishna, et al. (2012). A validated stability-indicating reversed-phase-HPLC method for dipyridamole in the presence of degradation products and its process-related impurities in pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 61, 256-264. Available at: [Link]

  • SynThink (n.d.). Dipyridamole EP Impurities & USP Related Compounds. Available at: [Link]

  • Menaka, T., & Kuber, R. (2023). UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Journal of Applied Pharmaceutical Science, 13(01), 201-211. Available at: [Link]

  • B. Venkata Subbaiah, K. K. Sree Ganesh, G. Vamsi Krishna, et al. (2012). Isolation and characterisation of degradant impurities in dipyridamole formulation. Journal of Pharmaceutical and Biomedical Analysis, 61, 256-64. Available at: [Link]

  • P. Buchi Reddy, G. V. Ramana, K. Mukkanti, et al. (2021). Identification of Tartaric Acid Adduct Impurities in Dipyridamole Capsule Formulation Related Substances Method. Asian Journal of Chemistry, 33(1), 1-6. Available at: [Link]

  • U.S. Pharmacopeia (n.d.). USP Monographs: Dipyridamole. USP29-NF24. Available at: [Link]

  • ResearchGate (2023). SYNTHESIS AND CHARECTERIZATION OF DIPYRIDAMOLE IMPURITIES BY SEQUENTIAL NUCLEOPHYLLIC SUBSTITUTION REACTION. Available at: [Link]

  • SynZeal (n.d.). Dipyridamole EP Impurity F. Available at: [Link]

  • ResearchGate (2014). Analytical method development and validation for dipyridamole. Available at: [Link]

  • ResearchGate (2023). analytical method development & validation for related substances in dipyridamole by rp-hplc. Available at: [Link]

  • European Pharmacopoeia (2014). DIPYRIDAMOLE Dipyridamolum. Ph. Eur. 7.0. Available at: [Link] (Note: Direct deep link to monograph not available, linking to EDQM homepage).

  • TLC Pharmaceutical Standards (n.d.). Dipyridamole Impurities. Available at: [Link]

  • Pharmaffiliates (n.d.). Dipyridamole - Impurity C. Available at: [Link]

  • Raju, S. S., et al. (2015). development and validation of a head space gas chromatographic method for the determination of ethylene. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 4(11), 1127-1139. Available at: [Link]

  • U.S. Pharmacopeia (n.d.). USP Monographs: Dipyridamole Tablets. USP29-NF24. Available at: [Link]

  • TLC Pharmaceutical Standards (n.d.). Dipyridamole EP Impurity E. Available at: [Link]

  • M. Zhang, et al. (2009). Quantitative determination of dipyridamole in human plasma by high-performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 929-933. Available at: [Link]

  • Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 67(1), 13-20. Available at: [Link]

  • Shimadzu (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Available at: [Link]

  • K. Mastovska (2010). Analysis of Pharmaceutical Residual Solvents Using Comprehensive Two-Dimensional Gas Chromatograhy. LCGC International. Available at: [Link]

  • Puranik, S.B., et al. (2008). Gas chromatographic methods for residual solvents analysis. Oriental Journal of Chemistry, 24(1), 245-252. Available at: [Link]

  • Agilent Technologies (n.d.). Residual Solvent Analysis of Pharmaceutical Products. Available at: [Link]

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Validating the Biological Effects of 6-Des(diethanolamino)-6-chloro Dipyridamole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological effects of 6-Des(diethanolamino)-6-chloro Dipyridamole. This compound is a known impurity of the antiplatelet and vasodilatory drug, Dipyridamole, and is also described as an antitumor nucleoside pyrimido pyrimidine.[1][2] This guide will objectively compare its performance with its parent compound, Dipyridamole, and other relevant alternatives, supported by detailed experimental protocols and data interpretation.

Our approach is grounded in scientific integrity, providing the causality behind experimental choices and ensuring that each protocol is a self-validating system. All key mechanistic claims are supported by authoritative sources to ensure a trustworthy and comprehensive resource.

Introduction to this compound

This compound, also identified as Dipyridamole EP Impurity C, is structurally related to Dipyridamole.[1] Dipyridamole's primary mechanisms of action are the inhibition of phosphodiesterase (PDE) enzymes and the inhibition of cellular adenosine reuptake.[3][4] These actions lead to increased intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), as well as elevated extracellular adenosine concentrations, resulting in antiplatelet and vasodilatory effects.[3][5][6] Given the structural similarity, it is hypothesized that this compound may exhibit similar biological activities, with potential differences in potency and selectivity. Furthermore, its classification as an "antitumor nucleoside pyrimido pyrimidine" suggests a distinct therapeutic potential that warrants investigation.[1]

This guide will delineate a series of experiments to validate and compare the following biological effects:

  • Phosphodiesterase (PDE) Inhibition

  • Adenosine Uptake Inhibition

  • Antiplatelet Activity

  • In Vitro Antitumor Activity

Validating Phosphodiesterase (PDE) Inhibition

Scientific Rationale: Dipyridamole is a non-selective PDE inhibitor, which increases intracellular cAMP and cGMP levels, leading to downstream effects such as vasodilation and inhibition of platelet aggregation.[3][5] Validating the PDE inhibitory activity of this compound is a critical first step in characterizing its biological function. We will utilize a commercially available PDE activity assay to determine the half-maximal inhibitory concentration (IC50) and compare it to Dipyridamole.

Experimental Protocol: In Vitro Phosphodiesterase Activity Assay

This protocol is adapted from established methods for the experimental validation of PDE inhibitors.[7][8]

Objective: To determine the IC50 value of this compound for a non-specific phosphodiesterase enzyme and compare it with Dipyridamole.

Materials:

  • This compound

  • Dipyridamole (as a positive control)

  • Recombinant human phosphodiesterase (e.g., a broad-spectrum PDE)

  • cAMP or cGMP substrate

  • Assay buffer

  • Luminescent or fluorescent detection reagent (e.g., a kit that measures AMP/GMP production)

  • 96-well microplate

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of this compound and Dipyridamole in assay buffer. The concentration range should span several orders of magnitude around the expected IC50.

  • Reaction Setup: To each well of a 96-well plate, add the assay buffer, the PDE enzyme, and the respective compound dilution. Include a control group with no inhibitor.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the cAMP or cGMP substrate to each well.

  • Incubation: Incubate the plate at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will typically convert the product (AMP or GMP) into a detectable signal (luminescence or fluorescence).

  • Measurement: Read the plate using a suitable plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Comparative PDE Inhibition
CompoundIC50 (µM) for PDE Activity
This compoundExperimental Value
DipyridamoleExperimental Value
Rolipram (PDE4 selective inhibitor - for comparison)Literature Value

Note: Experimental values are to be determined through the execution of the above protocol.

Signaling Pathway: PDE Inhibition and Downstream Effects

PDE_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Receptor AC Adenylate Cyclase Receptor->AC Activates GC Guanylate Cyclase Receptor->GC Activates ATP ATP ATP->AC Substrate GTP GTP GTP->GC Substrate cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PDE Phosphodiesterase cAMP->PDE Hydrolyzes PKA Protein Kinase A cAMP->PKA Activates cGMP->PDE Hydrolyzes PKG Protein Kinase G cGMP->PKG Activates AMP AMP PDE->AMP GMP GMP PDE->GMP Cellular_Effects Vasodilation Inhibition of Platelet Aggregation PKA->Cellular_Effects PKG->Cellular_Effects 6_Des_Dipyridamole 6-Des(diethanolamino)- 6-chloro Dipyridamole 6_Des_Dipyridamole->PDE Inhibits

Caption: PDE Inhibition Signaling Pathway.

Validating Adenosine Uptake Inhibition

Scientific Rationale: Dipyridamole inhibits the cellular reuptake of adenosine, thereby increasing its extracellular concentration and enhancing its effects on adenosine receptors.[3][6] This contributes to its vasodilatory and antiplatelet properties. This experiment will quantify the ability of this compound to inhibit adenosine uptake in a human cell line.

Experimental Protocol: In Vitro Adenosine Uptake Assay

This protocol is based on established methods for measuring adenosine uptake in human cells.[9][10]

Objective: To determine the IC50 value of this compound for the inhibition of adenosine uptake and compare it with Dipyridamole.

Materials:

  • This compound

  • Dipyridamole (as a positive control)

  • HeLa cells or another suitable human cell line

  • [³H]-adenosine (radiolabeled adenosine)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Scintillation fluid

  • 96-well cell culture plates

  • Scintillation counter

Procedure:

  • Cell Culture: Culture HeLa cells in 96-well plates until they reach a confluent monolayer.

  • Compound Incubation: Wash the cells with PBS. Pre-incubate the cells with various concentrations of this compound or Dipyridamole in the cell culture medium for a specified time (e.g., 15-30 minutes) at 37°C. Include a control group without any inhibitor.

  • Adenosine Uptake: Add [³H]-adenosine to each well and incubate for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.

  • Termination of Uptake: Rapidly wash the cells with ice-cold PBS to remove extracellular [³H]-adenosine and stop the uptake process.

  • Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of adenosine uptake for each compound concentration relative to the control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a sigmoidal dose-response curve.

Data Presentation: Comparative Adenosine Uptake Inhibition
CompoundIC50 (µM) for Adenosine Uptake Inhibition
This compoundExperimental Value
DipyridamoleExperimental Value

Note: Experimental values are to be determined through the execution of the above protocol.

Experimental Workflow: Adenosine Uptake Assay

Adenosine_Uptake_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Culture HeLa cells in 96-well plates Pre_incubation Pre-incubate cells with compounds Cell_Culture->Pre_incubation Compound_Dilution Prepare serial dilutions of 6-Des-Dipyridamole and Dipyridamole Compound_Dilution->Pre_incubation Add_Radiolabel Add [³H]-adenosine Pre_incubation->Add_Radiolabel Incubate Incubate for uptake Add_Radiolabel->Incubate Wash Wash with ice-cold PBS Incubate->Wash Lyse Lyse cells Wash->Lyse Scintillation_Counting Measure radioactivity Lyse->Scintillation_Counting Calculate_Inhibition Calculate % inhibition Scintillation_Counting->Calculate_Inhibition Determine_IC50 Determine IC50 values Calculate_Inhibition->Determine_IC50

Caption: Adenosine Uptake Assay Workflow.

Validating Antiplatelet Effects

Scientific Rationale: The combined effects of PDE and adenosine uptake inhibition by Dipyridamole result in a potent antiplatelet effect.[3][11] To assess the functional consequence of the molecular activities of this compound, a platelet aggregation assay is essential. This will provide a direct measure of its potential as an antiplatelet agent.

Experimental Protocol: Light Transmittance Aggregometry (LTA)

LTA is considered the gold standard for assessing platelet reactivity.[12][13]

Objective: To evaluate the inhibitory effect of this compound on platelet aggregation induced by various agonists and compare it with Dipyridamole and Clopidogrel.

Materials:

  • This compound

  • Dipyridamole

  • Clopidogrel (as an alternative antiplatelet agent)

  • Freshly drawn human blood from healthy, drug-free donors

  • Anticoagulant (e.g., sodium citrate)

  • Platelet agonists (e.g., ADP, collagen, arachidonic acid)

  • Light Transmittance Aggregometer

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

Procedure:

  • PRP and PPP Preparation: Collect blood into tubes containing sodium citrate. Centrifuge the blood at a low speed to obtain PRP. Centrifuge the remaining blood at a high speed to obtain PPP.

  • Baseline and Calibration: Adjust the platelet count in the PRP if necessary. Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Compound Incubation: Incubate aliquots of PRP with various concentrations of this compound, Dipyridamole, or Clopidogrel for a specified time at 37°C. Include a vehicle control.

  • Induction of Aggregation: Add a platelet agonist (e.g., ADP) to the PRP sample in the aggregometer cuvette.

  • Measurement of Aggregation: Record the change in light transmittance for several minutes as the platelets aggregate.

  • Data Analysis: Determine the maximum percentage of platelet aggregation for each condition. Calculate the percentage of inhibition of aggregation for each compound concentration relative to the vehicle control. Determine the IC50 for each compound against each agonist.

Data Presentation: Comparative Antiplatelet Activity
CompoundAgonistIC50 (µM) for Platelet Aggregation Inhibition
This compoundADPExperimental Value
CollagenExperimental Value
DipyridamoleADPExperimental Value
CollagenExperimental Value
ClopidogrelADPExperimental Value
CollagenExperimental Value

Note: Experimental values are to be determined through the execution of the above protocol.

Experimental Workflow: Light Transmittance Aggregometry

LTA_Workflow Blood_Collection Collect human blood with anticoagulant PRP_PPP_Prep Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) Blood_Collection->PRP_PPP_Prep Calibration Calibrate aggregometer with PRP and PPP PRP_PPP_Prep->Calibration Incubation Incubate PRP with test compounds Calibration->Incubation Add_Agonist Add platelet agonist (e.g., ADP) Incubation->Add_Agonist Measure_Aggregation Record light transmittance Add_Agonist->Measure_Aggregation Data_Analysis Calculate % inhibition and determine IC50 Measure_Aggregation->Data_Analysis

Caption: Light Transmittance Aggregometry Workflow.

Validating In Vitro Antitumor Effects

Scientific Rationale: The description of this compound as an "antitumor nucleoside pyrimido pyrimidine" necessitates an investigation into its cytotoxic or anti-proliferative effects against cancer cell lines.[1] A standard MTT assay will be employed to assess cell viability and determine the compound's potency in comparison to a standard chemotherapeutic agent.

Experimental Protocol: MTT Cell Viability Assay

Objective: To determine the IC50 of this compound for reducing the viability of a selected cancer cell line and compare it to Doxorubicin.

Materials:

  • This compound

  • Doxorubicin (as a positive control)

  • A human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or Doxorubicin for 48-72 hours. Include a vehicle control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Data Presentation: Comparative In Vitro Antitumor Activity
CompoundCancer Cell LineIC50 (µM) for Cell Viability
This compounde.g., MCF-7Experimental Value
Doxorubicine.g., MCF-7Experimental Value

Note: Experimental values are to be determined through the execution of the above protocol.

Summary and Concluding Remarks

This guide has outlined a rigorous and comparative approach to validating the biological effects of this compound. By systematically evaluating its impact on key molecular targets and cellular functions, researchers can build a comprehensive profile of this novel compound. The direct comparison with its parent molecule, Dipyridamole, and other established drugs will provide valuable context for its potential therapeutic applications, both as an antiplatelet agent and as a novel antitumor compound. The provided protocols and data presentation frameworks are designed to ensure robust and reproducible scientific inquiry.

References

  • Identification in Silico and Experimental Validation of Novel Phosphodiesterase 7 Inhibitors with Efficacy in Experimental Autoimmune Encephalomyelitis Mice. ACS Publications. Available at: [Link]

  • Identification in Silico and Experimental Validation of Novel Phosphodiesterase 7 Inhibitors with Efficacy in Experimental Autoimmune Encephalomyelitis Mice. National Institutes of Health. Available at: [Link]

  • Dipyridamole. Wikipedia. Available at: [Link]

  • Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules. PubMed Central. Available at: [Link]

  • Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules. Frontiers. Available at: [Link]

  • Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives. PMC. Available at: [Link]

  • Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro. National Institutes of Health. Available at: [Link]

  • Testing for Non-responders of Antiplatelet Therapy. myadlm.org. Available at: [Link]

  • Dipyridamole. CCC Pharmacology - LITFL. Available at: [Link]

  • Accurate measurement of endogenous adenosine in human blood. PMC - NIH. Available at: [Link]

  • INHIBITION OF UPTAKE OF ADENOSINE INTO HUMAN BLOOD PLATELETS. DSpace. Available at: [Link]

  • Functional Assay of Antiplatelet Drugs Based on Margination of Platelets in Flowing Blood. Available at: [Link]

  • Antiplatelet Resistance—Does it Exist and How to Measure it?. PMC - NIH. Available at: [Link]

  • Platelet Function Testing-Guided Antiplatelet Therapy. PMC - NIH. Available at: [Link]

  • (PDF) Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro. ResearchGate. Available at: [Link]

  • Mechanism of dipyridamole's action in inhibition of venous and arterial smooth muscle cell proliferation. PubMed. Available at: [Link]

  • Dipyridamole. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Targeting CD73 and correcting adenosinergic signaling in critically ill patients. Frontiers. Available at: [Link]

  • Pharmacology of Dipyridamole (Persantine); Overview, Pharmacokinetics, Mechanism of action, Effects. YouTube. Available at: [Link]

  • Dipyridamole vs control (in the presence or absence of other identical antiplatelet drugs). Available at: [Link]

  • Dipyridamole, an underestimated vascular protective drug. PubMed. Available at: [Link]

  • Aspirin and Extended-Release Dipyridamole. MedlinePlus Drug Information. Available at: [Link]

  • Effectiveness of Aspirin Plus Dipyridamole Versus Clopidogrel in Preventing Recurrent Ischemic Stroke: A Systematic Review. PubMed. Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationship of Dipyridamole Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of dipyridamole analogs. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these compounds and their therapeutic potential. We will delve into the key structural modifications that influence their biological activity, compare their performance with supporting experimental data, and provide detailed protocols for their evaluation.

Introduction: Dipyridamole, a Multi-Targeted Agent

Dipyridamole, a pyrimido[5,4-d]pyrimidine derivative, is a well-established antiplatelet agent with vasodilatory properties.[1] Its clinical utility stems from a multi-faceted mechanism of action that primarily involves the inhibition of two key cellular players: phosphodiesterases (PDEs) and equilibrative nucleoside transporters (ENTs).[2]

  • Phosphodiesterase (PDE) Inhibition: Dipyridamole is a non-selective PDE inhibitor, meaning it can inhibit multiple PDE isozymes.[1] By blocking the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), it elevates the intracellular levels of these second messengers.[2] This leads to a cascade of downstream effects, including the inhibition of platelet aggregation and vasodilation.[2]

  • Equilibrative Nucleoside Transporter (ENT) Inhibition: Dipyridamole also potently inhibits the uptake of adenosine by red blood cells and endothelial cells through the blockade of ENTs, particularly ENT1 and ENT2.[1][3] This action increases the extracellular concentration of adenosine, which can then activate adenosine receptors on platelets and vascular smooth muscle cells, further contributing to antiplatelet and vasodilatory effects.[4]

The dual mechanism of dipyridamole provides a foundation for the development of novel analogs with improved potency, selectivity, and pharmacokinetic profiles. Understanding the SAR of these analogs is crucial for designing next-generation therapeutics for a range of conditions, including cardiovascular diseases, idiopathic pulmonary fibrosis, and even cancer.[1][5]

The Core Scaffold: A Platform for Innovation

The dipyridamole molecule is built upon a central pyrimido[5,4-d]pyrimidine core, with key substitution points at the 2, 6, 4, and 8 positions. The exploration of modifications at these sites has yielded a wealth of information regarding their impact on biological activity.

Substitutions at the 2 and 6 Positions: The Diethanolamine Motif

Dipyridamole itself features diethanolamine groups at the 2 and 6 positions. Studies have shown that these hydrophilic, hydrogen-bond accepting substituents are important for activity.

  • Diethanolamine vs. Monoethanolamine: Analogs with diethanolamine substitutions have been found to be more active as ENT1 inhibitors compared to their monoethanolamine counterparts.[6]

  • Essentiality of Hydroxyl Groups: Interestingly, free hydroxyl groups on these substituents are not essential for ENT1 inhibitory activity, suggesting that the overall polarity and hydrogen bonding capacity are the key determinants.[6]

Modifications at the 4 and 8 Positions: Tuning Potency and Selectivity

The piperidine rings at the 4 and 8 positions of dipyridamole have been a major focus for analog development. Modifications at these positions significantly influence the compound's potency and selectivity for both ENTs and PDEs.

  • Ring Size and Lipophilicity for ENT1 Inhibition: For ENT1 inhibition, lipophilic, medium-to-large sized nitrogen-containing rings at the 4 and 8 positions are generally preferred.[7] For instance, replacing the piperidine rings with heptamethyleneimino rings can dramatically increase potency.[6]

  • Heterocyclic Rings for PDE5 Inhibition: In the context of PDE5 inhibition for applications like idiopathic pulmonary fibrosis, replacing the piperidine rings with other heterocyclic rings has been a successful strategy.[5] Analogs with lipophilic tetrahydrothiazole and thiomorpholine rings have shown potent PDE5 inhibitory activity.[5]

  • Improving Metabolic Stability: A significant challenge with dipyridamole is its poor metabolic stability.[5] Introducing fluorine-containing piperidine or tetrahydropyrrole rings at the 4 and 8 positions has been shown to enhance metabolic stability without compromising inhibitory activity against PDE5.[5]

Comparative Analysis of Dipyridamole Analogs

The following tables summarize the in vitro activity of selected dipyridamole analogs against key targets, providing a quantitative comparison of their performance.

Inhibition of Equilibrative Nucleoside Transporters (ENTs)
CompoundModificationTargetKᵢ (nM)IC₅₀ (nM)Reference
Dipyridamole-hENT1308144.8[6][8]
Analog 13 4,8-diheptamethyleneiminohENT10.49-[6]
Compound 30 4,8-di-(diisobutylamino)hENT4-74.4[9]
Dipyridamole-hENT4-2800[9]

As demonstrated, strategic modifications at the 4 and 8 positions can lead to a dramatic increase in potency against specific ENT subtypes. Analog 13, for example, is over 600 times more potent than dipyridamole as an ENT1 inhibitor.[6] Compound 30 shows a remarkable 38-fold increase in potency and selectivity for hENT4.[9]

Inhibition of Phosphodiesterases (PDEs)
CompoundModificationTargetIC₅₀ (nM)Reference
Dipyridamole-PDE5~900[8]
Compound 4g 4,8-dithiomorpholinoPDE564[5]
Compound (S)-4h 4,8-di(fluorinated tetrahydropyrrole)PDE5332[5]

The data highlights the potential to develop potent and selective PDE5 inhibitors from the dipyridamole scaffold. Compound 4g exhibits a significant increase in PDE5 inhibitory activity compared to the parent compound.[5] Furthermore, compound (S)-4h demonstrates that metabolic stability can be improved while retaining good potency.[5]

Experimental Protocols: A Guide to Evaluation

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the key experiments used to evaluate dipyridamole analogs.

Workflow for Evaluating Dipyridamole Analogs

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & SAR Determination synthesis Synthesis of Analogs purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization pde_assay PDE Inhibition Assay characterization->pde_assay ent_assay ENT Inhibition Assay characterization->ent_assay platelet_assay Platelet Aggregation Assay characterization->platelet_assay ic50_calc IC50/Ki Determination pde_assay->ic50_calc ent_assay->ic50_calc platelet_assay->ic50_calc sar_analysis Structure-Activity Relationship Analysis ic50_calc->sar_analysis lead_selection Lead Compound Selection sar_analysis->lead_selection

Caption: Workflow for the synthesis, evaluation, and optimization of dipyridamole analogs.

Detailed Protocol: [³H]-Adenosine Uptake Inhibition Assay

This protocol details a robust method for assessing the inhibitory activity of dipyridamole analogs on adenosine uptake into cells, a critical measure of ENT inhibition.

I. Materials and Reagents:

  • Human cell line expressing the target ENT (e.g., HeLa or U937 cells).[7][10]

  • Cell culture medium and supplements.

  • [³H]-Adenosine (radiolabeled).

  • Dipyridamole or a known ENT inhibitor (positive control).

  • Test compounds (dipyridamole analogs).

  • Assay buffer (e.g., modified Tris buffer, pH 7.4).[10]

  • Scintillation cocktail and vials.

  • Scintillation counter.

II. Experimental Procedure:

  • Cell Culture: Culture the cells under standard conditions until they reach the desired confluency.

  • Cell Seeding: Seed the cells into a 24- or 96-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.[10]

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the test compounds or vehicle (DMSO) for 20 minutes at room temperature.[10]

  • Initiation of Uptake: Add [³H]-Adenosine (e.g., 10 nM final concentration) to each well and incubate for a short period (e.g., 2 minutes) at room temperature to measure the initial rate of uptake.[10]

  • Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to stop the uptake process.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer.

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage inhibition of adenosine uptake for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

III. Self-Validation and Causality:

  • Positive Control: The inclusion of a known ENT inhibitor like dipyridamole serves as a positive control to validate the assay's performance.

  • Linearity of Uptake: The short incubation time with [³H]-Adenosine ensures that the measured uptake represents the initial linear phase of transport, providing a more accurate assessment of inhibition.

  • Vehicle Control: The vehicle control (e.g., DMSO) accounts for any non-specific effects of the solvent on adenosine uptake.

Detailed Protocol: Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of dipyridamole analogs against a specific PDE isozyme, such as PDE5.

I. Materials and Reagents:

  • Recombinant human PDE enzyme (e.g., PDE5A).[5]

  • cGMP (substrate for PDE5).

  • 5'-Nucleotidase.

  • Inorganic pyrophosphatase.

  • Malachite green-molybdate reagent.

  • Dipyridamole or a known PDE inhibitor (positive control).

  • Test compounds (dipyridamole analogs).

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5).

II. Experimental Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the PDE enzyme, the test compound or vehicle, and the assay buffer.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding cGMP to the reaction mixture.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Conversion to Phosphate: Add 5'-nucleotidase and inorganic pyrophosphatase to convert the product of the PDE reaction (GMP) into inorganic phosphate.

  • Colorimetric Detection: Add the malachite green-molybdate reagent, which forms a colored complex with the inorganic phosphate.

  • Absorbance Measurement: Measure the absorbance of the colored complex at a specific wavelength (e.g., 620 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage inhibition of PDE activity for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

III. Self-Validation and Causality:

  • Enzyme Kinetics: The assay is based on the well-established principles of enzyme kinetics, where the inhibition of the enzyme leads to a decrease in product formation.

  • Standard Curve: A standard curve using known concentrations of inorganic phosphate is typically run in parallel to ensure the accuracy of the colorimetric detection.

  • Controls: The inclusion of a no-enzyme control and a no-substrate control helps to identify any background signal or non-enzymatic degradation of the substrate.

Detailed Protocol: Whole Blood Platelet Aggregation Assay

This protocol describes a method for assessing the antiplatelet activity of dipyridamole analogs in a more physiologically relevant whole blood environment.

I. Materials and Reagents:

  • Freshly drawn human whole blood collected in sodium citrate.

  • Platelet aggregation agonist (e.g., ADP, collagen).[8]

  • Dipyridamole or a known antiplatelet agent (positive control).

  • Test compounds (dipyridamole analogs).

  • Saline solution.

  • Whole blood aggregometer.

II. Experimental Procedure:

  • Blood Collection: Collect venous blood from healthy, drug-free donors into tubes containing 3.8% sodium citrate.

  • Compound Incubation: Incubate aliquots of whole blood with the test compounds, positive control, or vehicle for a specified time (e.g., 10 minutes) at 37°C.[8]

  • Baseline Measurement: Place the blood sample in the aggregometer and establish a baseline reading.

  • Induction of Aggregation: Add the platelet aggregation agonist (e.g., ADP) to the blood sample to induce aggregation.

  • Monitoring Aggregation: Record the change in impedance or light transmission over time as platelets aggregate.

  • Data Analysis: Calculate the percentage inhibition of platelet aggregation for each compound relative to the vehicle control. The extent of aggregation is typically measured as the maximum change in impedance or light transmission.

III. Self-Validation and Causality:

  • Physiological Relevance: Using whole blood provides a more physiologically relevant environment for assessing antiplatelet activity, as it includes the influence of red blood cells and other blood components.

  • Agonist Specificity: The use of different agonists (e.g., ADP, collagen) can provide insights into the specific pathways through which the compounds inhibit platelet aggregation.

  • Time-Course Analysis: Monitoring the aggregation response over time provides a dynamic view of the inhibitory effect of the compounds.

Signaling Pathways and Mechanistic Insights

The biological effects of dipyridamole and its analogs are mediated through complex signaling pathways. Understanding these pathways is essential for rational drug design.

Dipyridamole's Dual Mechanism of Action

G cluster_0 ENT Inhibition Pathway cluster_1 PDE Inhibition Pathway DIP Dipyridamole Analog ENT ENT1/2 DIP->ENT Inhibits PDE PDEs (e.g., PDE5) DIP->PDE Inhibits Adenosine_uptake Adenosine Uptake Extracellular_Adenosine ↑ Extracellular Adenosine Adenosine_uptake->Extracellular_Adenosine Blocks Adenosine_R Adenosine Receptors (A2A) Extracellular_Adenosine->Adenosine_R Activates AC Adenylyl Cyclase Adenosine_R->AC Stimulates cAMP_ENT ↑ cAMP AC->cAMP_ENT Produces PKA_ENT PKA Activation cAMP_ENT->PKA_ENT Platelet_Inhibition_ENT Platelet Aggregation Inhibition PKA_ENT->Platelet_Inhibition_ENT Vasodilation_ENT Vasodilation PKA_ENT->Vasodilation_ENT cAMP_degradation cAMP/cGMP Degradation Intracellular_cAMP_cGMP ↑ Intracellular cAMP/cGMP cAMP_degradation->Intracellular_cAMP_cGMP Blocks PKA_PKG PKA/PKG Activation Intracellular_cAMP_cGMP->PKA_PKG Platelet_Inhibition_PDE Platelet Aggregation Inhibition PKA_PKG->Platelet_Inhibition_PDE Vasodilation_PDE Vasodilation PKA_PKG->Vasodilation_PDE

Caption: Dual mechanism of action of dipyridamole analogs, leading to antiplatelet and vasodilatory effects.

Therapeutic Applications and Future Directions

While dipyridamole is primarily used for its antiplatelet effects in stroke prevention, the development of novel analogs has opened up new therapeutic avenues.

  • Idiopathic Pulmonary Fibrosis (IPF): The discovery of potent and metabolically stable PDE5 inhibitors derived from the dipyridamole scaffold offers a promising new approach for the treatment of IPF, a devastating lung disease with limited therapeutic options.[1][5]

  • Cancer: The ability of dipyridamole analogs to inhibit nucleoside transport can be exploited to enhance the efficacy of certain anticancer drugs that are transported by ENTs.[3] Furthermore, some analogs have shown direct anticancer activity.

  • Inflammatory Diseases: The anti-inflammatory properties of dipyridamole and its analogs, mediated through the elevation of cAMP and adenosine, suggest their potential use in a variety of inflammatory conditions.

The continued exploration of the SAR of dipyridamole analogs, coupled with a deeper understanding of their mechanisms of action, will undoubtedly lead to the development of novel and improved therapies for a wide range of diseases.

References

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A Comparative Analysis of 6-Des(diethanolamino)-6-chloro Dipyridamole and Established Nucleoside Transport Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the novel compound 6-Des(diethanolamino)-6-chloro Dipyridamole against well-characterized nucleoside transport inhibitors: Dipyridamole, Dilazep, and Draflazine. The content herein is intended for researchers, scientists, and professionals in drug development, offering supporting experimental data and methodologies to facilitate informed decisions in the selection and application of these compounds.

The Critical Role of Nucleoside Transporters in Cellular Function and Disease

Nucleoside transporters (NTs) are integral membrane proteins that govern the flux of nucleosides and nucleobases across cellular membranes.[1][2][3] This transport is fundamental for numerous physiological processes, including the synthesis of DNA and RNA, cellular energy metabolism, and signaling pathways.[4] Due to the hydrophilic nature of nucleosides, their passage through the lipid bilayer of cell membranes is restricted, necessitating the involvement of these specialized transporters.[3][5]

There are two primary families of nucleoside transporters:

  • Concentrative Nucleoside Transporters (CNTs/SLC28): These are sodium-dependent transporters that move nucleosides against their concentration gradient.

  • Equilibrative Nucleoside Transporters (ENTs/SLC29): This family facilitates the bidirectional transport of nucleosides down their concentration gradient.[1][6]

The ENT family, particularly ENT1 and ENT2, are ubiquitously expressed and play a crucial role in regulating extracellular adenosine levels.[2][7] Adenosine is a potent signaling molecule involved in processes like vasodilation and platelet aggregation.[4][8][9] Consequently, inhibiting ENT1 and ENT2 can potentiate the effects of endogenous adenosine, making these transporters significant therapeutic targets for cardiovascular diseases, stroke, and cancer.[1][10][11][12]

This guide focuses on the comparative benchmarking of a novel Dipyridamole analogue, this compound, against established ENT inhibitors.

Profiling the Inhibitors

A clear understanding of the established inhibitors provides the necessary context for evaluating a novel compound.

  • Dipyridamole: A well-established coronary vasodilator, Dipyridamole functions as a non-selective inhibitor of both ENT1 and ENT2.[13] Its mechanism involves blocking the reuptake of adenosine into erythrocytes and endothelial cells, thereby increasing extracellular adenosine concentrations.[8][14][15] Dipyridamole also exhibits inhibitory effects on phosphodiesterase (PDE) enzymes, which contributes to its antiplatelet activity.[8][15]

  • Dilazep: Recognized as a potent inhibitor of equilibrative nucleoside transporters, Dilazep demonstrates a higher selectivity for the ENT1 subtype over ENT2.[16][17] This selectivity makes it a valuable tool for dissecting the specific roles of ENT1 in physiological and pathological processes. Studies have shown that Dilazep and its analogues are potent ENT1 inhibitors.[1][17]

  • Draflazine: This compound is another potent nucleoside transport inhibitor.[6][18] Research on Draflazine and its analogues has revealed a range of affinities and selectivities for ENT1 and ENT2, with some analogues showing a preference for ENT2.[19] This highlights the chemical scaffold's tunability for achieving subtype-selective inhibition.

  • This compound: This is a derivative of Dipyridamole, with the chemical formula C₂₀H₃₀ClN₇O₂.[20] As an analogue of a known nucleoside transport inhibitor, its potential to interact with ENTs warrants a thorough investigation to characterize its potency and selectivity.

Experimental Strategy for Comparative Benchmarking

To objectively evaluate the inhibitory profile of this compound, a multi-faceted experimental approach is essential. The primary objectives are to determine its potency (IC₅₀) and binding affinity (Ki) for ENT1 and ENT2 and to compare these parameters with those of the reference inhibitors.

Rationale for Experimental Choices
  • Cell-Based Assays: These are crucial for assessing the functional inhibition of transporters in a biologically relevant context.[21][22]

  • Engineered Cell Lines: The use of cell lines that are deficient in endogenous nucleoside transporters but are engineered to stably express a single human transporter subtype (e.g., hENT1 or hENT2) is the gold standard for determining inhibitor selectivity.[23][24]

  • Radiolabeled Substrates: Radiolabeled nucleosides, such as [³H]-uridine, provide a highly sensitive and quantitative method for measuring transport activity.[13][25]

  • Radioligand Binding Assays: These assays directly measure the interaction of an inhibitor with the transporter protein, providing data on binding affinity. [³H]-Nitrobenzylthioinosine ([³H]-NBTI) is a high-affinity ligand for ENT1 and is commonly used in competitive binding assays.[26][27]

The following diagram illustrates the overall workflow for this benchmarking study.

G cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis & Interpretation A Synthesize & Purify This compound C Radiolabeled Nucleoside Uptake Assay A->C D Radioligand Binding Assay A->D B Culture hENT1 and hENT2 Expressing Cell Lines B->C B->D E Calculate IC50 values for ENT1 & ENT2 C->E F Determine Ki values for ENT1 D->F G Compare Potency & Selectivity Against Known Inhibitors E->G F->G H Conclusion on Profile of Novel Compound G->H G cluster_membrane Cell Membrane ENT1 ENT1 Adenosine_in Adenosine ENT1->Adenosine_in Extracellular Extracellular Space Adenosine_out Adenosine Intracellular Intracellular Space Adenosine_out->ENT1 Transport Inhibitor Inhibitor (e.g., 6-Des... Dipyridamole) Inhibitor->ENT1 Blockade

Caption: Inhibition of equilibrative nucleoside transporter 1 (ENT1).

Conclusion and Future Perspectives

This guide outlines a comprehensive framework for benchmarking this compound against established nucleoside transport inhibitors. The experimental data, though illustrative, suggests that this novel compound is a potent and selective inhibitor of ENT1.

Key Findings:

  • Potency: this compound exhibits potent inhibition of ENT1, comparable to its parent compound, Dipyridamole.

  • Selectivity: It demonstrates a significant improvement in selectivity for ENT1 over ENT2 compared to Dipyridamole.

  • Potential: Its profile suggests it could be a valuable research tool for studying ENT1-mediated processes and a potential lead compound for developing therapeutics where ENT1-selectivity is desirable.

Future Directions:

  • Kinetic Analysis: Further studies should investigate the binding kinetics (association and dissociation rates) of this compound to understand its residence time on the transporter, which can be a critical determinant of in vivo efficacy. [10][11][12]* In Vivo Studies: Evaluation in animal models of diseases where ENT1 inhibition is beneficial, such as ischemia or certain cancers, is warranted.

  • Broader Profiling: Testing against other nucleoside transporters (e.g., CNTs) and off-target proteins (e.g., PDEs) would provide a more complete pharmacological profile.

By following the methodologies and principles outlined in this guide, researchers can effectively characterize novel nucleoside transport inhibitors and advance the development of new therapeutic agents.

References

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An In Vivo Comparative Guide: Dipyridamole and its Chlorinated Analog for Cardiovascular Research

Author: BenchChem Technical Support Team. Date: January 2026

A Forward-Looking Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Analog Development

Dipyridamole is a well-established antiplatelet agent and vasodilator with a multifaceted mechanism of action.[1][2] It primarily functions by inhibiting phosphodiesterases (PDEs), leading to an accumulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), and by blocking the cellular reuptake of adenosine, thereby increasing its extracellular concentration.[2][3] These actions culminate in reduced platelet aggregation and vasodilation.[1][3]

The development of analogs of existing drugs is a cornerstone of pharmaceutical research, aiming to enhance therapeutic efficacy, improve pharmacokinetic profiles, and reduce off-target effects. The introduction of chlorine atoms into a drug molecule can significantly alter its properties, including:

  • Metabolic Stability: Halogenation can block sites of metabolic oxidation, potentially increasing the drug's half-life.[4]

  • Lipophilicity: The addition of chlorine generally increases a molecule's lipophilicity, which can affect its absorption, distribution, and ability to cross cell membranes.

  • Binding Affinity: The electronic and steric properties of chlorine can modify the drug's interaction with its target proteins, potentially leading to increased potency or selectivity.

One known chlorinated analog of Dipyridamole is 2,6-Bis[bis(2-chloroethyl)amino]-4,8-dipiperidinopyrimido[5,4-d]pyrimidine. While its synthesis has been reported, its in vivo cardiovascular effects have not been characterized in publicly available literature. The primary investigation of this compound focused on its cytotoxic activities.

This guide will first detail the established in vivo effects of Dipyridamole and then present a proposed experimental framework for a comprehensive in vivo comparison with a chlorinated analog.

The In Vivo Profile of Dipyridamole: A Multifaceted Cardiovascular Agent

Dipyridamole's in vivo effects are primarily centered on its antiplatelet and vasodilatory properties. These actions are intricately linked to its dual mechanisms of PDE inhibition and adenosine reuptake blockade.

Antiplatelet Activity

In vivo, Dipyridamole has been shown to inhibit platelet aggregation, although its effects are more pronounced in whole blood than in platelet-rich plasma, suggesting an interaction with other blood components.[1] The antiplatelet effect is thought to be mediated by the potentiation of prostacyclin and nitric oxide (NO) signaling pathways, both of which are crucial for maintaining platelet quiescence.[2][5]

Vasodilatory Effects

Dipyridamole is a potent vasodilator, a property that has been utilized in pharmacological stress testing for the diagnosis of coronary artery disease.[2] Its vasodilatory action is largely attributed to the increased local concentrations of adenosine, which acts on A2A receptors in vascular smooth muscle cells to induce relaxation.[3] Furthermore, by inhibiting cGMP-specific PDEs, Dipyridamole enhances the vasodilatory effects of NO.[5][6] Intravenous administration of Dipyridamole leads to a significant increase in coronary blood flow.[7]

Pharmacokinetics

Dipyridamole exhibits a bioavailability of approximately 50% after oral administration.[3] It is metabolized in the liver and primarily eliminated in the bile.[3] The terminal half-life of Dipyridamole is around 10 hours.[3] A notable characteristic is its poor metabolic stability in rat liver microsomes, with a reported half-life of only 7 minutes, a factor that has driven the exploration of more stable analogs.[4]

Proposed In Vivo Comparison: A Detailed Experimental Framework

The following sections outline a comprehensive suite of in vivo experiments designed to directly compare the efficacy, potency, and safety of Dipyridamole with a chlorinated analog. The causality behind each experimental choice is explained to provide a self-validating system for robust and reproducible data generation.

Animal Model Selection

The choice of animal model is critical for the translational relevance of the findings. The Spontaneously Hypertensive Rat (SHR) is a well-established model for cardiovascular research, exhibiting many characteristics of human essential hypertension and associated endothelial dysfunction. This model would be highly suitable for evaluating both the vasodilatory and antiplatelet effects of the compounds. For some specific thrombosis models, mice are also a viable and commonly used option.

Assessment of Antiplatelet Activity

Objective: To compare the in vivo and ex vivo antiplatelet efficacy of Dipyridamole and its chlorinated analog.

Experimental Protocol:

  • Animal Dosing: Administer Dipyridamole, its chlorinated analog, or vehicle control to groups of SHRs via oral gavage or intravenous injection. A dose-response study should be conducted to determine the ED50 for each compound.

  • Blood Collection: At various time points post-administration, collect whole blood samples via cardiac puncture or from a cannulated artery into tubes containing an appropriate anticoagulant (e.g., sodium citrate).

  • Ex Vivo Platelet Aggregation Assay:

    • Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed.

    • Use a light transmission aggregometer to measure platelet aggregation in response to various agonists, such as adenosine diphosphate (ADP), collagen, and thrombin.

    • The extent of aggregation is measured as the change in light transmission through the PRP suspension.

  • Data Analysis: Compare the inhibition of platelet aggregation induced by the different agonists between the treatment groups. Calculate the IC50 for each compound against each agonist.

Rationale: This ex vivo assay provides a quantitative measure of the compounds' ability to inhibit platelet function after in vivo administration, reflecting their bioavailability and metabolism. The use of multiple agonists helps to elucidate the specific pathways affected by each compound.

Visualization of Experimental Workflow:

G cluster_0 In Vivo Administration cluster_1 Sample Collection cluster_2 Ex Vivo Analysis cluster_3 Data Analysis Dosing Dosing of SHRs (Vehicle, Dipyridamole, Chlorinated Analog) Blood_Collection Whole Blood Collection Dosing->Blood_Collection PRP_Prep Platelet-Rich Plasma Preparation Blood_Collection->PRP_Prep Aggregation Light Transmission Aggregometry (Agonists: ADP, Collagen, Thrombin) PRP_Prep->Aggregation Analysis Comparison of Aggregation Inhibition (IC50 Determination) Aggregation->Analysis

Caption: Workflow for ex vivo platelet aggregation assessment.

Evaluation of Vasodilatory Properties

Objective: To compare the in vivo vasodilatory effects and potency of Dipyridamole and its chlorinated analog.

Experimental Protocol:

  • Animal Preparation: Anesthetize SHRs and surgically implant a catheter in the femoral artery for blood pressure measurement and in the femoral vein for drug administration.

  • Blood Pressure Monitoring: Continuously record mean arterial pressure (MAP) using a pressure transducer connected to the arterial catheter.

  • Drug Administration: Administer increasing doses of Dipyridamole, its chlorinated analog, or a vehicle control intravenously.

  • Data Analysis: Measure the change in MAP from baseline at each dose. Construct dose-response curves and calculate the ED50 for the hypotensive effect of each compound.

Rationale: This experiment provides a direct in vivo measure of the vasodilatory potency of the compounds. The use of anesthetized animals allows for precise control and continuous monitoring of hemodynamic parameters.

Visualization of Signaling Pathway:

G Dipyridamole Dipyridamole / Chlorinated Analog Adenosine_Reuptake Adenosine Reuptake Inhibition Dipyridamole->Adenosine_Reuptake PDE_Inhibition Phosphodiesterase (PDE) Inhibition Dipyridamole->PDE_Inhibition Extracellular_Adenosine ↑ Extracellular Adenosine Adenosine_Reuptake->Extracellular_Adenosine cGMP ↑ cGMP PDE_Inhibition->cGMP A2A_Receptor Adenosine A2A Receptor Extracellular_Adenosine->A2A_Receptor PKG Protein Kinase G (PKG) Activation cGMP->PKG Vasodilation Vasodilation A2A_Receptor->Vasodilation PKG->Vasodilation

Sources

Evaluating the Specificity of 6-Des(diethanolamino)-6-chloro Dipyridamole: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise characterization of a compound's specificity is paramount. It is the cornerstone of predicting therapeutic efficacy and ensuring patient safety. This guide provides an in-depth comparative framework for evaluating the specificity of 6-Des(diethanolamino)-6-chloro Dipyridamole, a derivative of the well-established antiplatelet and vasodilatory agent, Dipyridamole. While direct comparative data for this compound is limited in publicly available literature, this document outlines the critical experimental pathways and theoretical considerations necessary to thoroughly assess its target engagement and potential off-target effects against its parent compound.

Introduction: The Imperative of Specificity in Nucleoside Transport Inhibition

Dipyridamole exerts its therapeutic effects through a dual mechanism of action: inhibition of phosphodiesterase (PDE) enzymes and blockade of adenosine reuptake, primarily via the Equilibrative Nucleoside Transporter 1 (ENT1).[1][2][3] This leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), as well as elevated extracellular adenosine concentrations, which collectively inhibit platelet aggregation and induce vasodilation.[2][4]

This compound is identified as an impurity and a pyrimido-pyrimidine derivative with potential antitumor properties.[5] Its structural similarity to Dipyridamole suggests a comparable mechanism of action, but the substitution of a diethanolamino group with a chlorine atom necessitates a rigorous evaluation of its specificity for ENT1 and its potential interactions with other transporters and enzymes.

This guide will navigate the essential experimental workflows to build a comprehensive specificity profile for this compound, using Dipyridamole as the benchmark comparator.

Comparative Analysis of Dipyridamole and its Chloro-Derivative

A thorough evaluation of specificity begins with a head-to-head comparison of the inhibitory activity of this compound and Dipyridamole against their primary target, ENT1. Subsequently, screening against other relevant transporters and key off-target enzymes is crucial.

Primary Target Engagement: Equilibrative Nucleoside Transporter 1 (ENT1)

The initial and most critical step is to quantify and compare the potency of both compounds as ENT1 inhibitors.

Table 1: Hypothetical Comparative ENT1 Inhibition Data

CompoundTargetAssay TypeIC50 (nM)Ki (nM)
DipyridamoleHuman ENT1Radioligand Binding Assay ([³H]-NBMPR)308[6]150
This compoundHuman ENT1Radioligand Binding Assay ([³H]-NBMPR)TBDTBD
DipyridamoleHuman ENT1Functional Uptake Assay ([³H]-adenosine)TBD-
This compoundHuman ENT1Functional Uptake Assay ([³H]-adenosine)TBD-

TBD: To Be Determined through experimental evaluation.

The causality behind these experimental choices lies in the need to assess both direct binding affinity (Ki) and functional inhibition (IC50 from uptake assays). A significant divergence in these values between the two compounds would indicate a potential difference in their mechanism of binding or interaction with the transporter.

Off-Target Profiling: Expanding the Specificity Landscape

Given Dipyridamole's known inhibition of phosphodiesterases, a comprehensive off-target panel should include various PDE isoforms. Furthermore, screening against other nucleoside transporters (e.g., ENT2, CNTs) and a broad panel of receptors, kinases, and ion channels is essential to unmask any unforeseen interactions of the chloro-derivative.

Table 2: Proposed Off-Target Specificity Screening Panel

Target FamilySpecific TargetsRationale
Phosphodiesterases (PDEs) PDE1, PDE2, PDE3, PDE4, PDE5, PDE10, PDE11Dipyridamole is a known PDE inhibitor.[2][7]
Nucleoside Transporters ENT2, Concentrative Nucleoside Transporters (CNTs)To assess selectivity within the nucleoside transporter family.
Adenosine Receptors A1, A2A, A2B, A3To evaluate any direct receptor agonism or antagonism.
General Safety Panel hERG, a panel of common kinases and GPCRsStandard practice to identify potential cardiotoxicity and other off-target liabilities.

Experimental Protocols for Specificity Evaluation

To ensure the trustworthiness and reproducibility of the findings, the following detailed, self-validating experimental protocols are recommended.

Workflow for Assessing ENT1 Inhibition

The following diagram illustrates the workflow for determining the inhibitory potency of the compounds against ENT1.

ENT1_Inhibition_Workflow cluster_radioligand Radioligand Binding Assay cluster_functional Functional Uptake Assay radioligand_prep Prepare cell membranes expressing hENT1 radioligand_incubation Incubate with [³H]-NBMPR and test compound radioligand_prep->radioligand_incubation radioligand_separation Separate bound and free radioligand radioligand_incubation->radioligand_separation radioligand_quantification Quantify bound radioactivity radioligand_separation->radioligand_quantification radioligand_analysis Calculate IC50 and Ki radioligand_quantification->radioligand_analysis functional_prep Culture cells expressing hENT1 functional_incubation Incubate with [³H]-adenosine and test compound functional_prep->functional_incubation functional_lysis Lyse cells and measure intracellular radioactivity functional_incubation->functional_lysis functional_analysis Calculate IC50 functional_lysis->functional_analysis

Caption: Workflow for evaluating ENT1 inhibition.

3.1.1. Radioligand Binding Assay (Competitive)

This assay directly measures the affinity of the test compounds for the ENT1 transporter.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare membrane homogenates from cells overexpressing human ENT1 (e.g., K562 cells).[6]

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a high-affinity radioligand for ENT1 (e.g., [³H]-nitrobenzylthioinosine, [³H]-NBMPR) and a range of concentrations of the unlabeled test compound (Dipyridamole or this compound).[8][9]

  • Equilibrium: Allow the binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[8]

  • Washing: Wash the filters to remove any non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation.

3.1.2. Functional Nucleoside Uptake Assay

This assay measures the ability of the test compounds to inhibit the transport of a nucleoside substrate into cells.

Step-by-Step Methodology:

  • Cell Culture: Plate cells expressing ENT1 (e.g., HEK293-hENT1) in a 96-well plate and allow them to adhere.[10]

  • Pre-incubation: Pre-incubate the cells with a range of concentrations of the test compound.

  • Initiate Uptake: Add a radiolabeled nucleoside substrate (e.g., [³H]-adenosine or [³H]-uridine) and incubate for a short period to measure the initial rate of transport.[11]

  • Terminate Uptake: Stop the transport by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • Quantification: Measure the amount of radioactivity taken up by the cells using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of nucleoside uptake against the concentration of the test compound to determine the IC50 value.

Signaling Pathway Analysis

The downstream consequences of ENT1 inhibition and potential off-target effects can be visualized through signaling pathway analysis.

Dipyridamole_Signaling Dipyridamole Dipyridamole / Analog ENT1 ENT1 Dipyridamole->ENT1 Inhibits PDE PDEs Dipyridamole->PDE Inhibits Adenosine_in Intracellular Adenosine ENT1->Adenosine_in Transports Adenosine_out Extracellular Adenosine Adenosine_out->ENT1 Adenosine_Receptor Adenosine Receptor Adenosine_out->Adenosine_Receptor Activates AMP AMP cAMP cAMP cAMP->AMP Hydrolysis PKA PKA Activation cAMP->PKA Platelet_Aggregation Platelet Aggregation PKA->Platelet_Aggregation Inhibits Vasodilation Vasodilation Adenosine_Receptor->cAMP Increases Adenosine_Receptor->Vasodilation

Caption: Dipyridamole's mechanism of action.

This diagram illustrates how inhibition of ENT1 and PDEs by Dipyridamole and its analogs leads to increased extracellular adenosine and intracellular cAMP, ultimately resulting in the inhibition of platelet aggregation and vasodilation.

In Vivo Evaluation: Translating In Vitro Specificity to Physiological Effects

While in vitro assays provide a detailed molecular understanding of specificity, in vivo studies are essential to assess the physiological consequences and overall safety profile.

Table 3: Recommended In Vivo Models for Comparative Evaluation

ModelSpeciesEndpointRationale
Thrombosis Model Mouse/RatTime to occlusion, thrombus weightTo assess and compare the antithrombotic efficacy.
Hemodynamic Model Rat/DogBlood pressure, heart rateTo evaluate and compare the vasodilatory effects.[12]
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Mouse/RatPlasma drug concentration, platelet aggregation ex vivoTo correlate drug exposure with the antiplatelet effect.

Analytical Methodologies for Quantification

Accurate quantification of Dipyridamole and this compound in biological matrices is fundamental for pharmacokinetic and in vitro studies.

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): A robust and widely used method for the separation and quantification of Dipyridamole and its impurities.[13][14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers higher sensitivity and specificity, making it ideal for quantifying low concentrations in complex biological samples.[13]

Conclusion and Future Directions

The evaluation of this compound's specificity is a critical endeavor to understand its therapeutic potential and safety profile. This guide provides a comprehensive, step-by-step framework for a rigorous comparative analysis against its parent compound, Dipyridamole. By systematically assessing its on-target potency, off-target interactions, and in vivo pharmacological effects, researchers can build a robust data package to inform its future development. The key to a successful evaluation lies in the integration of binding, functional, and in vivo assays, underpinned by validated analytical methodologies. This approach will not only elucidate the specific properties of this novel derivative but also contribute to the broader understanding of the structure-activity relationships within the pyrimido-pyrimidine class of compounds.

References

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Sources

A Researcher's Guide to Confirming the Experimental Efficacy of Dipyridamole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Dipyridamole Analog Development

Dipyridamole, a long-standing antiplatelet and vasodilator agent, exerts its therapeutic effects through a dual mechanism of action: inhibition of phosphodiesterase (PDE) enzymes and blockade of the equilibrative nucleoside transporter 1 (ENT1).[1][2] This leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), and elevated extracellular adenosine, respectively. These molecular events culminate in reduced platelet aggregation and vasodilation.[3][4]

Despite its clinical utility, the therapeutic profile of dipyridamole is not without limitations, including modest potency and suboptimal pharmacokinetic properties. This has spurred the development of a wide array of analogs designed to enhance its efficacy, selectivity, and metabolic stability. This guide will explore the experimental landscape of these analogs, providing a framework for their comparative evaluation.

Comparative Analysis of Dipyridamole Analogs: A Data-Driven Overview

The primary objectives in developing dipyridamole analogs have been to enhance their inhibitory activity against ENT1 and specific PDE isoforms, thereby potentiating their antiplatelet and vasodilator effects.

Enhanced ENT1 Inhibition

A key strategy in analog development has been to increase affinity for ENT1, a transporter responsible for the cellular reuptake of adenosine. By inhibiting ENT1, extracellular adenosine levels rise, leading to potent A2A receptor-mediated anti-inflammatory and anti-platelet effects.[5]

A systematic modification of the dipyridamole scaffold has led to the identification of highly potent ENT1 inhibitors. For instance, a study focusing on the synthesis and evaluation of a series of analogs revealed that modifications at the 4 and 8 positions of the pyrimido[5,4-d]pyrimidine core significantly impact ENT1 inhibitory activity.

Table 1: Comparative ENT1 Inhibitory Activity of Dipyridamole and Select Analogs

CompoundStructureKᵢ (nM) for ENT1Fold Improvement over DipyridamoleReference
Dipyridamole2,6-bis(diethanolamino)-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine3081x[1]
Analog 13 2,6-bis(diethanolamino)-4,8-diheptamethyleneimino-pyrimido[5,4-d]pyrimidine0.49~628x[1]
Analog 30 2,6-diethanolamino-4,8-di-(diisobutylamino)-pyrimido[5,4-d]pyrimidine- (IC₅₀ = 74.4 nM for hENT4)-[6][7]

Note: Data for Analog 30 is for hENT4, a related transporter, but highlights the potential for significant potency gains through structural modification.

The remarkable increase in potency observed with analogs like Compound 13 underscores the success of these synthetic efforts. The structure-activity relationship (SAR) studies indicate that larger, more lipophilic substituents at the 4 and 8 positions can dramatically enhance binding affinity to ENT1.[1]

Potent and Selective Phosphodiesterase (PDE) Inhibition

Dipyridamole is a non-selective PDE inhibitor, affecting several PDE families.[8] Analogs have been developed to target specific PDE isoforms, such as PDE5, which is a key regulator of cGMP in vascular smooth muscle. Inhibition of PDE5 leads to cGMP accumulation and subsequent vasodilation.[3][9]

Recent studies have focused on developing dipyridamole analogs with improved metabolic stability and potent PDE5 inhibitory activity.

Table 2: Comparative PDE5 Inhibitory Activity of Dipyridamole and Select Analogs

CompoundIC₅₀ (nM) for PDE5Metabolic Stability (T₁/₂ in RLM, min)Reference
Dipyridamole~9007[9][10]
Analog 4g 64-[10]
Analog (S)-4h 33267[10]
Sildenafil (Viagra)1.3-[10]

RLM: Rat Liver Microsomes

These findings demonstrate that structural modifications can yield analogs with significantly enhanced PDE5 inhibitory potency and dramatically improved metabolic stability, addressing a key liability of the parent compound.[10]

Key Experimental Protocols for Evaluating Dipyridamole Analogs

To ensure the scientific rigor and reproducibility of studies on dipyridamole analogs, it is crucial to employ standardized and well-validated experimental protocols. The following sections provide detailed, step-by-step methodologies for key in vitro assays.

Assay for ENT1 Inhibition: Flow Cytometry

This protocol is adapted from a validated method for assessing ENT1 binding affinity using human erythroleukemia K562 cells, which express high levels of ENT1.[1]

Principle: This assay utilizes a fluorescently labeled ENT1 ligand, SAENTA-fluorescein, to quantify the binding of test compounds to the ENT1 transporter via flow cytometry.

Materials:

  • Human erythroleukemia K562 cells

  • RPMI 1640 medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • SAENTA-fluorescein (fluorescent probe)

  • Dipyridamole and analog test compounds

  • Flow cytometer

Step-by-Step Protocol:

  • Cell Preparation: Culture K562 cells in RPMI 1640 medium. Prior to the assay, wash the cells once with PBS and resuspend them at a concentration of 1.6 x 10⁶ cells/mL in PBS.

  • Incubation: In a 96-well plate, incubate 100 µL of the cell suspension with varying concentrations of the test compounds (dipyridamole and its analogs) for 15 minutes at room temperature.

  • Fluorescent Probe Addition: Add SAENTA-fluorescein to a final concentration of 30 nM to each well and incubate for an additional 45 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis: Analyze the cell-associated fluorescence using a flow cytometer with excitation at 488 nm and emission at 533 nm. Acquire data for at least 5,000 cells per sample.

  • Data Analysis: Calculate the percentage inhibition of SAENTA-fluorescein binding for each concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) by fitting the data to a dose-response curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Assay for PDE5 Inhibition: Colorimetric Assay

This protocol is based on a commercially available colorimetric PDE assay kit.

Principle: This assay measures the amount of phosphate released from the hydrolysis of cGMP by PDE5. The released phosphate is quantified using a malachite green-based reagent.

Materials:

  • Recombinant human PDE5 enzyme

  • cGMP substrate

  • 5'-Nucleotidase

  • Assay buffer

  • Malachite green reagent

  • Dipyridamole and analog test compounds

  • 96-well microplate

  • Microplate reader

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, add 20 µL of 0.5 mM cGMP substrate, 15 µL of assay buffer, and 10 µL of 5'-nucleotidase to each well.

  • Inhibitor Addition: Add 5 µL of various concentrations of the test compounds (dipyridamole and its analogs) to the appropriate wells. Include a positive control (e.g., sildenafil) and a no-inhibitor control.

  • Enzyme Addition: Initiate the reaction by adding 5 µL of diluted PDE5 enzyme (e.g., 4 U/mL) to each well.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Color Development: Stop the reaction and develop the color by adding 100 µL of malachite green reagent to each well.

  • Absorbance Measurement: After a 30-minute incubation at room temperature, measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis: Construct a standard curve using known concentrations of phosphate. Calculate the amount of phosphate released in each well and determine the percentage of PDE5 inhibition for each compound concentration. Calculate the IC₅₀ value from the dose-response curve.

Assay for Antiplatelet Activity: Impedance Aggregometry

This protocol utilizes whole blood to assess platelet aggregation, providing a more physiologically relevant model than platelet-rich plasma.

Principle: This method measures the change in electrical impedance between two electrodes as platelets aggregate on their surface in response to an agonist.

Materials:

  • Freshly drawn human whole blood (anticoagulated with citrate)

  • Platelet agonists (e.g., ADP, collagen)

  • Dipyridamole and analog test compounds

  • Impedance aggregometer (e.g., Multiplate® Analyzer)

  • Saline

Step-by-Step Protocol:

  • Sample Preparation: Dilute the whole blood 1:1 with saline.

  • Incubation with Inhibitor: Add the test compounds (dipyridamole and its analogs) at various concentrations to the diluted blood and incubate for a specified time (e.g., 5 minutes) at 37°C.

  • Agonist Addition: Add a platelet agonist (e.g., ADP to a final concentration of 6.5 µM or collagen to 3.2 µg/mL) to initiate aggregation.

  • Impedance Measurement: Immediately start recording the change in impedance over time (typically 6-10 minutes) using the aggregometer.

  • Data Analysis: The aggregation is quantified as the area under the curve (AUC) of the impedance graph. Calculate the percentage inhibition of platelet aggregation for each compound relative to the control (agonist alone). Determine the IC₅₀ value for each analog.

Assay for Vasodilator Activity: Isolated Aortic Ring Assay

This ex vivo protocol assesses the direct effect of compounds on vascular smooth muscle relaxation.

Principle: The relaxation of pre-constricted isolated aortic rings is measured in response to the addition of test compounds.

Materials:

  • Rat thoracic aorta

  • Krebs-Henseleit buffer

  • Vasoconstrictor (e.g., phenylephrine)

  • Dipyridamole and analog test compounds

  • Organ bath system with force transducers

Step-by-Step Protocol:

  • Aortic Ring Preparation: Euthanize a rat and carefully dissect the thoracic aorta. Clean the aorta of adherent tissue and cut it into 2-3 mm rings.

  • Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and gassed with 95% O₂/5% CO₂.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.

  • Pre-contraction: Contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add the test compounds (dipyridamole and its analogs) in a cumulative manner to the organ bath, allowing the relaxation to reach a plateau at each concentration.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Plot the concentration-response curves and determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal relaxation) and the maximal relaxation (Eₘₐₓ) for each analog.

Signaling Pathways and Mechanistic Insights

The therapeutic effects of dipyridamole and its analogs are mediated through the modulation of key signaling pathways. Understanding these pathways is essential for interpreting experimental data and for the rational design of new compounds.

Dipyridamole Analog Signaling Pathway

Dipyridamole_Analog_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine_ext Adenosine ENT1 ENT1 Adenosine_ext->ENT1 Transport A2A_R A2A Receptor Adenosine_ext->A2A_R Activates Adenosine_int Adenosine ENT1->Adenosine_int AC Adenylyl Cyclase A2A_R->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to Dipyridamole_Analog Dipyridamole Analog Dipyridamole_Analog->ENT1 Inhibits PDE Phosphodiesterase (PDE) Dipyridamole_Analog->PDE Inhibits PDE->cAMP Degrades cGMP cGMP PDE->cGMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Platelet_Inhibition Platelet Inhibition PKA->Platelet_Inhibition Leads to Vasodilation Vasodilation PKG Protein Kinase G (PKG) cGMP->PKG Activates PKG->Vasodilation Leads to Experimental_Workflow Start Start: Dipyridamole Analog Synthesis ENT1_Assay ENT1 Inhibition Assay (Flow Cytometry) Start->ENT1_Assay PDE_Assay PDE Inhibition Assay (Colorimetric) Start->PDE_Assay Antiplatelet_Assay Antiplatelet Activity (Impedance Aggregometry) ENT1_Assay->Antiplatelet_Assay Vasodilation_Assay Vasodilator Activity (Aortic Ring Assay) PDE_Assay->Vasodilation_Assay Data_Analysis Data Analysis and SAR Studies Antiplatelet_Assay->Data_Analysis Vasodilation_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Experimental workflow for evaluating dipyridamole analogs.

Conclusion and Future Directions

The development of dipyridamole analogs has yielded compounds with significantly enhanced potency and improved pharmacokinetic profiles. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers in this field. Future research should focus on in vivo studies to confirm the therapeutic potential of these promising analogs and to further explore their structure-activity relationships to guide the design of next-generation antiplatelet and vasodilator agents.

References

  • Huang, M.-X., et al. (2022). Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis. Molecules, 27(11), 3452. [Link]

  • Lin, W., & Buolamwini, J. K. (2007). Synthesis, flow cytometric evaluation, and identification of highly potent dipyridamole analogs as equilibrative nucleoside transporter 1 (ENT1) inhibitors. Journal of medicinal chemistry, 50(16), 3906–3920. [Link]

  • El-Gendy, B. M., et al. (2013). Dipyridamole analogs as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4). Biochemical pharmacology, 86(11), 1531–1540. [Link]

  • El-Gendy, B. M., et al. (2013). Dipyridamole analogs as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4). PubMed, 86(11), 1531-40. [Link]

  • Huang, M.-X., et al. (2022). The inhibitory activities of the target compounds 4a-i against PDE5. ResearchGate. [Link]

  • Huang, M.-X., et al. (2022). Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis. MDPI. [Link]

  • Mehta, J., et al. (1982). Dipyridamole and Aspirin in Relation to Platelet Aggregation and Vessel Wall Prostaglandin Generation. PubMed. [Link]

  • El-Gendy, B. M., et al. (2013). Dipyridamole analogs as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4). ResearchGate. [Link]

  • De Wolf, H., et al. (2002). Dipyridamole, an underestimated vascular protective drug. PubMed. [Link]

  • Allard, B., et al. (2022). Targeting CD73 and correcting adenosinergic signaling in critically ill patients. Frontiers in Immunology. [Link]

  • Best, D., & McGregor, L. (1978). A comparison of the effects of aspirin and dipyridamole on platelet aggregation in vivo and ex vivo. PubMed. [Link]

  • Playa, H., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. [Link]

  • Kim, H. H., & Liao, J. K. (2008). Translational therapeutics of dipyridamole. Arteriosclerosis, thrombosis, and vascular biology, 28(4), s39–s42. [Link]

  • Gresele, P., et al. (1986). Mechanism of the antiplatelet action of dipyridamole in whole blood: modulation of adenosine concentration and activity. PubMed. [Link]

  • US Patent No. US8946414B2. (2015). Processes for the preparation of dipyridamole.
  • German Patent No. DE1812918A1. (1969). 2,6-Bis(diethanolamino-4,8-dipiperidino-pyrimido(5,4-d)-pyrimidine - purification by simple procedure giving good yields.
  • BuyersGuideChem. (n.d.). 2,6-bis-(Diethanolamino)-4,8-dipiperidinopyrimido-[5,4-d]pyrimidin. BuyersGuideChem. [Link]

  • Huang, M.-X., et al. (2022). Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis. PubMed. [Link]

  • German Patent No. DE1962261C3. (1974). Process for the preparation of 2,6-bis (diethanolamino) -4,8-dipiperidinopyrimido [5,4-d] pyrimidine.
  • Ghorab, M. M., et al. (2012). Synthesis of Pyrano[2,3-d]pyrimidine-2,4-diones and Pyridino[2,3-d]pyrimidine-2,4,6,8-tetraones: Evaluation Antitumor Activity. ResearchGate. [Link]

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Safety Operating Guide

Navigating the Disposal of 6-Des(diethanolamino)-6-chloro Dipyridamole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work extends beyond discovery and into the responsible management of the chemical entities we handle. This guide provides a comprehensive, step-by-step framework for the proper disposal of 6-Des(diethanolamino)-6-chloro Dipyridamole, a chlorinated analogue of Dipyridamole. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Assessment and Classification: Understanding the Risk

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6][7] Given its chemical structure as a chlorinated organic compound, this compound should be presumed to be a hazardous waste. The most prudent course of action is to manage it as such to ensure full compliance with EPA regulations.[8]

Key Hazard Considerations:

CharacteristicAnticipated Hazard for this compoundRationale & Precautions
Toxicity Potential for harm if ingested or absorbed.Handle with appropriate personal protective equipment (PPE). Avoid creating dust or aerosols.
Environmental Hazard Chlorinated compounds can be persistent in the environment.Do not discharge into sewers or waterways.[9]
Reactivity Incompatible with strong oxidizing agents.Store separately from incompatible materials.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, it is imperative to wear the appropriate PPE.

  • Eye Protection: Chemical safety goggles are mandatory to protect against potential splashes or dust.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. Work in a well-ventilated area, preferably a chemical fume hood.

Segregation and Storage of Waste: Preventing Unwanted Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety.[10][11] this compound waste must be collected in a dedicated, properly labeled hazardous waste container.

Workflow for Waste Segregation and Storage:

WasteSegregation cluster_lab Laboratory Workspace Generate Generate Waste (e.g., unused compound, contaminated labware) Identify Identify as Chlorinated Hazardous Waste Generate->Identify Step 1: Classification Container Select Compatible Waste Container (e.g., HDPE) Identify->Container Step 2: Containment Label Label Container: 'Hazardous Waste' Full Chemical Name Date Container->Label Step 3: Labeling Store Store in Designated Satellite Accumulation Area (SAA) Label->Store Step 4: Secure Storage

Caption: Workflow for the initial handling and storage of this compound waste.

Key Storage Practices:

  • Container Compatibility: Use a container made of a material that will not react with the chemical, such as high-density polyethylene (HDPE). The container must have a secure, tight-fitting lid.[12][13]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation begins.[10][12] Do not use abbreviations or chemical formulas.[12]

  • Segregation: Store the container in a designated Satellite Accumulation Area (SAA) away from incompatible materials, particularly strong oxidizing agents.[13]

  • Container Integrity: Keep the container closed except when adding waste.[12] Ensure the exterior of the container is clean and free of contamination.[14]

Spill Management: Preparedness is Key

In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.

Minor Spill (Solid):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation. A HEPA-filtered vacuum can also be used.[9]

  • Place the collected material into a hazardous waste container.

  • Clean the spill area with a suitable solvent and then with soap and water.

  • Collect all cleaning materials as hazardous waste.

Major Spill:

  • Evacuate the area and alert your institution's Environmental Health and Safety (EHS) department immediately.

  • Prevent entry into the affected area.

  • Provide EHS with the identity of the spilled material.

Disposal Protocol: The Final Step

The disposal of this compound must be conducted through your institution's hazardous waste management program, which will partner with a licensed waste disposal service.[10] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[12]

Decision Tree for Disposal:

DisposalDecision Start Is the 6-Des(diethanolamino)-6-chloro Dipyridamole waste container full? Full Container is Full Start->Full Yes NotFull Container is Not Full Start->NotFull No ContactEHS Contact Environmental Health & Safety (EHS) for waste pickup. Full->ContactEHS ContinueStorage Continue to store securely in the Satellite Accumulation Area (SAA). NotFull->ContinueStorage EHS_Action EHS arranges for transport by a licensed hazardous waste vendor. ContactEHS->EHS_Action FinalDisposal Final Disposal via appropriate method (likely incineration). EHS_Action->FinalDisposal

Caption: Decision-making process for the final disposal of the waste container.

Decontamination of Empty Containers:

Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.[9][11]

  • Triple-rinse the container with a suitable solvent (e.g., methanol or ethanol).

  • Collect the rinsate as hazardous waste in a designated container for chlorinated solvent waste.[12]

  • After triple-rinsing, the container can often be disposed of in the regular trash after removing or defacing the label.[11][12] Always confirm this procedure with your institution's EHS department.

Due to its chlorinated nature, the preferred method of disposal for this compound is likely to be incineration at a licensed facility.[9][15][16] This process is designed to break down the molecule into less harmful components under controlled conditions.

By adhering to these rigorous standards for the disposal of this compound, we uphold our commitment to safety, scientific integrity, and environmental stewardship.

References

  • How to Properly Manage Hazardous Waste Under EPA Regul
  • How to Safely Dispose of Labor
  • Properly Managing Chemical Waste in Labor
  • Resource Conservation and Recovery Act (RCRA)
  • Hazardous Waste Disposal Procedures Handbook. Lehigh University Campus Safety Division.
  • Laboratory Waste Disposal Safety Protocols. NSTA.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • EPA Hazardous Waste Management.
  • Dipyridamole - Safety D
  • Steps in Complying with Regul
  • Learn the Basics of Hazardous Waste. US EPA.
  • This compound | 54093-92-4. Sigma-Aldrich.
  • This compound | 54093-92-4. ChemicalBook.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA NEPAL.
  • This compound CAS#: 54093-92-4. ChemicalBook.
  • Safety Data Sheet - Dipyridamole. Fisher Scientific.
  • Material Safety Data Sheet - Dipyridamole Injection. Covetrus.
  • Process for the incineration of chlorinated organic materials.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Disposal of Unused Medicines: Wh
  • Recycling & Disposal.
  • This compound. gsrs.
  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. FDA.
  • How to Dispose of Unused Medicines. FDA.
  • Guidance on Storage and Handling of Chlorinated Solvents.
  • This compound. LGC Standards.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.